molecular formula C8H4Cl2O2 B1221377 Isophthaloyl dichloride CAS No. 99-63-8

Isophthaloyl dichloride

Numéro de catalogue: B1221377
Numéro CAS: 99-63-8
Poids moléculaire: 203.02 g/mol
Clé InChI: FDQSRULYDNDXQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Isopthaloyl chloride acts as a crosslinking agent in various polymerization reactions.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

benzene-1,3-dicarbonyl chloride
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InChI

InChI=1S/C8H4Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H
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InChI Key

FDQSRULYDNDXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H4Cl2O2
Source PubChem
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Related CAS

30942-71-3
Record name 1,3-Benzenedicarbonyl dichloride, homopolymer
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DSSTOX Substance ID

DTXSID3026641
Record name 1,3-Benzenedicarbonyl dichloride
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Molecular Weight

203.02 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, Solid; [Hawley] White crystalline solid; [MSDSonline]
Record name 1,3-Benzenedicarbonyl dichloride
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Record name Isophthaloyl dichloride
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Boiling Point

276 °C
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Flash Point

356 °F OC
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Solubility

SOL IN ETHER & OTHER ORG SOLVENTS, SLIGHTLY SOL IN WATER & ALCOHOL
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Density

1.3880 @ 17 °C/4 °C
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Color/Form

CRYSTALLINE SOLID, PRISMS FROM ETHER

CAS No.

99-63-8
Record name Isophthaloyl chloride
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Record name 1,3-Benzenedicarbonyl chloride
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Record name Isophthaloyl chloride
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Record name ISOPHTHALOYL CHLORIDE
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Melting Point

43-44 °C
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Foundational & Exploratory

Isophthaloyl dichloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isophthaloyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of high-performance polymers and other specialty chemicals. It covers its chemical structure, physicochemical properties, synthesis protocols, reactivity, and safety considerations, presented in a format tailored for a technical audience.

Chemical Identity and Structure

This compound, also known as 1,3-benzenedicarbonyl dichloride, is an aromatic acyl chloride.[1][2][3][4] Its structure consists of a benzene (B151609) ring substituted at the 1 and 3 positions with acyl chloride functional groups. This meta-substitution pattern imparts specific properties to the polymers derived from it, such as flexibility and thermal stability.[5]

Key Identifiers:

IdentifierValue
IUPAC Name benzene-1,3-dicarbonyl chloride[2][3][6]
CAS Number 99-63-8[5][7][8]
Molecular Formula C₈H₄Cl₂O₂[5][6][9][10][11]
Molecular Weight 203.02 g/mol [2][5][11][12]
EC Number 202-774-7[7][10]
InChI Key FDQSRULYDNDXQB-UHFFFAOYSA-N[6]
SMILES ClC(=O)c1cc(ccc1)C(=O)Cl

Physicochemical Properties

This compound is a white to pale yellow crystalline solid or liquid, depending on the ambient temperature.[13] It has a pungent odor and is highly reactive, particularly with moisture.[13] Due to its melting point being close to room temperature, it may exist as a solid, liquid, a solidified melt, or a supercooled melt.[7]

Table of Physicochemical Data:

PropertyValue
Appearance White crystalline mass/solid[5][13][14]
Melting Point 42-45 °C
Boiling Point 276 °C (lit.)[5][9][12][15]
Density 1.39 g/cm³ at 17 °C[7]
Vapor Pressure 0.04 hPa (0.03 mmHg) at 25 °C[16]
Flash Point 180 °C (356 °F) - closed cup
Water Solubility Reacts vigorously[13][14]
Solubility Soluble in ether and other organic solvents like benzene, toluene, xylene, and chloroform.[9][17]

Synthesis of this compound

The most common industrial method for synthesizing this compound involves the reaction of isophthalic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂).[13][18] The reaction is typically catalyzed by N,N-dimethylformamide (DMF) or similar catalysts.[13]

Experimental Protocol: Synthesis from Isophthalic Acid and Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Isophthalic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF, catalyst)

  • Inert solvent (e.g., dichlorobenzene, chlorobenzene, or xylene)[19]

  • Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl gas)

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Charging the Reactor: In a fume hood, charge the round-bottom flask with the inert solvent, isophthalic acid, and a catalytic amount of DMF.[19] Begin stirring to create a slurry.

  • Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride to the stirred mixture at room temperature.[19] The reaction is exothermic and will generate hydrogen chloride (HCl) gas.

  • Reaction Under Reflux: Gradually heat the mixture to a reflux temperature of 50-80 °C.[19] Maintain the reflux for 5-10 hours, or until the evolution of HCl gas ceases, indicating the completion of the reaction.[19] The solid isophthalic acid will gradually dissolve as it is converted to the soluble dichloride.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and the solvent by distillation under reduced pressure.[20]

    • The crude this compound remaining in the flask is then purified by vacuum distillation to yield a high-purity product.[18][20]

Safety Precautions: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic HCl gas and the corrosive nature of thionyl chloride. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Isophthalic_Acid Isophthalic Acid Reaction Reaction in Inert Solvent (50-80°C, 5-10h) Isophthalic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction DMF DMF (Catalyst) DMF->Reaction Distillation Vacuum Distillation Reaction->Distillation Byproduct Byproducts (HCl, SO₂) Reaction->Byproduct Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a highly reactive compound due to the two acyl chloride groups.[13] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and water. The reaction with water leads to rapid hydrolysis back to isophthalic acid and hydrogen chloride gas.[13][21]

This high reactivity is harnessed in its primary application: as a monomer for step-growth polymerization.

Polymer Synthesis

This compound is a crucial building block for high-performance polymers, most notably polyamides (aramids) and polyesters.[5][12][13]

  • Aramid Fibers: It is a key monomer, along with m-phenylenediamine, in the synthesis of Nomex®, an aramid fiber known for its excellent thermal, chemical, and radiation resistance.[15]

  • Other Polymers: It is also used to produce polyacrylates, high-temperature resistant resins, protective coatings, and films.[5][10]

  • Stabilizer: It acts as a water scavenger and stabilizer for urethane (B1682113) prepolymers.[5]

Polymerization_Pathway cluster_legend Legend IPC This compound Polymer Poly(m-phenylene isophthalamide) (Nomex®) IPC->Polymer MPD m-Phenylenediamine MPD->Polymer HCl HCl (Byproduct) Polymer->HCl Monomer Monomer Product Polymer Product

Caption: Polymerization of Nomex® from its monomers.

Safety and Handling

This compound is a hazardous chemical classified as corrosive, toxic, and a lachrymator (a substance that causes tearing).[11][13] It causes severe skin burns and eye damage and is toxic if inhaled.[7][8][21][22]

Summary of Hazards:

Hazard TypeDescriptionGHS Codes
Acute Toxicity Toxic if inhaled (Category 3), Harmful in contact with skin (Category 4).[21][22]H331, H312[7][8]
Corrosion Causes severe skin burns and eye damage (Category 1A).[7][8][21][22]H314[7][8]
Reactivity Reacts vigorously with water, releasing toxic HCl gas. Moisture sensitive.[13][21]EUH014 (Reacts violently with water)[11]
Incompatibilities Water, strong bases, alcohols, and strong oxidizing agents.[1][21]

Handling and Storage:

  • Handle only in a well-ventilated area or under a chemical fume hood.[1][21]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and protective clothing.[11][21]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Keep containers tightly closed and protected from moisture.[1][21] Storage temperatures should be below +30°C.[5][7][9]

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes. Seek immediate medical attention.[1]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]

Exposure_Response_Logic cluster_actions Immediate Actions cluster_medical Medical Response Start Accidental Exposure Occurs Remove Remove from Exposure (Fresh Air) Start->Remove Decontaminate Decontaminate (Flush with Water) Start->Decontaminate Call_Help Call for Immediate Medical Attention Remove->Call_Help Remove_Clothing Remove Contaminated Clothing Decontaminate->Remove_Clothing Decontaminate->Call_Help Remove_Clothing->Call_Help Provide_SDS Provide SDS to Responders Call_Help->Provide_SDS

References

Isophthaloyl Dichloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophthaloyl dichloride (IPC) is a highly reactive aromatic acyl chloride widely utilized as a monomer in the synthesis of high-performance polymers, most notably polyamides like Nomex®. Its chemical structure imparts thermal stability, chemical resistance, and flame-retardant properties to the resulting materials. While a cornerstone in polymer chemistry, its role in drug development is primarily as a versatile chemical intermediate for the synthesis of more complex molecules. This guide provides an in-depth overview of the physicochemical properties, synthesis, key reactions, and safety considerations of this compound, tailored for a scientific audience.

Physicochemical Properties

This compound is a white to light-yellow crystalline solid or fused mass with a pungent odor.[1] It is reactive with water and soluble in many organic solvents.[2] Due to its melting point being close to ambient temperature, it may exist as a solid, liquid, a solidified melt, or a supercooled melt.[3][4]

Table 1: General and Physicochemical Properties of this compound

PropertyValueReferences
Molecular Weight 203.02 g/mol [5][6][7]
Molecular Formula C₈H₄Cl₂O₂[5][8][9][10][11]
CAS Number 99-63-8[5][9][10][11]
Appearance White to slightly yellow crystalline powder or mass[1][2]
Melting Point 43-44 °C[6][9]
Boiling Point 276 °C[6][9]
Density 1.39 g/cm³ (at 17 °C)[3][5]
Vapor Pressure 0.03 mmHg (at 25 °C)
Flash Point 180 °C (closed cup)[3]
Solubility Soluble in ether, benzene, toluene, xylene, chloroform. Reacts with water and alcohol.[2][9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data PointsReferences
FT-IR Characteristic strong C=O stretching vibration for the acyl chloride.[12][13]
¹H NMR Signals corresponding to the aromatic protons.[14][15]
¹³C NMR Resonances for the carbonyl carbon and aromatic carbons.[12][16]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.[12][14]

Synthesis of this compound

The synthesis of high-purity this compound is critical for its application in polymer synthesis. Several methods have been developed, with the chlorination of isophthalic acid being a common approach.

Experimental Protocol: Synthesis from Isophthalic Acid and Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of this compound using isophthalic acid and thionyl chloride.

Materials:

  • Isophthalic acid

  • Thionyl chloride

  • N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (catalyst)

  • Inert solvent (e.g., chlorobenzene, dichlorobenzene, or xylene)

  • Stirring apparatus

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus (for purification)

Procedure:

  • In a reaction vessel equipped with a stirrer and reflux condenser, add the inert solvent, isophthalic acid, and a catalytic amount of N,N-dimethylformamide or N,N-dimethylacetamide at room temperature.[10]

  • While stirring, add thionyl chloride to the mixture.[10]

  • Gradually heat the reaction mixture to a temperature between 50-80°C and maintain it under reflux for 5-10 hours. The reaction is complete when the evolution of hydrogen chloride and sulfur dioxide gas ceases.[10]

  • After the reaction is complete, purify the this compound from the reaction mixture. This is typically achieved through distillation under reduced pressure.[9][10]

Key Reactions and Applications

The primary application of this compound is in the synthesis of aromatic polyamides (aramids) through polycondensation with diamines.

Polyamide Synthesis via Interfacial Polymerization

Interfacial polymerization is a technique used to produce polymers at the interface of two immiscible liquids. This method is particularly useful for the rapid synthesis of high molecular weight polyamides.

Experimental Protocol: Synthesis of an Aromatic Polyamide

Materials:

  • This compound

  • An aromatic diamine (e.g., m-phenylenediamine)

  • An organic solvent immiscible with water (e.g., dichloromethane (B109758) or chloroform)

  • Water

  • An acid scavenger (e.g., sodium carbonate or triethylamine)

Procedure:

  • Prepare two separate solutions:

    • An aqueous solution of the aromatic diamine and the acid scavenger.

    • An organic solution of this compound in the organic solvent.

  • Carefully layer the organic solution on top of the aqueous solution in a beaker, creating a distinct interface between the two immiscible phases.

  • A film of the polyamide will form at the interface.

  • The polymer film can be continuously drawn out from the interface as a "rope".

  • The resulting polymer should be washed thoroughly with water and a suitable solvent (e.g., methanol) to remove unreacted monomers and byproducts, and then dried.

Role in Drug Development

While not a therapeutic agent itself, this compound's reactivity makes it a valuable building block in the synthesis of more complex molecules. In drug development, it can be used to create amide linkages in the synthesis of novel compounds being investigated for their biological activity. The formation of stable amide bonds is a fundamental reaction in medicinal chemistry.

Visualized Workflow: Polyamide Synthesis

The following diagram illustrates the general workflow for the synthesis of a polyamide from this compound and a generic diamine.

Polyamide_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products & Purification IPC This compound in Organic Solvent Polymerization Interfacial Polymerization IPC->Polymerization Diamine Diamine & Acid Scavenger in Aqueous Solution Diamine->Polymerization Polyamide Polyamide Film Polymerization->Polyamide Forms at interface Washing Washing Polyamide->Washing Drying Drying Washing->Drying FinalPolymer Purified Polyamide Drying->FinalPolymer

Caption: Workflow for Polyamide Synthesis.

It is important to note that this compound is a synthetic building block and is not known to be involved in biological signaling pathways.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling.

Table 3: Hazard Information for this compound

HazardDescriptionReferences
Acute Toxicity Toxic if inhaled and harmful in contact with skin.[5][6][17]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[5][6][17]
Respiratory Hazard Causes chemical burns to the respiratory tract.[5]
Reactivity Reacts with water, alcohols, strong bases, and strong oxidizing agents.[5][17]
Hazardous Decomposition Products Thermal decomposition can produce hydrogen chloride, phosgene, carbon monoxide, and carbon dioxide.[5][17]

Handling Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5][17]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[17]

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from moisture and incompatible materials.[5][17]

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[5]

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes. Seek immediate medical attention.[5]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[5]

Conclusion

This compound is a fundamental reagent in polymer science and a useful intermediate in organic synthesis. Its properties and reactivity are well-characterized, enabling its use in the production of high-performance materials. For researchers in drug development, its utility lies in its ability to form robust amide bonds, facilitating the synthesis of complex organic molecules. Strict adherence to safety protocols is essential when handling this corrosive and toxic compound.

References

An In-depth Technical Guide to Isophthaloyl Dichloride (CAS 99-63-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthaloyl dichloride (IPC), identified by CAS number 99-63-8, is a highly reactive aromatic acyl chloride derived from isophthalic acid.[1][2] It serves as a fundamental building block in the synthesis of a wide range of high-performance materials and complex organic molecules.[3][4] Presented as a white to pale yellow crystalline solid, IPC is characterized by a pungent odor and vigorous reactivity, particularly with nucleophiles like water, alcohols, and amines.[5][6] This reactivity is harnessed in industrial and laboratory settings for polycondensation reactions, leading to the formation of robust polymers such as aramids (aromatic polyamides), polyesters, and polyarylates.[3][7]

For professionals in research and drug development, this compound is not only a precursor to advanced materials with potential biomedical applications but also a key intermediate in the synthesis of specialty chemicals and pharmacologically active scaffolds.[4][5] Its rigid benzenoid structure and bifunctional nature allow for the precise construction of well-defined molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, experimental protocols, and applications relevant to the scientific community.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. Due to its specific melting range, the compound may exist as a solid, liquid, or a supercooled melt at ambient temperatures.[8][9]

PropertyValue
CAS Number 99-63-8[2]
IUPAC Name benzene-1,3-dicarbonyl chloride[2]
Molecular Formula C₈H₄Cl₂O₂[2]
Molecular Weight 203.02 g/mol [2]
Appearance White to pale yellow crystalline solid/mass[5][10]
Melting Point 42-45 °C[8]
Boiling Point 276 °C (lit.)[11]
Density 1.39 g/cm³ at 17 °C[8][9]
Vapor Pressure 0.04 hPa at 25 °C[8]
Flash Point 180 °C (356 °F) - closed cup[8][11]
Solubility Soluble in ether, chloroform, benzene, and other organic solvents.[6][10][12] Reacts vigorously with water and alcohols.[5][6][13]
Refractive Index 1.570 at 47 °C[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. Key spectral data are compiled below.

TechniqueKey Signals / Information
Infrared (IR) Spectroscopy IR: 13750 (Sadtler Research Laboratories Prism Collection)[5]
¹H NMR Spectroscopy Spectra available in databases (e.g., SpectraBase).[5] Aromatic protons are expected in the δ 7.5-8.5 ppm range.
¹³C NMR Spectroscopy Spectra available in databases.[5] Carbonyl carbons (C=O) are expected around δ 165-170 ppm. Aromatic carbons appear in the δ 125-135 ppm region.
Mass Spectrometry (GC-MS) Molecular Ion (M⁺) peak expected at m/z ≈ 202, with characteristic isotopic pattern for two chlorine atoms (M+2, M+4).[5]

Synthesis and Key Reactions

Synthesis of this compound

The most common industrial and laboratory synthesis of this compound involves the chlorination of isophthalic acid.[5] Thionyl chloride (SOCl₂) is a frequently used chlorinating agent, often in the presence of a catalytic amount of an N,N-dimethylamide like DMF.[3][5] Phosgene is also used as a chlorinating agent in some processes.[14] The reaction proceeds by converting the carboxylic acid groups into highly reactive acyl chloride groups.

Synthesis isophthalic_acid Isophthalic Acid (benzene-1,3-dicarboxylic acid) thionyl_chloride + 2 SOCl₂ (Thionyl Chloride) isophthaloyl_dichloride This compound thionyl_chloride->isophthaloyl_dichloride Reflux catalyst Catalyst (e.g., DMF) byproducts + 2 SO₂ + 2 HCl Polycondensation cluster_reactants Monomers ipc n Isophthaloyl Dichloride polymer Poly(m-phenyleneisophthalamide) (Aramid Polymer) ipc->polymer Polycondensation mpd n m-Phenylenediamine mpd->polymer hcl + 2n HCl Workflow start Start prep_aq Prepare Aqueous Phase (Diamine + Base) start->prep_aq prep_org Prepare Organic Phase (IPC in Hexane) start->prep_org layering Carefully Layer Organic over Aqueous prep_aq->layering prep_org->layering formation Polyamide Film Forms at Interface layering->formation extraction Withdraw Polymer Film with Forceps formation->extraction wash_dry Wash and Dry Polymer extraction->wash_dry end End wash_dry->end DrugDev cluster_synthesis Chemical Synthesis cluster_biology Biological Application ipc Isophthaloyl Dichloride polyamide Designer Polyamide Ligand ipc->polyamide amines Functional Amines (e.g., Thiazoles) amines->polyamide g4 c-kit Oncogene Promoter G-Quadruplex polyamide->g4 Binds to inhibition Inhibition g4->inhibition Stabilizes & Blocks transcription Gene Transcription protein Oncoprotein Production transcription->protein inhibition->transcription

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Solid Isophthaloyl Dichloride

This technical guide provides a comprehensive overview of the core physical properties of solid this compound (CAS No. 99-63-8). The information is compiled from various safety data sheets and chemical databases to ensure accuracy and relevance for scientific and research applications.

Core Physical and Chemical Properties

This compound is an acyl chloride derivative of isophthalic acid.[1] At room temperature, it typically presents as a white to pale yellow crystalline solid or mass.[1] Due to its low melting point, it may also exist as a liquid, a solidified melt, or a supercooled melt depending on ambient conditions.[2] It is a lachrymator and possesses a pungent odor.[3][4] This compound is highly reactive, particularly with moisture, and will react vigorously with water to release hydrogen chloride gas.[1][5] Consequently, it should be handled under dry, inert atmospheric conditions.[1]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueTemperature/ConditionsCitations
Molecular Formula C₈H₄Cl₂O₂-[1][2][6]
Molecular Weight 203.02 g/mol -[2][6]
Melting Point 43-44 °C-[2][3][6][7][8]
42-45 °C-
43-46 °C-[9]
Boiling Point 276 °Cat 760 mmHg (lit.)[3][7][8][9]
142 °Cat 15 mmHg[10]
Density 1.39 g/cm³at 17 °C[2][3]
1.388 g/cm³-[9]
1.3880 g/cm³at 17 °C / 4 °C[6][8]
Vapor Pressure 0.00289 hPaat 20 °C[2][3]
0.04 hPaat 25 °C[11]
0.03 mm Hgat 25 °C[12]
Refractive Index 1.570at 47 °C[1][4][13]
Flash Point 180 °CClosed cup[2]
356 °FOpen cup[8]
Explosion Limit 1.5 - 8.9 % (v/v)-[2]
Water Solubility Reacts-[1][4][5][12]
Solubility Soluble in ether and other organic solvents-[6][8][14]
Sparingly soluble in water-

Experimental Protocols

The determination of the physical properties of a compound like this compound requires precise experimental procedures. Standard methodologies are outlined below. Given its reactivity with moisture, all procedures must be conducted in a dry environment.

Determination of Melting Point

The melting point is a critical indicator of purity.[15] A mixed melting point technique can be used for identity confirmation.[15]

Apparatus:

  • Digital melting point apparatus (e.g., DigiMelt)[15]

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the solid this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the ground sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[15]

  • Measurement:

    • The capillary tube is placed into the heating block of the melting point apparatus.

    • A rapid heating ramp (e.g., 10-20 °C/min) is used for a preliminary, approximate measurement.

    • For a precise measurement, a new sample is heated to about 20 °C below the approximate melting point and then the ramp rate is slowed to 1-2 °C/min.[15]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is the end of the range. A pure substance typically has a sharp melting range of 1-2 °C.[15]

Determination of Solubility in Organic Solvents

This compound reacts with water and alcohols but is soluble in various non-protic organic solvents.[6][14]

Apparatus:

  • Test tubes with stoppers

  • Vortex mixer

  • Graduated pipettes

  • Analytical balance

Procedure:

  • Solvent Selection: A range of dry, non-protic organic solvents (e.g., ether, toluene, chloroform, benzene) is selected.[14]

  • Sample Preparation: A known mass of this compound (e.g., 10 mg) is weighed and placed into a dry test tube.

  • Titration: A selected solvent is added incrementally (e.g., 0.1 mL at a time) using a graduated pipette.

  • Mixing: After each addition, the tube is stoppered and agitated using a vortex mixer until the solid is fully dissolved or it is clear that it will not dissolve further.

  • Observation: The volume of solvent required to completely dissolve the solid is recorded.

  • Quantification: The solubility is expressed qualitatively (e.g., freely soluble, soluble, sparingly soluble) or quantitatively (e.g., in mg/mL).

Workflow and Process Visualization

The following diagram illustrates the workflow for identifying an unknown solid sample suspected to be this compound using the mixed melting point technique.

G start Start: Unknown Solid Sample (X) mp_x Determine Melting Point of Sample X start->mp_x mix Create 50:50 Mixture of Sample X and IPC mp_x->mix mp_known Obtain Authentic Sample of This compound (IPC) mp_ipc Determine Melting Point of Authentic IPC mp_known->mp_ipc mp_ipc->mix mp_mix Determine Melting Point of the Mixture mix->mp_mix compare Compare Melting Points mp_mix->compare outcome1 Result: Melting point of mixture is sharp and matches authentic IPC. compare->outcome1 No Depression outcome2 Result: Melting point of mixture is broad and depressed. compare->outcome2 Depression conclusion1 Conclusion: Sample X is This compound. outcome1->conclusion1 conclusion2 Conclusion: Sample X is NOT This compound. outcome2->conclusion2

Caption: Workflow for identity confirmation via mixed melting point analysis.

References

An In-depth Technical Guide to the Physical Properties of Isophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of isophthaloyl dichloride. It includes a compilation of reported values, detailed experimental protocols for the determination of these physical properties, and a logical workflow for compound identification.

Physical Properties of this compound

This compound, with the chemical formula C₈H₄Cl₂O₂, is a white crystalline solid at room temperature.[1] It is a key chemical intermediate in the synthesis of high-performance polymers such as aramids. The physical properties of a compound, particularly its melting and boiling points, are critical indicators of its purity and identity.

Data Presentation

The melting and boiling points of this compound have been reported across various chemical literature and commercial suppliers. A summary of these values is presented below. The slight variations in reported temperatures can be attributed to differences in experimental conditions and sample purity.

Physical PropertyReported Value (°C)Reported Value (°F)Citations
Melting Point 42 - 45107.6 - 113[2]
43 - 44109 - 111[3][4][5][6][7]
44111.2[8]
68 - 70154.4 - 158[1]
Boiling Point 276529[3][4][6][7][8]
315 - 318599 - 604.4[1]

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound.

1. Melting Point Determination (Capillary Method)

This method is a standard technique for accurate melting point determination.[3][5]

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup

    • Capillary tubes (sealed at one end)

    • Thermometer

    • Mortar and pestle

    • Heating oil (for Thiele tube)

  • Procedure:

    • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[3] If necessary, grind the crystals using a mortar and pestle.

    • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.[4]

    • Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube, sealed end down, through a long glass tube to compact the sample. The final packed height of the sample should be 2-3 mm.[7]

    • Heating:

      • Using a Melting Point Apparatus: Place the capillary tube into the sample holder of the apparatus.[3][7] If the approximate melting point is unknown, a rapid initial heating can be performed to find a rough estimate.[6] For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, about 1-2°C per minute, when the temperature is about 15-20°C below the expected melting point.[4][7]

      • Using a Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube, making sure the rubber band is above the oil level. Heat the side arm of the Thiele tube gently with a small flame to ensure even heating through convection.[2][6]

    • Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6][7][8] A pure compound will have a sharp melting range of about 0.5-1.0°C.[6]

2. Boiling Point Determination (Thiele Tube Method)

For determining the boiling point of a liquid, or a melted solid, the Thiele tube method is a common and efficient micro-scale technique.[1]

  • Apparatus:

    • Thiele tube

    • Small test tube (or fusion tube)

    • Capillary tube (sealed at one end)

    • Thermometer

    • Heating oil

    • Bunsen burner or microburner

  • Procedure:

    • Sample Preparation: Place a small amount of the liquid this compound (if melted) into the small test tube, filling it to a depth of about 1-2 cm.

    • Setup: Place a capillary tube, with its sealed end pointing up, into the test tube containing the sample.

    • Assembly: Attach the test tube to a thermometer using a rubber band so that the sample is level with the thermometer bulb.

    • Heating: Insert the assembly into the Thiele tube containing heating oil. The rubber band should be above the oil level. Gently heat the side arm of the Thiele tube.[9] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[9][10] This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

    • Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The moment the bubbles stop and the liquid is drawn into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid. Record this temperature.[1][9]

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the identification of an unknown solid organic compound by determining its physical properties.

G cluster_0 Phase 1: Sample Preparation & Preliminary Analysis cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Data Analysis & Identification A Receive Unknown Solid Sample B Visual Inspection (Color, Crystalline Form) A->B C Ensure Sample is Dry and Homogeneous B->C D Grind Sample to a Fine Powder C->D E Perform a Rapid Melting Point Determination (Approximate Range) D->E F Perform a Slow, Accurate Melting Point Determination (1-2°C/min) E->F G Record Melting Range (T1 - T2) F->G H Compare Experimental Melting Range with Literature Values G->H I Potential Match Found? H->I J Perform Mixed Melting Point Analysis with Known Standard I->J Yes N Consider Further Spectroscopic Analysis (IR, NMR, MS) I->N No K No Depression in Melting Point? J->K L Identity Confirmed K->L Yes M Identity Not Confirmed K->M No M->N

Caption: Workflow for Solid Organic Compound Identification.

References

Solubility of Isophthaloyl Dichloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophthaloyl dichloride (IPC) is a highly reactive aromatic acyl chloride, a key monomer in the synthesis of high-performance polymers such as polyamides and polyesters. Its utility in these synthetic processes is critically dependent on its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents, outlines a detailed experimental protocol for its solubility determination, and discusses the interplay between its solubility and reactivity. Due to the high reactivity of this compound, particularly its propensity to hydrolyze, quantitative solubility data in the public domain is scarce. This guide therefore focuses on qualitative solubility and provides a robust methodology for researchers to determine quantitative solubility in a controlled laboratory setting.

Introduction

This compound (1,3-benzenedicarbonyl dichloride) is a white crystalline solid at room temperature.[1] Its molecular structure, featuring two reactive acyl chloride groups on a benzene (B151609) ring, dictates its chemical behavior and solubility. The primary application of this compound is in polymerization reactions, where it is typically dissolved in an organic solvent to react with co-monomers such as diamines or diols.[1] The choice of solvent is crucial as it must dissolve the monomers without reacting with them, and it must also be suitable for the polymerization process.

Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSpecific SolventsSolubilitySource(s)
Aromatic Hydrocarbons Benzene, Toluene, XyleneEasily Soluble[2]
Ethers Diethyl EtherSoluble[1][3]
Chlorinated Solvents ChloroformEasily Soluble[2]
Aliphatic Hydrocarbons C6-C10 Aliphatic HydrocarbonsSoluble (used for recrystallization)[4]
Protic Solvents Water, AlcoholsReacts[1][2][5]

It is important to note that this compound reacts with protic solvents such as water and alcohols, leading to decomposition rather than simple dissolution.[1][2][5] Therefore, anhydrous conditions are essential when handling this compound in any organic solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an anhydrous organic solvent. This protocol is designed to minimize exposure to atmospheric moisture and ensure accurate and reproducible results.

3.1. Materials and Equipment

  • This compound (high purity)

  • Anhydrous organic solvent of choice (e.g., toluene, chloroform, N-methyl-2-pyrrolidone)

  • Inert gas (Nitrogen or Argon)

  • Schilder or glove box

  • Temperature-controlled shaker or water bath

  • Pre-weighed, oven-dried glass vials with PTFE-lined screw caps

  • Calibrated analytical balance (± 0.0001 g)

  • Syringes and 0.2 µm PTFE syringe filters

  • Oven for drying glassware and solids

3.2. Experimental Procedure

  • Preparation of Materials:

    • Dry all glassware, including vials and filter components, in an oven at 120°C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere.

    • Ensure the selected organic solvent is of high purity and has a low water content (< 50 ppm).

    • Handle this compound and prepare all solutions under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed glass vial. The exact amount will depend on the expected solubility.

    • Record the total mass of the vial and the this compound.

    • Carefully add a known volume or mass of the anhydrous organic solvent to the vial.

    • Seal the vial tightly with the PTFE-lined cap.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Analysis:

    • Once equilibrium is reached, allow the vial to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately attach a 0.2 µm PTFE syringe filter to the syringe and filter the solution into a pre-weighed, dry vial. This step is crucial to remove any suspended solid particles.

    • Record the mass of the vial containing the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent.

    • Weigh the vial containing the dried this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the mass of the vial with the residue.

    • Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved this compound from the total mass of the filtered solution.

    • Express the solubility in grams of solute per 100 grams of solvent ( g/100g ) or any other desired unit.

3.3. Safety Precautions

  • This compound is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction of this compound with water produces hydrochloric acid gas. Avoid any contact with moisture.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing any experimental work.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key considerations regarding the solubility and reactivity of this compound.

experimental_workflow start Start: Prepare Anhydrous Materials prep_sample Prepare Saturated Solution (Excess IPC in Anhydrous Solvent) start->prep_sample equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours) prep_sample->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle withdraw Withdraw Supernatant with Syringe settle->withdraw filter Filter through 0.2 µm PTFE Filter withdraw->filter weigh_solution Weigh Filtered Solution filter->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_residue Weigh Dried IPC Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

solubility_reactivity_relationship cluster_properties Key Properties cluster_implications Practical Implications ipc This compound (IPC) solubility High Solubility in Aprotic Organic Solvents ipc->solubility reactivity High Reactivity (Acyl Chloride Groups) ipc->reactivity application Facilitates Homogeneous Polymerization Reactions solubility->application handling Requires Anhydrous Conditions & Inert Atmosphere reactivity->handling solvent_choice Solvent must be Aprotic (e.g., Toluene, Chloroform, NMP) reactivity->solvent_choice application->solvent_choice

Caption: Relationship between the solubility and reactivity of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is limited, qualitative evidence confirms its good solubility in a range of aprotic solvents, which is essential for its primary application in polymer synthesis. The high reactivity of this compound necessitates careful handling under anhydrous conditions to prevent decomposition. The detailed experimental protocol provided in this guide offers a reliable method for researchers to determine the precise solubility of this compound in specific solvents of interest, enabling the optimization of reaction conditions for the synthesis of advanced materials. Further research to quantify the solubility of this compound in a broader range of solvents at various temperatures would be a valuable contribution to the field of polymer chemistry.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Isophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of isophthaloyl dichloride (1,3-benzenedicarbonyl dichloride). Due to the limited availability of public, high-resolution NMR data for this compound, this guide combines theoretical predictions based on established spectroscopic principles with available information on experimental conditions.

Introduction

This compound is a key bifunctional monomer used in the synthesis of various high-performance polymers, such as aramids and polyesters. A thorough understanding of its structure and purity is paramount for ensuring the quality and desired properties of the resulting materials. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This guide presents the predicted ¹H and ¹³C NMR spectral data for this compound, along with a detailed experimental protocol for acquiring such spectra.

Predicted NMR Spectral Data

The structure of this compound, with its meta-substituted aromatic ring, gives rise to a distinct pattern in its NMR spectra. The two acyl chloride groups are strong electron-withdrawing groups, which significantly influence the chemical shifts of the aromatic protons and carbons.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.5 - 8.7Triplet (t)~1.5 - 2.01H
H-4 / H-68.2 - 8.4Doublet of Doublets (dd)~7.8 - 8.0, ~1.5 - 2.02H
H-57.7 - 7.9Triplet (t)~7.8 - 8.01H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C=O167 - 170
C-1 / C-3135 - 138
C-2138 - 141
C-4 / C-6130 - 133
C-5130 - 133

Spectral Interpretation and Rationale

The predicted chemical shifts are based on the analysis of substituent effects on the benzene (B151609) ring. The strongly electron-withdrawing acyl chloride groups (-COCl) deshield the aromatic protons and carbons, causing them to resonate at a lower field (higher ppm values).

  • ¹H NMR Spectrum: The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to spin-spin coupling between the non-equivalent protons.

    • H-2: This proton is situated between the two electron-withdrawing groups and is therefore expected to be the most deshielded, appearing at the lowest field. It will be split into a triplet by the two equivalent H-4/H-6 protons with a small meta-coupling constant.

    • H-4 / H-6: These two protons are chemically equivalent. Each will be split into a doublet of doublets by the adjacent H-5 (ortho-coupling) and the H-2 proton (meta-coupling).

    • H-5: This proton will be split into a triplet by the two adjacent H-4 and H-6 protons (ortho-coupling).

  • ¹³C NMR Spectrum: Due to the symmetry of the molecule, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

    • C=O: The carbonyl carbons of the acyl chloride groups are expected to appear at the lowest field, in the typical range for acid chlorides.

    • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the positions of the electron-withdrawing substituents. The carbons directly attached to the acyl chloride groups (C-1/C-3) and the carbon in between them (C-2) will be significantly deshielded. The remaining carbons (C-4, C-5, C-6) will also be deshielded compared to unsubstituted benzene.

Experimental Protocols

The following provides a standard methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent: Chloroform-d (CDCl₃) is a common choice. Based on available literature, trifluoroacetic acid has also been used, though this is less standard and will significantly alter chemical shifts[1].

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃)[2].

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) will be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mandatory Visualization

The logical workflow for the analysis of the NMR spectra of this compound is depicted in the following diagram.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample This compound Sample Dissolve Dissolve in NMR Tube Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve Standard Internal Standard (TMS) Standard->Dissolve NMR_Spectrometer NMR Spectrometer Dissolve->NMR_Spectrometer Acquire_1H Acquire 1H NMR FID NMR_Spectrometer->Acquire_1H Acquire_13C Acquire 13C NMR FID NMR_Spectrometer->Acquire_13C Process_1H Process 1H Spectrum Acquire_1H->Process_1H Process_13C Process 13C Spectrum Acquire_13C->Process_13C Analyze_1H Analyze Chemical Shifts, Multiplicities, Coupling Constants, and Integration Process_1H->Analyze_1H Analyze_13C Analyze Chemical Shifts Process_13C->Analyze_13C Structure_Elucidation Structure Confirmation & Purity Assessment Analyze_1H->Structure_Elucidation Analyze_13C->Structure_Elucidation

Caption: Workflow for NMR analysis of this compound.

References

FT-IR spectral analysis of Isophthaloyl dichloride.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR Spectral Analysis of Isophthaloyl Dichloride

Introduction

This compound (IPC) is an aromatic acyl chloride that serves as a crucial monomer in the synthesis of high-performance polymers, including aramids, polyamides, and polyesters. Its chemical structure, purity, and reactivity are of paramount importance in polymerization processes. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the qualitative analysis of IPC, providing a unique molecular fingerprint that can confirm its identity, assess its purity, and detect the presence of impurities or degradation byproducts such as isophthalic acid. This guide provides a comprehensive overview of the FT-IR spectral analysis of this compound, including detailed experimental protocols and data interpretation.

Molecular Structure of this compound

This compound, with the chemical formula C₈H₄Cl₂O₂, consists of a benzene (B151609) ring substituted at the 1 and 3 (meta) positions with two acyl chloride functional groups. The planar aromatic ring and the two reactive side chains give rise to a characteristic infrared spectrum. The key functional groups amenable to FT-IR analysis are the carbonyl group (C=O) of the acyl chloride, the carbon-chlorine bond (C-Cl), the aromatic carbon-carbon double bonds (C=C), and the aromatic carbon-hydrogen bonds (C-H).

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data for the principal peaks are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3090 - 3050WeakC-H StretchingAromatic C-H
~1770 - 1735StrongC=O StretchingAcyl Chloride (C=O)
~1600, ~1580, ~1480MediumC=C StretchingAromatic Ring
~1210StrongC-C StretchingAromatic Ring-Carbonyl
~900 - 850StrongC-H Out-of-Plane BendingAromatic C-H (meta-disubstituted)
~800 - 600MediumC-Cl StretchingAcyl Chloride (C-Cl)

Note: Peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, thin film, or ATR) and the specific instrumentation used.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol outlines the procedure for obtaining an FT-IR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid powder samples and requires minimal sample preparation.

4.1 Materials and Equipment

  • FT-IR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II)[1]

  • This compound sample (solid)[2]

  • Spatula

  • Isopropyl alcohol or acetone (B3395972) for cleaning

  • Lint-free wipes

4.2 Procedure

  • Instrument Preparation: Power on the FT-IR spectrometer and allow it to warm up for at least 30 minutes to ensure stability. Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or zinc selenide) with a lint-free wipe soaked in isopropyl alcohol or acetone. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of solid this compound powder onto the center of the ATR crystal using a clean spatula.

  • Pressure Application: Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid sample and the ATR crystal surface, which is critical for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.

  • Data Processing: The instrument software will automatically perform a background subtraction, Fourier transform, and convert the signal into an absorbance or transmittance spectrum.

  • Cleaning: After the analysis, retract the pressure arm, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

Spectral Interpretation

The FT-IR spectrum of this compound is dominated by a few key features:

  • Acyl Chloride C=O Stretch: The most prominent and characteristic band is the strong absorption in the 1770-1735 cm⁻¹ region.[3] This peak is a definitive indicator of the acyl chloride functional group. Its high frequency is due to the electron-withdrawing effect of the adjacent chlorine atom. The absence of a broad O-H stretching band (typically ~3300-2500 cm⁻¹) confirms that the sample has not hydrolyzed to the corresponding carboxylic acid.

  • Aromatic C=C Stretching: A series of medium-intensity peaks between 1600 cm⁻¹ and 1480 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

  • Aromatic C-H Bending: The strong absorption in the 900-850 cm⁻¹ range corresponds to the out-of-plane bending of the C-H bonds on the meta-disubstituted aromatic ring. The specific pattern in this "fingerprint" region is highly indicative of the 1,3-substitution pattern.

  • C-Cl Stretching: The C-Cl stretch of the acyl chloride group typically appears as a medium-intensity band in the 800-600 cm⁻¹ region.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectral analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation start Start prep Clean ATR Crystal start->prep background Acquire Background Spectrum prep->background apply_sample Apply IPC Sample to Crystal background->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample process_data Process Data (Background Subtraction & FT) acquire_sample->process_data analyze Analyze Spectrum process_data->analyze interpret Identify Characteristic Peaks analyze->interpret report Report Findings interpret->report end_node End report->end_node

Caption: Experimental workflow for FT-IR analysis of this compound.

logical_relationships cluster_molecule This compound Structure cluster_vibrations Vibrational Modes & Wavenumbers IPC This compound Aromatic Aromatic Ring (meta-substituted) IPC->Aromatic Acyl Acyl Chloride Group (-COCl) IPC->Acyl Aromatic_CH_Stretch C-H Stretch ~3090-3050 cm⁻¹ Aromatic->Aromatic_CH_Stretch Aromatic_CC_Stretch C=C Stretch ~1600-1480 cm⁻¹ Aromatic->Aromatic_CC_Stretch Aromatic_CH_Bend C-H Bend (OOP) ~900-850 cm⁻¹ Aromatic->Aromatic_CH_Bend Acyl_CO_Stretch C=O Stretch ~1770-1735 cm⁻¹ Acyl->Acyl_CO_Stretch Acyl_CCl_Stretch C-Cl Stretch ~800-600 cm⁻¹ Acyl->Acyl_CCl_Stretch

References

Isophthaloyl Dichloride: A Technical Guide to its Hydrolytic Stability and Reactivity with Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isophthaloyl dichloride (IPC) is a highly reactive aromatic acyl chloride that serves as a critical monomer in the synthesis of high-performance polymers such as aramids (aromatic polyamides) and polyesters.[1][2] Its utility in various applications, including the development of advanced materials and potentially in drug delivery systems, necessitates a thorough understanding of its behavior in aqueous environments.[3][4] This technical guide provides an in-depth analysis of the hydrolytic stability and reactivity of this compound with water, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Hydrolytic Reactivity and Stability

This compound is highly susceptible to hydrolysis, reacting readily with water to ultimately form isophthalic acid.[4][5] This reactivity is a critical consideration in its handling, storage, and application, particularly in processes where moisture is present.[3][5] The hydrolysis proceeds rapidly, even at low temperatures.

Mechanism of Hydrolysis

The hydrolysis of this compound is a stepwise process. Initially, one of the two acyl chloride functional groups reacts with water to form a short-lived intermediate, a "half-acid" or isophthaloyl monochloride carboxylic acid.[6][7][8] This intermediate is also reactive and subsequently undergoes further hydrolysis to yield the final, stable product, isophthalic acid.[6][7][8]

The overall reaction can be summarized as follows:

This compound → Isophthaloyl Monochloride Carboxylic Acid ("Half-Acid") → Isophthalic Acid

This two-step hydrolysis pathway is a key characteristic of the reaction of this compound with water.

Quantitative Hydrolysis Data

Studies have quantified the rate of hydrolysis of this compound under various conditions. The reaction is rapid, with a significant portion of the initial compound hydrolyzing in a matter of minutes.

ParameterValueConditionsReference
Half-life (t₁/₂) of this compound 2.2 to 4.9 minutespH 4-9, 0°C[6][7][8]
Observed First-Order Rate Constants (kₒᵦₛ) 240 to 520 (x 10⁵ s⁻¹)pH 4-9, 0°C[6][7][8]
Extent of Hydrolysis > 90% in less than 60 minutes0°C[6][7][8]

Table 1: Summary of Quantitative Data on the Hydrolysis of this compound.

Experimental Protocols for Determining Hydrolytic Stability

The hydrolytic stability of this compound can be assessed using various analytical techniques. The following outlines a general experimental approach based on methods cited in the literature.

Protocol 1: Determination of Hydrolysis Rate by Gas Chromatography/Flame Ionization Detection (GC/FID)

This method is suitable for monitoring the disappearance of the parent this compound over time.

1. Materials and Reagents:

  • This compound (high purity)

  • Buffered aqueous solutions (pH 4.0, 7.0, and 9.0)

  • Organic solvent for extraction (e.g., n-heptane)

  • Internal standard (for quantification)

  • Anhydrous sodium sulfate (B86663) (for drying)

2. Equipment:

  • Gas chromatograph with a flame ionization detector (GC/FID)

  • Appropriate GC column for separation

  • Thermostatically controlled reaction vessel (e.g., a jacketed beaker)

  • Stirrer

  • Microsyringes

  • Vials for sample collection

3. Procedure:

  • Prepare buffered aqueous solutions at the desired pH values and cool to the target temperature (e.g., 0°C) in the reaction vessel.

  • Initiate the reaction by adding a known concentration of this compound (dissolved in a small amount of a water-miscible, non-reactive solvent if necessary) to the stirred, buffered solution.

  • At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction and extract the remaining this compound by adding a known volume of a suitable organic solvent containing an internal standard.

  • Separate the organic layer and dry it using anhydrous sodium sulfate.

  • Analyze the organic extract by GC/FID to determine the concentration of this compound relative to the internal standard.

  • Plot the concentration of this compound versus time to determine the hydrolysis rate constant and half-life.

Protocol 2: Product Identification and Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous determination of the parent compound, the "half-acid" intermediate, and the final isophthalic acid product.[6][8]

1. Materials and Reagents:

  • This compound

  • Buffered aqueous solutions (pH 4.0, 7.0, and 9.0)

  • Mobile phase for HPLC (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer)

  • Analytical standards for this compound, isophthalic acid, and the "half-acid" intermediate (if available).

2. Equipment:

  • High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV detector)

  • Appropriate HPLC column for separation (e.g., a reverse-phase C18 column)

  • Thermostatically controlled reaction vessel

  • Stirrer

  • Syringes and filters for sample preparation

3. Procedure:

  • Follow steps 1 and 2 from Protocol 1 to initiate the hydrolysis reaction.

  • At various time points, withdraw a sample of the reaction mixture.

  • Immediately quench the reaction, if necessary, by adding a suitable agent or by rapid dilution with the mobile phase.

  • Filter the sample to remove any particulate matter.

  • Inject the sample into the HPLC system.

  • Separate and quantify the concentrations of this compound, the "half-acid" intermediate, and isophthalic acid by comparing their peak areas to those of analytical standards.

  • Plot the concentrations of all three species as a function of time to elucidate the reaction pathway and kinetics.

Visualizing the Hydrolysis Pathway and Experimental Workflow

Graphical representations can aid in understanding the processes involved in the study of this compound hydrolysis.

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Buffer Prepare Buffered Aqueous Solution Reaction Initiate Hydrolysis (Mix IPC and Buffer at 0°C) Buffer->Reaction IPC_Sol Prepare Isophthaloyl Dichloride Solution IPC_Sol->Reaction Sampling Collect Aliquots at Timed Intervals Reaction->Sampling Quench Quench Reaction & Extract with Organic Solvent Sampling->Quench HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis GC_Analysis GC/FID Analysis Quench->GC_Analysis Kinetics Determine Rate Constants and Half-life GC_Analysis->Kinetics HPLC_Analysis->Kinetics

Caption: Experimental workflow for hydrolysis studies.

Conclusion

This compound exhibits significant reactivity towards water, undergoing rapid hydrolysis through a "half-acid" intermediate to form isophthalic acid. This high reactivity is a defining characteristic that must be carefully managed in its industrial and research applications. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for scientists and professionals working with this important chemical intermediate, enabling a better understanding and control of its behavior in aqueous environments. The non-persistent nature of this compound and its hydrolysis intermediates in water is also a key takeaway for environmental and toxicological assessments.[7][8]

References

Isophthaloyl dichloride synthesis from isophthalic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Isophthaloyl Dichloride from Isophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (IPC) is a critical chemical intermediate in the production of high-performance polymers, most notably poly(m-phenyleneisophthalamide) (Nomex®), a material renowned for its exceptional thermal resistance and flame-retardant properties.[1] It also serves as a key building block in the synthesis of polyarylates, polyesters, and as a stabilizer for urethane (B1682113) prepolymers.[1][2] The purity of this compound is paramount, as it directly influences the properties of the resulting polymers.

This technical guide provides a comprehensive overview of the primary synthesis routes for producing this compound from isophthalic acid, focusing on methodologies, reaction conditions, and purification processes.

Core Synthesis Methodologies

The conversion of isophthalic acid to this compound involves the replacement of the carboxylic acid hydroxyl groups with chlorine atoms.[2] The most common industrial methods employ chlorinating agents such as thionyl chloride (SOCl₂). Alternative methods include the use of phosgene (B1210022) (COCl₂) or a multi-step process starting from m-xylene (B151644).[3][4][5]

Data Summary of Synthesis Protocols

The following table summarizes quantitative data from various patented methods for the synthesis of this compound, providing a comparative overview of reactants, conditions, and outcomes.

Parameter Method 1: Thionyl Chloride Method 2: Thionyl Chloride Method 3: Thionyl Chloride Method 4: m-Xylene Route
Chlorinating Agent Thionyl ChlorideThionyl ChlorideThionyl Chlorideα,α,α,α',α',α'-hexachloro-m-xylene
Catalyst N,N-dimethylformamide (DMF)N,N-dimethylacetamideN,N-dimethylacetamideAnhydrous Ferric Chloride (FeCl₃)
Solvent Chlorobenzene (B131634)XyleneDichlorobenzeneNone specified in reaction step
Reactant Ratios 150kg Isophthalic Acid, 330kg SOCl₂, 15kg DMF, 650kg Solvent150kg Isophthalic Acid, 330kg SOCl₂, 15kg Catalyst, 650kg Solvent100kg Isophthalic Acid, 260kg SOCl₂, 11kg Catalyst, 420kg Solvent313g Hexachloro-m-xylene, 166g Isophthalic Acid, 0.48g FeCl₃
Reaction Temperature 50°C80°C70°C60°C, then raised to 130°C
Reaction Time 10 hours5 hours7.5 hours30 min at 60°C, 30 min to 130°C, 20 min at 130°C
Crude Yield Not specifiedNot specifiedNot specified97.8% (based on isophthalic acid)
Final Purity >99.98%Not specifiedNot specifiedNot specified
Purification Method Double vacuum distillationAtmospheric distillation and vacuum rectificationAtmospheric distillation and vacuum rectificationRecrystallization from n-hexane followed by simple distillation
Reference [3][3][3][6]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and purification of high-purity this compound.

Protocol 1: Synthesis using Thionyl Chloride and DMF

This protocol is based on a method designed for producing high-purity this compound suitable for advanced polymer applications.[3]

1. Feeding:

  • To a reflux reactor at room temperature (approx. 25°C), add 650 kg of chlorobenzene as an inert solvent.

  • Begin stirring and add 150 kg of isophthalic acid and 15 kg of N,N-dimethylformamide (DMF) catalyst.

  • Continue stirring while adding 330 kg of thionyl chloride. Ensure all components are stirred evenly.[3]

2. Reaction:

  • Gradually increase the temperature of the reaction mixture to 50°C.

  • Open the reflux valve on the reactor and ensure the reflux condenser is active.

  • Maintain the reaction at this temperature for 10 hours to yield the reaction liquid.[3]

3. Separation and Purification:

  • The reaction liquid is subjected to atmospheric distillation. Unreacted thionyl chloride is recovered at approximately 75-80°C.[3]

  • The catalyst-containing solution is recovered at the top of the tower at 80-150°C.[3]

  • The remaining liquid is then subjected to vacuum rectification. This compound is collected at a kettle liquid temperature of 170-190°C.[3]

  • A secondary vacuum distillation is performed on the collected this compound at 185-190°C to achieve a purity of over 99.98%.[3]

Protocol 2: Synthesis via m-Xylene Chlorination Intermediate

This protocol describes a multi-step industrial process for producing high-purity this compound.[6]

1. Preparation of α,α,α,α',α',α'-hexachloro-m-xylene:

  • This intermediate is produced by reacting m-xylene with chlorine gas under UV irradiation at 100°C to 150°C.[6]

2. Reaction with Isophthalic Acid:

  • A mixture of 313 g of purified α,α,α,α',α',α'-hexachloro-m-xylene, 166 g of isophthalic acid, and 0.48 g of anhydrous ferric chloride is prepared.[6]

  • The reaction is initiated at approximately 60°C, evidenced by the evolution of gases, and held for 30 minutes.

  • The temperature is then raised to 130°C over 30 minutes.

  • The reaction is completed by holding the temperature at 130°C for an additional 20 minutes.[6]

3. Purification:

  • The crude reaction product is first purified by simple distillation at 118°C to 121°C under a vacuum of 3 to 5 mmHg.[6]

  • For further purification, the crude this compound is dissolved in 0.3 to 6 parts by weight of a C6-C10 aliphatic hydrocarbon solvent (e.g., n-hexane).[6]

  • The solution is cooled to induce recrystallization. The resulting crystals are separated from the mother liquor.

  • The crystals are washed quickly with cold n-hexane.

  • A final simple distillation of the crystalline product is performed at 118° to 121° C under a pressure of 3 to 5 mmHg to yield the purified product.[6] The total yield based on the starting m-xylene can be over 90%.[6]

Visualized Workflows and Mechanisms

Diagrams help clarify the logical flow of the synthesis and the chemical transformations involved.

G A Isophthalic Acid D Reaction Vessel (Heated) A->D B Chlorinating Agent (e.g., SOCl₂) B->D C Catalyst (e.g., DMF) C->D E This compound (Crude Product) D->E Chlorination Reaction F Byproducts (e.g., SO₂, HCl) D->F

Caption: General reaction scheme for the synthesis of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Isophthalic Acid + Thionyl Chloride + Catalyst B Reaction at 50-80°C 5-10 hours A->B  Loading   C Crude Reaction Liquid B->C  Reflux   D Atmospheric Distillation C->D E Recovered SOCl₂ & Catalyst D->E  Distillate   F Residual Kettle Liquid D->F  Residue   G Double Vacuum Distillation (170-190°C) F->G H High-Purity This compound (>99.98%) G->H  Final Product  

Caption: Detailed workflow from synthesis to high-purity final product.

References

A Comprehensive Technical Guide to the Safe Handling of Isophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for Isophthaloyl Dichloride (IPC). The information is compiled to ensure the safe use of this reactive chemical in a laboratory and research setting.

Chemical Identification and Physical Properties

This compound, with CAS number 99-63-8, is a white to colorless crystalline solid.[1] It is a key intermediate in the synthesis of various polymers, including aramids and polyesters. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₈H₄Cl₂O₂[2]
Molecular Weight 203.02 g/mol [3][2]
Appearance White to colorless crystalline solid/mass[1][3]
Melting Point 43-45 °C (109.4-113 °F)[3]
Boiling Point 276 °C (528.8 °F)[3][4]
Flash Point 180 °C (356 °F)[5][6]
Density 1.388 g/cm³[4]
Vapor Pressure 0.03 mm Hg (at 25 °C)[4]
Water Solubility Reacts with water[2][4]
Solubility Soluble in ether and other organic solvents[2][4]

Hazard Identification and Toxicity

This compound is classified as a hazardous chemical, posing significant risks upon exposure. It is crucial to understand these hazards to implement appropriate safety measures.

Hazards:

  • Corrosive: Causes severe skin burns and serious eye damage.[3][7]

  • Toxic: Toxic if inhaled and harmful if swallowed or in contact with skin.[7][8]

  • Lachrymator: The substance can cause an increased flow of tears.[3]

  • Moisture Sensitive: Reacts with water and moisture, releasing hydrogen chloride gas.[5][6]

A summary of acute toxicity data is provided in Table 2.

Table 2: Acute Toxicity of this compound

TestSpeciesRouteValueReferences
LD50MouseOral2221 mg/kg[5]
LD50RabbitOral1175 mg/kg[5][9]
LD50RatOral2200 mg/kg[5]
LD50RabbitSkin1410 mg/kg[5]
LC50Fish (Fathead Minnow)-133.7 mg/l (96 h)[1][9]

This compound is not classified as a carcinogen by IARC, NTP, or OSHA.[1]

Handling and Storage Precautions

Proper handling and storage are paramount to prevent exposure and accidents.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound start Before Handling eye_protection Wear chemical safety goggles or a face shield (EN166) start->eye_protection Eye and Face skin_protection Wear appropriate protective gloves (e.g., Butyl rubber, Neoprene) eye_protection->skin_protection Skin body_protection Wear appropriate protective clothing to prevent skin exposure skin_protection->body_protection Body respiratory_protection Use a NIOSH/MSHA approved respirator if ventilation is inadequate (EN 149) body_protection->respiratory_protection Respiratory end Ready for Handling respiratory_protection->end

Caption: Required Personal Protective Equipment for handling this compound.

Safe Handling Practices
  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][5]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust or vapors.[7]

  • Minimize dust generation and accumulation.[5]

  • Keep away from incompatible materials such as water, strong bases, alcohols, and strong oxidizing agents.[5][7]

  • Wash hands thoroughly after handling.[6]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

  • The storage area should be designated for corrosive materials.[5]

  • Protect from moisture.[5] Store under an inert atmosphere.[7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[5] Get medical aid immediately.[5]

  • Skin Contact: Get medical aid immediately.[5] Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] Get medical aid immediately.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][10] Do NOT use water directly on the fire.[5][11]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen chloride, phosgene, and carbon monoxide.[5][7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas.[3] Wear appropriate personal protective equipment as outlined in Section 3.1.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

  • Methods for Cleaning Up: Sweep up the material and place it into a suitable, dry, closed container for disposal.[3][5] Avoid generating dusty conditions.[5] Do not use water or moist absorbents like sand or soil.[6] Ventilate the area after clean-up is complete.

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for safe handling and experimental design.

  • Reactivity: Reacts vigorously with water, moisture, alcohols, strong bases, and strong oxidizing agents.[5]

  • Chemical Stability: Stable under normal temperatures and pressures when stored in a dry environment.[6]

  • Hazardous Decomposition Products: Upon contact with water or at high temperatures, it decomposes to produce hydrogen chloride gas, phosgene, carbon monoxide, and carbon dioxide.[5][7]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[5][7]

The primary reaction of concern is with water (hydrolysis), which proceeds rapidly.

Hydrolysis_Reaction cluster_hydrolysis Hydrolysis of this compound IPC This compound (C₈H₄Cl₂O₂) Intermediate Intermediate 'Half-Acid' IPC->Intermediate + H₂O (fast) Water Water (H₂O) Water->Intermediate IPA Isophthalic Acid (C₈H₆O₄) Intermediate->IPA + H₂O (fast) HCl Hydrogen Chloride Gas (HCl) Intermediate->HCl - HCl IPA->HCl - HCl

Caption: The two-step hydrolysis reaction of this compound.

Experimental Protocols: Interfacial Polymerization

This compound is a common monomer used in interfacial polymerization to create thin-film composite membranes. The following is a generalized protocol.

Materials and Reagents
  • This compound (IPC)

  • A diamine monomer (e.g., m-phenylenediamine (B132917) - MPD)

  • An organic solvent immiscible with water (e.g., hexane (B92381) or tetrahydrofuran)

  • Deionized water

  • An acid acceptor (e.g., sodium carbonate)

  • A porous support membrane

Experimental Workflow

The process involves the reaction of the two monomers at the interface of two immiscible liquids.

Interfacial_Polymerization cluster_workflow Workflow for Interfacial Polymerization prep_aqueous Prepare Aqueous Phase: Dissolve diamine (MPD) and acid acceptor in water. soak Soak porous support membrane in the aqueous phase. prep_aqueous->soak prep_organic Prepare Organic Phase: Dissolve this compound in organic solvent. contact Contact the saturated support with the organic phase. prep_organic->contact soak->contact polymerization Interfacial polymerization occurs, forming a thin polyamide film. contact->polymerization wash Wash the resulting membrane with deionized water and a solvent (e.g., methanol). polymerization->wash dry Dry the membrane in a vacuum oven. wash->dry characterize Characterize the membrane properties. dry->characterize

Caption: A typical experimental workflow for creating a polyamide membrane.

Quenching and Disposal

Unreacted this compound and reaction byproducts must be handled safely.

  • Quenching: Slowly add the reaction mixture containing residual this compound to a stirred, cold solution of a weak base, such as sodium bicarbonate, to neutralize the HCl byproduct and hydrolyze the remaining acid chloride.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

This technical guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier and consult with your institution's safety officer before working with this compound.

References

Methodological & Application

Application Notes and Protocols for Low-Temperature Solution Polymerization Using Isophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of aromatic polyamides (aramids) via low-temperature solution polymerization using isophthaloyl dichloride. This method is a cornerstone for creating high-performance polymers with exceptional thermal stability and mechanical strength, suitable for advanced materials and specialized applications.

Introduction

Aromatic polyamides are a class of high-performance polymers characterized by amide linkages attached directly to two aromatic rings.[1] Low-temperature solution polymerization is a widely utilized method for synthesizing these polymers, particularly aramids like poly(m-phenylene isophthalamide) (MPIA).[1] This technique involves the reaction of an aromatic diamine with an aromatic diacid chloride, such as this compound (IPC), in a polar aprotic solvent at reduced temperatures.[1][2]

The low reaction temperature is crucial for minimizing side reactions and enabling the formation of high molecular weight polymers. An acid scavenger is typically required to neutralize the hydrogen chloride (HCl) byproduct generated during the condensation reaction, which would otherwise react with the amine monomers and inhibit polymerization.[2][3] The resulting polymers exhibit excellent thermal resistance and mechanical properties, making them suitable for applications ranging from advanced fibers and films to membranes for separation processes.[1][4]

General Polymerization Workflow

The following diagram illustrates the typical workflow for the low-temperature solution polymerization of aramids using this compound.

PolymerizationWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Purification Phase prep Preparation reaction Polymerization prep->reaction Monomers, Solvent, Acid Scavenger drying Dry Glassware & Reagents workup Work-up & Purification reaction->workup Polymer Solution addition Add Isophthaloyl Dichloride final_product Purified Aramid Polymer workup->final_product precipitation Precipitate in Non-Solvent (Methanol/Water) characterization Characterization final_product->characterization dissolution Dissolve Diamine & Additives (e.g., LiCl) drying->dissolution cooling Cool to Reaction Temp. dissolution->cooling stirring Stir at Low Temp, then Warm to RT addition->stirring filtration Filter Precipitate precipitation->filtration washing Wash with Methanol (B129727) & Hot Water filtration->washing drying_final Dry under Vacuum washing->drying_final

Caption: General workflow for aramid synthesis via low-temperature solution polymerization.

Experimental Protocols

Protocol 1: Synthesis of Poly(m-phenylene isophthalamide) (MPIA)

This protocol is a standard method for synthesizing MPIA, a common meta-aramid.

Materials:

Procedure:

  • Preparation: In a polymerization reactor equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve a specific amount of m-phenylenediamine (MPD) in anhydrous N,N-dimethylacetamide (DMAc) at a low temperature, for instance, -20°C.[3]

  • Polymerization: To the stirring solution, add a stoichiometric amount of isophthaloyl chloride (IPC). The IPC can be added as a solid or molten.[5] The reaction mixture is typically stirred for a period ranging from 30 minutes to several hours.[3] The temperature is maintained at a low level initially (e.g., -20°C to 0°C) and may be allowed to warm to room temperature.[4][6]

  • Neutralization: After the initial polymerization, an acid scavenger such as calcium hydroxide is added to the solution to neutralize the HCl byproduct.[3][5] The mixture is stirred for an additional 30 minutes.[5]

  • Precipitation: The viscous polymer solution is then poured into a blender containing a mixture of water and ice to precipitate the polymer.[5]

  • Purification: The precipitated polymer is collected by filtration and washed repeatedly with water until the washings are neutral.[5] Subsequent washes with methanol can be performed to remove residual organic solvent.[7]

  • Drying: The purified polymer is dried in a vacuum oven at 80-100°C until a constant weight is achieved.[6][7]

Protocol 2: Synthesis of Ordered Poly(amide-ester)s

This protocol describes the synthesis of a poly(amide-ester) with a specific head-to-head or tail-to-tail arrangement by controlling the addition of the symmetric monomer.

Materials:

  • 4-(2-Aminoethyl)phenol or 4-aminophenethyl alcohol (asymmetric monomer)

  • Isophthaloyl chloride (IPC) (symmetric monomer)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Triethylamine (TEA) as an acid scavenger

Procedure:

  • Preparation: In a reaction flask under a nitrogen atmosphere, dissolve the asymmetric monomer (e.g., 4-(2-aminoethyl)phenol) and triethylamine (TEA) in anhydrous N-methyl-2-pyrrolidone (NMP).[4][8]

  • Cooling: Cool the solution to a low temperature, for example, -20°C.[8]

  • Controlled Addition: Slowly add a solution of isophthaloyl chloride in NMP to the cooled monomer solution. This slow addition is critical for achieving the ordered polymer structure.[4][8]

  • Polymerization: The reaction is conducted at the low temperature for a specified duration to allow for polymerization.

  • Work-up: The resulting polymer can be isolated by precipitation in a non-solvent like methanol, followed by filtration, washing, and drying, similar to Protocol 1.

Data Presentation

The following tables summarize quantitative data extracted from various studies on low-temperature solution polymerization involving this compound.

Table 1: Reaction Conditions for Polyamide and Poly(amide-ester) Synthesis

Polymer TypeDiamine/Asymmetric MonomerSolventTemperature (°C)Acid ScavengerReference
Meta-Aramidm-Phenylenediamine (MPD)DMAc-20Calcium Hydroxide[3]
Poly(amide-ester)4-Aminophenethyl alcoholNMP0Triethylamine (TEA)[4]
Poly(amide-ester)4-(2-Aminoethyl)phenolNMP-20Triethylamine (TEA)[8]
AramidVarious low-basicity diaminesDMAcNot specifiedPropylene Oxide (post-reaction)[2][9]

Table 2: Properties of Synthesized Polymers

Polymer TypeInherent Viscosity (dL/g)Measurement ConditionsReference
Ordered Poly(amide-ester)0.300.5 g/dL in NMP at 30°C[4]
Ordered Poly(amide-ester)0.270.5 g/dL in NMP at 30°C[8]
Ordered Polyamideup to 0.30Not specified[4]
Polyamide (Direct Polycondensation)up to 1.2Not specified[4]

Characterization of Synthesized Polymers

The structure and properties of the synthesized polyamides are typically evaluated using a range of analytical techniques:

  • Spectroscopic Analysis:

    • FTIR Spectroscopy: To confirm the formation of amide linkages (presence of C=O and N-H stretching bands) and the disappearance of acid chloride groups.[10]

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed microstructure of the polymer chain, including the verification of ordered structures in specific cases.[4][8]

  • Molecular Weight Determination:

    • Inherent Viscosity: A common method to estimate the molecular weight of the polymer. It is measured on a dilute solution of the polymer.[4][8][10]

  • Thermal Properties:

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.[10]

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.[8][10]

  • Solubility:

    • The solubility of the synthesized polymers is tested in various organic solvents to evaluate their processability. Aromatic polyamides are often soluble in polar aprotic solvents like NMP, DMAc, and DMF, sometimes requiring the addition of salts like LiCl or CaCl₂ to enhance solubility.[1][11]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the choice of monomers and the resulting polymer properties.

Caption: Relationship between monomers, polymer properties, and applications.

References

Application Notes and Protocols for Interfacial Polycondensation of Isophthaloyl Dichloride with Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of aromatic polyamides (aramids) through the interfacial polycondensation of isophthaloyl dichloride with various diamines. This method is a cornerstone for creating high-performance polymers with exceptional thermal stability, mechanical strength, and chemical resistance. Such materials are finding increasing applications in advanced materials, and their unique properties are being explored in specialized fields, including drug delivery systems.

I. Introduction

Interfacial polycondensation is a type of step-growth polymerization where the reaction occurs at the interface between two immiscible liquid phases. Typically, a diamine dissolved in an aqueous phase is brought into contact with a diacid chloride (in this case, this compound) dissolved in an organic phase. The rapid reaction at the interface forms a thin film of the polymer. This technique is particularly advantageous for the synthesis of high molecular weight aromatic polyamides, which are often difficult to process due to their high melting points and low solubility. The introduction of different diamines allows for the tuning of the polymer's properties to suit specific applications.

II. General Reaction Scheme

The fundamental reaction involves the condensation of an aromatic diamine with this compound to form a polyamide, with the elimination of hydrochloric acid (HCl). The HCl is typically neutralized by a base present in the aqueous phase.

Reaction_Scheme cluster_products Products IDC This compound (in organic phase) Polyamide Aromatic Polyamide (at interface) IDC->Polyamide Diamine Aromatic Diamine (in aqueous phase) Diamine->Polyamide HCl HCl (neutralized by base) Polyamide->HCl

Application Notes and Protocols for the Synthesis of Poly(m-phenylene isophthalamide) from Isophthaloyl Dichloride and m-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(m-phenylene isophthalamide) (PMIA) is a high-performance aromatic polyamide, renowned for its exceptional thermal stability, chemical resistance, and mechanical strength.[1] Commercially known by trademarks such as Nomex®, it is synthesized through the polycondensation of two key monomers: isophthaloyl dichloride (IPC) and m-phenylenediamine (B132917) (MPD).[2][3] The resulting polymer's robust properties stem from its aromatic structure and the strong hydrogen bonds between the amide linkages.[4] These characteristics make PMIA an ideal material for a wide range of demanding applications, including fire-resistant textiles, electrical insulation, and high-performance filtration membranes.[1][5][6] This document provides detailed application notes and experimental protocols for the synthesis of PMIA, aimed at researchers and professionals in materials science and drug development.

Reaction Mechanism

The synthesis of PMIA from this compound and m-phenylenediamine is a step-growth polymerization, specifically a polycondensation reaction. In this process, the amine groups of m-phenylenediamine nucleophilically attack the carbonyl carbons of the acid chloride groups in this compound. Each reaction step forms an amide bond and eliminates a molecule of hydrogen chloride (HCl).[7] To drive the reaction to completion and achieve a high molecular weight polymer, the HCl byproduct must be neutralized by an acid acceptor.[8][9]

Application Notes

Two primary methods are employed for the synthesis of PMIA: low-temperature solution polymerization and interfacial polymerization.[3][10]

  • Low-Temperature Solution Polymerization: This method is often preferred for achieving high molecular weight and a more uniform polymer. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), which can dissolve the monomers and the resulting polymer.[10] The presence of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) can enhance the solubility of the aromatic polyamide.[10]

  • Interfacial Polymerization: This technique involves the reaction of the two monomers at the interface of two immiscible liquids.[8] Typically, the diamine is dissolved in an aqueous phase, often with an acid acceptor like sodium carbonate, while the diacid chloride is dissolved in an organic solvent that is immiscible with water, such as tetrahydrofuran (B95107) (THF).[1][8] This method is rapid and can produce a high molecular weight polymer at the interface.

Key Considerations for Synthesis:

  • Monomer Purity: The use of high-purity monomers (>99%) is crucial, as monofunctional impurities can act as chain terminators, limiting the final molecular weight of the polymer.[8]

  • Stoichiometry: A precise 1:1 molar ratio of the diamine and diacid chloride is essential for achieving a high degree of polymerization.

  • Anhydrous Conditions: this compound is highly sensitive to moisture and can hydrolyze to isophthalic acid, which can terminate the polymer chain. Therefore, using anhydrous solvents and thoroughly dried glassware is critical.[8]

  • Acid Acceptor: An effective acid acceptor is necessary to neutralize the HCl byproduct, which can otherwise react with the amine groups of the m-phenylenediamine to form unreactive salts.[8] Sodium carbonate is a commonly used and effective acid acceptor.[8]

  • Temperature Control: The reaction is typically conducted at low temperatures (around 0°C) to control the reaction rate and minimize side reactions.[11] For interfacial polymerization, a temperature range of 20-25°C is often optimal.[8]

Experimental Protocols

Protocol 1: Low-Temperature Solution Polymerization

This protocol describes the synthesis of PMIA in a homogenous solution, which is suitable for producing high-quality polymer for applications like fiber spinning.

Materials and Reagents:

  • m-Phenylenediamine (MPD), >99% purity

  • Isophthaloyl chloride (IPC), >99% purity

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Drying tube

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Drying: Thoroughly dry all glassware in an oven before use. Dry the LiCl under vacuum at 150°C for 24 hours.[11]

  • Monomer Dissolution: In the three-necked flask, dissolve a specific amount of m-phenylenediamine and LiCl in anhydrous DMAc under a gentle stream of nitrogen. Stir the mixture with the mechanical stirrer until all solids have dissolved.

  • Cooling: Cool the reaction flask to 0°C using an ice bath.[11]

  • Addition of Diacid Chloride: Slowly add an equimolar amount of isophthaloyl chloride to the stirred solution. The IPC can be added as a solid in one portion or as a solution in a small amount of anhydrous DMAc.[11]

  • Polymerization: Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours. The solution will become increasingly viscous as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a large volume of vigorously stirred methanol or water to precipitate the polyamide.[11]

  • Purification: Collect the fibrous polymer precipitate by filtration using a Buchner funnel.[11] Wash the polymer thoroughly with hot water and then with methanol to remove unreacted monomers, LiCl, and residual solvent.[11]

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.[8][11]

Protocol 2: Interfacial Polymerization

This protocol provides a method for synthesizing PMIA at the interface of two immiscible liquids, which is a rapid and robust procedure.

Materials and Reagents:

  • m-Phenylenediamine (MPD), >99% purity

  • Isophthaloyl chloride (IPC), >99% purity

  • Tetrahydrofuran (THF), anhydrous

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Deionized water

  • Methanol

Equipment:

  • Beaker or reaction vessel

  • High-speed mechanical stirrer

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: Prepare a solution of m-phenylenediamine and sodium carbonate (as the acid acceptor) in deionized water. A typical concentration is around 0.25 mol/L for MPD, with a 2:1 molar ratio of Na₂CO₃ to MPD.[8]

  • Organic Phase Preparation: Prepare a solution of isophthaloyl chloride in anhydrous tetrahydrofuran. A typical concentration is around 0.25 mol/L.[8]

  • Polymerization: Add the aqueous phase to a reaction vessel equipped with a high-speed mechanical stirrer. Begin stirring at a high rate (e.g., 2000 rpm).[8] Rapidly add the organic phase to the stirred aqueous phase. A polymer precipitate will form almost instantaneously. Continue stirring for 5-10 minutes.

  • Polymer Isolation: Stop the stirring and filter the resulting polymer precipitate using a Buchner funnel.[8]

  • Washing: Wash the polymer thoroughly with deionized water to remove unreacted monomers and salts. Then, wash with methanol to remove residual organic solvent.[8]

  • Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.[8]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of PMIA via interfacial polymerization.

Table 1: Effect of Monomer Concentration on Intrinsic Viscosity [8]

Monomer Concentration (mol/L)Intrinsic Viscosity (dL/g)
0.101.3
0.251.8
0.501.6

Table 2: Comparison of Acid Acceptors [8]

Acid AcceptorIntrinsic Viscosity (dL/g)Yield (%)
Sodium Carbonate (Na₂CO₃)1.899.2
Sodium Hydroxide (NaOH)1.598.5
2-Methylpyridine1.295.3

Table 3: Optimized Properties of PMIA via Interfacial Polycondensation [1]

PropertyValue
Intrinsic Viscosity2.1 dL/g
Yield99.7%
Tensile Strength25 MPa
Initial Degradation Temperature440 °C
Dielectric Constant (at 1 Hz)3.44

Visualizations

The following diagrams illustrate the chemical reaction and experimental workflow for the synthesis of PMIA.

reaction_scheme MPD m-Phenylenediamine PMIA Poly(m-phenylene isophthalamide) MPD->PMIA + IPC This compound IPC->PMIA HCl Hydrogen Chloride

Caption: Chemical reaction for the synthesis of Poly(m-phenylene isophthalamide).

experimental_workflow prep Reagent Preparation (Aqueous & Organic Phases) poly Interfacial Polymerization (High-Speed Stirring) prep->poly 1. Mix iso Polymer Isolation (Filtration) poly->iso 2. Precipitate wash Washing (Water & Methanol) iso->wash 3. Purify dry Drying (Vacuum Oven) wash->dry 4. Dry char Characterization (Viscosity, GPC, etc.) dry->char 5. Analyze

Caption: Experimental workflow for the interfacial polymerization of PMIA.

References

Application Notes and Protocols for the Synthesis of Nomex® Aramid Fiber Using Isophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nomex®, a meta-aramid fiber, is renowned for its exceptional thermal stability, chemical resistance, and electrical insulation properties.[1] Developed by DuPont in the 1960s, it is synthesized via a polycondensation reaction between m-phenylenediamine (B132917) (MPD) and isophthaloyl dichloride (IPC).[2][3] The resulting polymer, poly(m-phenylene isophthalamide) (PMIA), possesses a unique molecular structure with meta-oriented phenylene rings, which imparts flexibility and textile-like qualities while maintaining high-temperature resistance.[4][5]

These application notes provide detailed protocols for the laboratory-scale synthesis of Nomex® polymer and outline the key steps for its fabrication into aramid fibers. The information is intended to guide researchers in the controlled synthesis of this high-performance polymer for various applications, including advanced materials development and specialized drug delivery systems where thermal and chemical stability are paramount.

Chemical Reaction and Mechanism

The synthesis of Nomex® is a step-growth polymerization, specifically a low-temperature solution polycondensation. The reaction involves the nucleophilic acyl substitution between the amine groups of m-phenylenediamine and the acyl chloride groups of this compound. The amide solvent, typically N,N-dimethylacetamide (DMAc), facilitates the reaction and keeps the growing polymer chain in solution.[2][6] Hydrogen chloride (HCl) is generated as a byproduct and is typically neutralized to prevent side reactions and corrosion.[7]

Nomex_Synthesis MPD m-Phenylenediamine (MPD) Polymerization Low-Temperature Polycondensation MPD->Polymerization IPC This compound (IPC) IPC->Polymerization Solvent DMAc Solvent Solvent->Polymerization Nomex Poly(m-phenylene isophthalamide) (Nomex® Polymer) Polymerization->Nomex forms HCl HCl (byproduct) Polymerization->HCl releases Fiber_Fabrication_Workflow cluster_solution Polymer Solution cluster_spinning Fiber Formation cluster_processing Post-Spinning Treatment Polymer Dried Nomex® Polymer Dope Polymer Dope (Spinning Solution) Polymer->Dope Solvent DMAc/LiCl Solvent->Dope Spinning Wet or Dry Spinning Dope->Spinning Fibers As-Spun Fibers Spinning->Fibers Drawing Drawing Fibers->Drawing HeatSetting Heat Setting Drawing->HeatSetting FinalFiber Nomex® Fiber HeatSetting->FinalFiber Logical_Relationships cluster_synthesis Synthesis Parameters cluster_polymer Intermediate Polymer Properties cluster_processing Fiber Processing Parameters cluster_final Final Fiber Properties MonomerRatio Monomer Stoichiometry MW Molecular Weight MonomerRatio->MW Concentration Monomer Concentration Concentration->MW Temperature Reaction Temperature Temperature->MW Time Reaction Time Time->MW Viscosity Solution Viscosity MW->Viscosity Strength Tensile Strength & Modulus MW->Strength Viscosity->Strength DrawRatio Draw Ratio DrawRatio->Strength Elongation Elongation DrawRatio->Elongation HeatTemp Heat Setting Temperature ThermalStability Thermal & Dimensional Stability HeatTemp->ThermalStability

References

Application Notes and Protocols: Isophthaloyl Dichloride in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthaloyl dichloride (IPC) is a key monomer utilized in the synthesis of a variety of high-performance polymers. Its unique chemical structure, featuring two meta-substituted acyl chloride groups on a benzene (B151609) ring, allows for the creation of polymers with exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties make IPC-based polymers invaluable in demanding applications across aerospace, electronics, protective apparel, and advanced materials industries.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis of high-performance polymers using this compound as a primary monomer. The focus is on two major classes of polymers: aromatic polyamides (aramids) and aromatic polyesters (polyarylates).

High-Performance Polymers from this compound

This compound is a versatile monomer that readily undergoes polycondensation reactions with diamines to form polyamides and with diols to form polyesters.[1] The meta-linkage of the acyl chloride groups in IPC introduces kinks in the polymer chain, which disrupts the close packing that is characteristic of polymers made from its para-isomer, terephthaloyl chloride. This structural feature often leads to polymers with improved solubility and processability, without significantly compromising their high-performance characteristics.

Aromatic Polyamides (Aramids)

When this compound is reacted with aromatic diamines, such as m-phenylenediamine (B132917), it forms poly(m-phenylene isophthalamide) (PMIA), commercially known as Nomex®.[1][4] This aramid fiber is renowned for its outstanding flame resistance and thermal stability.[1][5]

Aromatic Polyesters (Polyarylates)

The polycondensation of this compound with various bisphenols yields polyarylates, a class of high-performance polyesters. These polymers are noted for their high glass transition temperatures, good mechanical properties, and excellent thermal stability.[1]

Experimental Protocols

Protocol 1: Synthesis of Poly(m-phenylene isophthalamide) (PMIA) via Low-Temperature Solution Polycondensation

This protocol describes a common laboratory-scale synthesis of PMIA, a Nomex-like aramid, using a low-temperature solution polycondensation method.[6]

Materials:

  • m-Phenylenediamine (MPD)

  • This compound (IPC)

  • N,N-dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Calcium hydroxide (B78521) (for neutralization)[7]

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Ice bath

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Diamine Solution Preparation: In a flame-dried three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve m-phenylenediamine and lithium chloride in anhydrous N,N-dimethylacetamide. Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Cooling: Cool the diamine solution to 0°C using an ice bath.

  • Diacid Chloride Addition: Dissolve this compound in a minimal amount of anhydrous DMAc in a dropping funnel. Add the IPC solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Polymerization: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Neutralization and Precipitation: Neutralize the by-product hydrochloric acid by adding a slurry of calcium hydroxide in DMAc. Precipitate the polymer by pouring the viscous solution into a beaker of rapidly stirred methanol or water.

  • Washing and Drying: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, salts, and solvent. Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep_diamine Dissolve MPD and LiCl in DMAc cool Cool diamine solution to 0°C prep_diamine->cool prep_ipc Dissolve IPC in DMAc add_ipc Add IPC solution dropwise prep_ipc->add_ipc cool->add_ipc polymerize Stir at room temperature (4-24 hours) add_ipc->polymerize neutralize Neutralize with Ca(OH)2 polymerize->neutralize precipitate Precipitate in Methanol/Water neutralize->precipitate wash Wash with Water and Methanol precipitate->wash dry Dry in vacuum oven wash->dry product Poly(m-phenylene isophthalamide) dry->product

Caption: Low-temperature solution polycondensation workflow for PMIA synthesis.

Protocol 2: Synthesis of an Aromatic Polyester (Polyarylate) via Interfacial Polycondensation

This protocol details the synthesis of a polyarylate from this compound and a bisphenol (e.g., Bisphenol A) using interfacial polymerization.

Materials:

  • Bisphenol A (BPA)

  • This compound (IPC)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Deionized water

  • Methanol

Equipment:

  • High-speed mechanical stirrer (homogenizer)

  • Beaker

  • Separatory funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: Dissolve Bisphenol A and sodium hydroxide in deionized water in a beaker. If a phase-transfer catalyst is used, add it to this aqueous solution.

  • Organic Phase Preparation: Dissolve this compound in dichloromethane in a separate beaker.

  • Polymerization: Vigorously stir the aqueous phase using a high-speed mechanical stirrer. Rapidly pour the organic phase into the stirred aqueous phase. Continue the high-speed stirring for 5-10 minutes. A polymer precipitate will form at the interface of the two immiscible liquids.

  • Isolation: Stop the stirring and allow the two layers to separate. The polymer will be present as a solid mass. Decant the majority of the liquid phases.

  • Washing: Transfer the polymer to a beaker and wash it repeatedly with deionized water and then with methanol to remove unreacted monomers, salts, and residual solvent.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60-80°C to a constant weight.

Experimental Workflow:

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Work-up aqueous_phase Aqueous Phase: Dissolve Bisphenol A, NaOH, and catalyst in Water combine Combine phases with high-speed stirring aqueous_phase->combine organic_phase Organic Phase: Dissolve IPC in Dichloromethane organic_phase->combine isolate Isolate polymer combine->isolate wash Wash with Water and Methanol isolate->wash dry Dry in vacuum oven wash->dry product Aromatic Polyester (Polyarylate) dry->product

Caption: Interfacial polymerization workflow for polyarylate synthesis.

Data Presentation

The following tables summarize typical quantitative data for high-performance polymers synthesized from this compound.

Table 1: Properties of Poly(m-phenylene isophthalamide) (PMIA)

PropertyTypical ValueReference
Inherent Viscosity (dL/g)0.55 - 2.1[8][9]
Tensile Strength (MPa)25[9]
Glass Transition Temperature (°C)~275[5]
Decomposition Temperature (°C)> 400[9]

Table 2: Properties of Aromatic Polyesters (Polyarylates) from this compound

Co-monomerInherent Viscosity (dL/g)Glass Transition Temperature (°C)5% Weight Loss Temperature (°C)Reference
Bisphenol A0.51 - 0.64196 - 197437 - 458[1]
2,2-bis(3-allyl-4-hydroxyphenyl)propaneHigh Molecular Weight-Considerable Thermal Resistance[10]
Bisphenol S / Bisphenol A-Lower than random copolymerNo significant difference from random[11]
4,4'-dihydroxybiphenyl & 3,5-dihydroxytoluene-Lower than terephthalate (B1205515) analogs-[12]

Signaling Pathways and Logical Relationships

The synthesis of high-performance polymers from this compound is a polycondensation reaction. The fundamental relationship is the reaction of the acyl chloride groups of IPC with the active hydrogens of a co-monomer (an amine or a hydroxyl group).

G IPC This compound (IPC) Aramid Aramid (e.g., PMIA) IPC->Aramid Polyester Polyester (Polyarylate) IPC->Polyester Diamine Diamine (e.g., m-phenylenediamine) Diamine->Aramid Diol Diol (e.g., Bisphenol A) Diol->Polyester

Caption: Monomer relationships in the synthesis of high-performance polymers.

Safety Precautions

This compound is a corrosive and moisture-sensitive solid. It reacts violently with water and alcohols.[11] It is crucial to handle IPC in a dry, well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][13] In case of contact, immediately flush the affected area with copious amounts of water.[13] For detailed safety information, always consult the Safety Data Sheet (SDS) before use.[8][13]

References

Applications of Isophthaloyl Dichloride in Polyarylate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isophthaloyl dichloride (IPC) is a key aromatic diacid chloride monomer extensively utilized in the synthesis of high-performance polyarylates. These aromatic polyesters are renowned for their excellent thermal stability, mechanical strength, and optical transparency, making them suitable for a wide range of applications, including advanced composites, electronics, and specialty films. This document provides detailed application notes and experimental protocols for the synthesis of polyarylates using this compound via interfacial and solution polymerization techniques.

Overview of Polyarylate Synthesis using this compound

Polyarylates are typically synthesized through the polycondensation reaction of a diacid chloride, such as this compound, with a bisphenol. The properties of the resulting polymer can be tailored by carefully selecting the bisphenol comonomer and the polymerization method. This compound, with its meta-substituted aromatic ring, imparts good solubility and processability to the resulting polyarylates compared to its para-substituted isomer, terephthaloyl dichloride.

Two primary methods for the synthesis of polyarylates using this compound are:

  • Interfacial Polymerization: This method involves the reaction of two immiscible phases: an aqueous solution of the bisphenate salt and an organic solution of this compound. The polymerization occurs at the interface of the two liquids.

  • Solution Polymerization: In this technique, both the bisphenol and this compound are dissolved in a common inert organic solvent, and the polymerization reaction proceeds in a homogeneous solution.

Experimental Protocols

Interfacial Polymerization of Bisphenol A and this compound

This protocol describes the synthesis of a polyarylate from Bisphenol A (BPA) and this compound.

Materials:

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of sodium bisphenate by dissolving a specific molar amount of Bisphenol A and a stoichiometric amount of sodium hydroxide in deionized water in a reaction vessel equipped with a high-speed mechanical stirrer.

  • Organic Phase Preparation: Prepare an organic solution by dissolving an equimolar amount of this compound in dichloromethane.

  • Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase to the reaction vessel. The polymerization will commence immediately at the interface of the two phases. Continue stirring at room temperature for a designated period, typically 1 to 4 hours.[1]

  • Polymer Isolation: Stop the stirring and allow the two layers to separate. The polymer will be present in the organic layer.

  • Washing: Separate the organic layer and wash it several times with deionized water to remove any unreacted monomers and salts.

  • Precipitation: Precipitate the polyarylate by slowly pouring the organic solution into a non-solvent, such as methanol, while stirring.

  • Filtration and Drying: Filter the precipitated polymer, wash it with methanol and acetone, and dry it in a vacuum oven at a specified temperature until a constant weight is achieved.

Solution Polymerization of 9,9-bis(4-hydroxyphenyl)fluorene (B116638) and this compound

This protocol outlines the synthesis of a soluble, heat-resistant polyarylate from 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) and this compound.

Materials:

  • 9,9-bis(4-hydroxyphenyl)fluorene (BHPF)

  • This compound (IPC)

  • 1,2-dichloroethane or other suitable high-boiling point solvent

  • Inert gas (e.g., Nitrogen or Argon)

  • Methanol

Procedure:

  • Monomer Dissolution: In a reaction flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, dissolve a specific molar amount of this compound in 1,2-dichloroethane.[2]

  • Second Monomer Solution: In a separate flask, dissolve an equimolar amount of 9,9-bis(4-hydroxyphenyl)fluorene in 1,2-dichloroethane, heating the mixture to a temperature between 50°C and the boiling point of the solvent to ensure complete dissolution.[2]

  • Polymerization: While maintaining an inert atmosphere, add the hot BHPF solution to the IPC solution.[2] Heat the reaction mixture to a specific temperature (e.g., reflux) and maintain it for several hours to allow for the growth of high molecular weight polymer chains.

  • Cooling and Precipitation: After the polymerization is complete, cool the reaction mixture to room temperature. Precipitate the polyarylate by slowly adding the polymer solution to a non-solvent like methanol with constant stirring.

  • Filtration and Drying: Collect the polymer precipitate by filtration, wash it thoroughly with methanol, and dry it under vacuum at an elevated temperature.

Data Presentation

The properties of polyarylates synthesized from this compound can be significantly influenced by the choice of bisphenol comonomer. The following table summarizes the properties of various polyarylates synthesized using this compound.

Bisphenol MonomerPolymerization MethodIntrinsic Viscosity (dL/g)Glass Transition Temperature (Tg, °C)5% Weight Loss Temperature (TGA, °C)Tensile Strength (MPa)Elongation at Break (%)
Bisphenol A (BPA)Interfacial0.49–0.97194.8–197.1~46160–71-
9,9-bis(4-hydroxyphenyl)fluorene (BHPF) / 2,2-bis(4-hydroxyphenyl)butane (BPB) CopolymerInterfacial-199.3–215.0464.6–489.453.21–61.2319.5–30.1
1,4-Bis(4-carboxyphenoxy)naphthyl derived diacid with various bisphenolsHigh-Temperature Solutionup to 1.28172–280~450 (10% weight loss)54.9–84.25.3–19.0
2,2-bis(3-allyl-4-hydroxyphenyl)propaneInterfacialHigh Molecular Weight IndicatedConsiderable Thermal Resistance---

Note: The data presented is a compilation from various research articles and the exact values can vary based on specific experimental conditions.[1][3][4]

Visualizations

The following diagrams illustrate the general workflows for the synthesis of polyarylates using this compound.

Interfacial_Polymerization_Workflow A Aqueous Phase (Bisphenate Salt) C High-Speed Stirring (Reaction Vessel) A->C B Organic Phase (this compound) B->C D Polymerization at Interface C->D E Phase Separation D->E F Washing of Organic Layer E->F G Precipitation in Non-Solvent F->G H Filtration and Drying G->H I Polyarylate Product H->I

Caption: Workflow for Interfacial Polymerization of Polyarylates.

Solution_Polymerization_Workflow A Dissolve this compound in Solvent C Combine Monomer Solutions (Inert Atmosphere) A->C B Dissolve Bisphenol in Solvent (with heating) B->C D Homogeneous Polymerization (Heating) C->D E Cooling D->E F Precipitation in Non-Solvent E->F G Filtration and Drying F->G H Polyarylate Product G->H

Caption: Workflow for Solution Polymerization of Polyarylates.

References

Application Notes and Protocols: The Role of Isophthaloyl Dichloride in Flame-Resistant Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthaloyl dichloride (IPC) is a critical aromatic diacid chloride monomer used extensively in the synthesis of high-performance polymers, most notably meta-aramids. These polymers form the basis of renowned flame-resistant fibers like Nomex®. The incorporation of IPC into the polymer backbone is fundamental to achieving the exceptional thermal stability and inherent flame retardancy of these materials.

The meta-linkage of the isophthaloyl group in the polymer chain results in a kinked, amorphous structure. This molecular arrangement is key to the fiber's unique properties. When exposed to high temperatures, instead of melting or dripping, the polymer carbonizes and thickens, forming a protective barrier that insulates the wearer from the heat source. This charring behavior is a primary mechanism of its flame resistance. The inherent flame resistance derived from the polymer's chemical structure, imparted by this compound, means the protective qualities are permanent and cannot be washed or worn away.[1]

These fibers are employed in a wide array of applications where protection from heat and flame is paramount, including protective apparel for firefighters, industrial workers, and military personnel, as well as in electrical insulation and automotive components.[2]

Data Presentation

The following tables summarize the key quantitative data for meta-aramid fibers synthesized using this compound, with comparative data for para-aramid fibers where relevant.

Table 1: Mechanical Properties of Meta-Aramid (Nomex®) vs. Para-Aramid (Kevlar®) Fibers

PropertyMeta-Aramid (Nomex®)Para-Aramid (Kevlar®)Test Standard (Typical)
Tenacity ( g/den ) ~5.6[2]~23[2]ASTM D7269
Tensile Strength (MPa) 3403620ASTM D7269
Tensile Modulus (g/d) 125[3]-ASTM D7269
Elongation at Break (%) 21 - 30[3][4]-ASTM D7269
Specific Gravity (g/cm³) 1.38[2][3]1.44[2]-

Table 2: Thermal and Flame-Resistant Properties of Meta-Aramid (Nomex®) Fibers

PropertyValueTest Standard (Typical)
Limiting Oxygen Index (LOI) (%) 27 - 32 (at room temperature)[5]ASTM D2863
Decomposition Temperature Begins above 400°C (752°F)[6]Thermogravimetric Analysis (TGA)
Melting Point Does not melt; carbonizes at ~425°C[7]Differential Scanning Calorimetry (DSC)
Maximum Continuous Operating Temperature 204°C (400°F)[1]-
Shrinkage in Dry Air (at 177°C for 30 min, %) 0.4[3]-

Experimental Protocols

Protocol 1: Synthesis of Poly(m-phenylene isophthalamide) via Low-Temperature Solution Polycondensation

This protocol describes a laboratory-scale synthesis of the meta-aramid polymer.

Materials:

  • m-phenylenediamine (B132917) (MPD)

  • This compound (IPC)

  • N,N-dimethylacetamide (DMAc) (polar aprotic solvent)

  • Neutralizing agent (e.g., calcium hydroxide)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and thermometer

  • Cooling bath

Procedure:

  • Monomer Dissolution: In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve a precise amount of m-phenylenediamine in N,N-dimethylacetamide.

  • Cooling: Cool the solution to a temperature between -10°C and 10°C using a cooling bath.[8]

  • Polycondensation: While vigorously stirring the cooled solution, gradually add a stoichiometric amount of this compound. The reaction is exothermic, and the temperature should be carefully controlled.

  • Polymerization: Continue the reaction for a set period (e.g., 30 minutes to several hours) to allow for sufficient polymer chain growth. The solution will become increasingly viscous.

  • Neutralization: Neutralize the hydrogen chloride byproduct generated during the reaction by adding a suitable neutralizing agent, such as calcium hydroxide. This step is crucial to prevent degradation of the polymer.[9][10]

  • Polymer Solution: The resulting solution is the polymer "dope," which can then be used for fiber spinning.

Protocol 2: Fiber Production (Wet Spinning)

This protocol outlines the transformation of the polymer solution into fibers.

Materials:

  • Poly(m-phenylene isophthalamide) solution (dope)

  • Spinneret

  • Coagulation bath (e.g., an aqueous solution of DMAc and calcium chloride)[10][11]

  • Washing baths (deionized water)

  • Drawing and drying equipment

Procedure:

  • Extrusion: Heat the polymer dope (B7801613) to a suitable temperature (e.g., 50-120°C) to achieve the desired viscosity for spinning.[8]

  • Spinning: Extrude the dope through a spinneret with fine orifices into a coagulation bath.

  • Precipitation: As the polymer solution enters the coagulation bath, the solvent diffuses out, and the polymer precipitates, forming solid filaments.

  • Washing and Drawing: The newly formed filaments are washed with deionized water to remove residual solvent and salts. They are then drawn (stretched) to align the polymer chains, which enhances the fiber's mechanical properties.

  • Drying and Heat Setting: The fibers are dried and subjected to a heat treatment to improve their dimensional stability.

Protocol 3: Flame Resistance Testing - Limiting Oxygen Index (LOI)

This protocol is based on the ASTM D2863 standard.[12][13][14]

Apparatus:

  • LOI analyzer with a vertical glass column, gas flow meters for oxygen and nitrogen, and an ignition source.

Procedure:

  • Specimen Preparation: Prepare a rectangular specimen of the aramid fabric of specified dimensions.

  • Conditioning: Condition the specimen in a standard atmosphere (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified duration.

  • Test Procedure:

    • Mount the specimen vertically in the center of the glass column.

    • Introduce a mixture of oxygen and nitrogen into the column at a controlled flow rate.

    • Ignite the top edge of the specimen with the ignition source.

    • Observe the burning behavior of the specimen.

    • Systematically vary the oxygen concentration in the gas mixture until the minimum concentration that just supports combustion is determined. This is the Limiting Oxygen Index.[15]

Protocol 4: Flame Resistance Testing - Vertical Flame Test

This protocol is based on the NFPA 701, Test Method 1.[16][17][18]

Apparatus:

  • Vertical flame test chamber with a specimen holder, a specified gas burner, and a timer.

Procedure:

  • Specimen Preparation: Cut ten specimens of the aramid fabric to the specified dimensions (e.g., 150 mm x 400 mm).[16]

  • Conditioning: Condition the specimens at 105 ± 3°C for at least 30 minutes.[16]

  • Test Procedure:

    • Mount a specimen in the holder in the test chamber.

    • Apply a standardized flame to the lower edge of the specimen for a specified time (e.g., 45 seconds).[16]

    • Remove the flame and record the afterflame time (how long the specimen continues to burn).

    • Measure the char length (the length of the damaged portion of the specimen).

    • Observe for any flaming drips.

    • Repeat the test for all specimens.

  • Pass/Fail Criteria: The material passes if the average afterflame time, char length, and flaming drip behavior are within the limits specified by the standard.[17]

Mandatory Visualizations

Polymerization_Reaction IPC This compound (IPC) plus + IPC->plus MPD m-Phenylenediamine (MPD) arrow Low-Temperature Solution Polycondensation Polymer Poly(m-phenylene isophthalamide) (Meta-Aramid) HCl Hydrogen Chloride (HCl) Polymer->HCl + plus->MPD arrow->Polymer

Caption: Polymerization of meta-aramid from this compound and m-phenylenediamine.

Experimental_Workflow cluster_Synthesis Polymer & Fiber Synthesis cluster_Testing Fiber Characterization & Testing Monomers Monomers (IPC + MPD) Polymerization Low-Temperature Solution Polycondensation Monomers->Polymerization Neutralization Neutralization Polymerization->Neutralization Spinning Wet Spinning Neutralization->Spinning PostProcessing Washing, Drawing, Drying Spinning->PostProcessing Fiber Meta-Aramid Fiber PostProcessing->Fiber Mechanical Mechanical Testing (ASTM D7269) Fiber->Mechanical Thermal Thermal Analysis (TGA/DSC) Fiber->Thermal Flame Flame Resistance (LOI, Vertical Flame) Fiber->Flame

Caption: Workflow for synthesis and characterization of flame-resistant meta-aramid fibers.

References

Application Notes: Isophthaloyl Dichloride as a Crosslinking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isophthaloyl dichloride (IPC) is an aromatic acyl chloride featuring two reactive carbonyl chloride groups positioned at the meta-positions of a benzene (B151609) ring.[1] Its molecular formula is C₈H₄Cl₂O₂.[1] This specific arrangement makes IPC a highly effective bifunctional monomer and crosslinking agent in polymer chemistry. It readily undergoes polycondensation reactions with nucleophiles such as diamines and diols to form robust polymer networks.[2] The resulting polymers, particularly aromatic polyamides (aramids) and polyesters, are known for their exceptional thermal stability, chemical resistance, and mechanical strength.[2] These properties make IPC a critical component in the synthesis of high-performance materials for demanding applications in aerospace, protective apparel, and advanced filtration technologies.[1][2]

Key Applications

  • High-Performance Aramid Fibers: IPC is a primary monomer in the synthesis of poly(m-phenyleneisophthalamide), commercially known as Nomex®. This is achieved through a polycondensation reaction with m-phenylenediamine (B132917) (MPD).[2][3] The resulting aramid fiber is renowned for its outstanding thermal resistance, inherent flame retardancy, and high tensile strength, making it essential for manufacturing protective clothing for firefighters, military personnel, and industrial workers.[2]

  • Thin-Film Composite (TFC) Membranes: In the field of water purification, IPC and its analogue trimesoyl chloride (TMC) are crucial for creating the ultra-thin, crosslinked polyamide rejection layer of reverse osmosis (RO) and nanofiltration (NF) membranes.[4][5] This layer is formed via an interfacial polymerization reaction between the acyl chloride in an organic phase and an amine (like MPD) in an aqueous phase on the surface of a porous support.[6] The degree of crosslinking in this polyamide film is a critical factor that dictates the membrane's water permeability and salt rejection performance.[7]

  • Drug Delivery Hydrogels: While less common than other crosslinkers, IPC's high reactivity makes it a candidate for crosslinking hydrophilic polymers containing amine or hydroxyl groups to form hydrogels.[8] Hydrogels are 3D polymer networks that can absorb large amounts of water, making them suitable for controlled drug release.[8][9] By controlling the crosslinking density with IPC, properties such as swelling ratio, mechanical strength, and drug elution rate can be tailored for specific drug delivery applications.[10]

  • Adhesives, Coatings, and Resins: IPC can be used as a crosslinker or modifier in the synthesis of high-performance adhesives and coatings.[11] Its incorporation into polymer backbones, such as polyesters or polyurethanes, can significantly enhance thermal stability, chemical resistance, and adhesive strength, particularly for demanding applications in the automotive, aerospace, and electronics industries.[2][11]

Chemical Principles and Reaction Mechanisms

The primary reaction involving this compound as a crosslinking agent is acyl substitution polycondensation . The electrophilic carbonyl carbons of the acyl chloride groups are readily attacked by nucleophiles like the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol.

Reaction with Diamines (Polyamide Formation): IPC reacts with a diamine monomer, such as m-phenylenediamine (MPD), to form strong amide linkages. This reaction releases hydrogen chloride (HCl) as a byproduct.[12] Given that each monomer has two reactive sites, a linear polymer chain is formed. If a monomer with more than two reactive sites is used (like trimesoyl chloride), or if IPC is used to crosslink an existing polymer with multiple amine groups, a three-dimensional network is created.

Key Reaction Considerations:

  • Stoichiometry: The molar ratio of the reactants is crucial for controlling the molecular weight and properties of the resulting polymer.

  • Purity of Monomers: Monofunctional impurities in either the IPC or the diamine/diol can act as chain terminators, limiting the polymer's molecular weight. High-purity (>99%) monomers are recommended.[12]

  • Anhydrous Conditions: this compound is highly susceptible to hydrolysis, where it reacts with water to form the unreactive isophthalic acid. This consumes the monomer and terminates chain growth. Therefore, using anhydrous solvents and thoroughly dried glassware is critical.[12]

  • Acid Acceptor: The HCl byproduct can react with the basic amine groups of the monomer to form an unreactive amine salt, which can precipitate and hinder the polymerization process. An acid acceptor, such as sodium carbonate or triethylamine, is often added to neutralize the HCl as it forms.[4][12]

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyamide (Low-Temperature Solution Polymerization)

This protocol describes the synthesis of poly(m-phenyleneisophthalamide) from IPC and m-phenylenediamine (MPD).

Materials:

  • Isophthaloyl chloride (IPC), >99% purity

  • m-Phenylenediamine (MPD), >99% purity

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Anhydrous calcium chloride (CaCl₂) or lithium chloride (LiCl)

  • Argon or Nitrogen gas

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet, and drying tube

  • Syringes and needles

  • Beaker

  • Blender or high-speed homogenizer

Procedure:

  • Monomer Solution Preparation: In the reaction flask under a slow stream of inert gas, dissolve a calculated amount of MPD and an inorganic salt (e.g., CaCl₂) in anhydrous DMAc. Stir until all solids are completely dissolved. Cool the solution to 0-5 °C in an ice bath.

  • Polymerization: While stirring the cooled MPD solution vigorously, add solid IPC powder in one portion. The reaction is exothermic and the viscosity of the solution will increase significantly within 15-30 minutes as the polymer forms.

  • Reaction Completion: Continue stirring the highly viscous solution for 2-4 hours at room temperature to ensure the reaction goes to completion.

  • Polymer Precipitation: Slowly pour the viscous polymer solution into a beaker containing rapidly stirring deionized water or methanol. The polymer will precipitate as a white, fibrous solid.

  • Purification: Collect the precipitated polymer by filtration. Wash it thoroughly multiple times with hot deionized water and then with methanol to remove any unreacted monomers, solvent, and inorganic salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Fabrication of a Polyamide Thin-Film Composite (TFC) Membrane

This protocol outlines the fabrication of a TFC membrane by interfacial polymerization of IPC and MPD on a porous polysulfone (PSf) support.

Materials:

  • Porous polysulfone (PSf) ultrafiltration membrane (support)

  • m-Phenylenediamine (MPD)

  • Isophthaloyl chloride (IPC) or Trimesoyl chloride (TMC)

  • Triethylamine (TEA) (optional, as an acid scavenger)

  • Camphorsulfonic acid (CSA) (optional, as a surfactant)

  • Hexane or other inert, water-immiscible organic solvent

  • Deionized water

Equipment:

  • Shallow glass dishes

  • Rubber roller

  • Forceps

  • Drying oven

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of MPD (e.g., 2% w/v). Additives such as TEA (1% w/v) and CSA (2% w/v) can be included to enhance the reaction and improve surface wetting.[4]

  • Support Saturation: Immerse the PSf support membrane in the aqueous MPD solution for a specified time (e.g., 2-10 minutes).[4][6]

  • Excess Solution Removal: Remove the membrane from the solution using forceps. Gently roll a rubber roller over the surface to remove excess MPD solution, leaving the pores saturated.

  • Organic Phase Preparation: Prepare a solution of IPC (e.g., 0.1% w/v) in hexane.

  • Interfacial Polymerization: Mount the MPD-saturated support in a frame and contact the top surface with the IPC/hexane solution for a short reaction time (e.g., 30-60 seconds). An ultra-thin, crosslinked polyamide film will form at the interface.

  • Curing: Decant the organic solution and place the resulting composite membrane in a drying oven at a set temperature (e.g., 70-95 °C) for a few minutes to complete the crosslinking and evaporate the solvent.[7]

  • Washing and Storage: Thoroughly rinse the TFC membrane with deionized water to remove any unreacted monomers and byproducts. Store the membrane in deionized water until use.

Data Presentation

The performance of TFC membranes is highly dependent on the synthesis parameters. The following tables summarize the influence of key variables on membrane properties, as reported in the literature.

Table 1: Effect of Monomer Concentration and Curing Temperature on TFC Membrane Performance

MPD Conc. (wt%)TMC Conc. (wt%)Curing Temp. (°C)Water Flux (L m⁻² h⁻¹ bar⁻¹)Salt Rejection (%)Reference
20.175~1.8~99.5[13]
30.1585~2.2~99.6[13]
40.295~2.6~99.7[13]

Note: Data is illustrative, based on trends reported for MPD/TMC systems, which are analogous to IPC. Higher monomer concentrations and curing temperatures generally lead to a denser, more crosslinked polyamide layer, which can affect the trade-off between water flux and salt rejection.[7]

Table 2: Contribution of Synthesis Parameters to Water Permeation

ParameterContribution (%)
Curing Temperature40.7
MPD Concentration28.0
TMC Concentration27.8
Reaction Time1.9

Source: Based on an analysis of variance (ANOVA) for a polyamide TFC membrane.[7]

Mandatory Visualizations

Diagrams

TFC_Workflow Fig. 2: Experimental Workflow for TFC Membrane Fabrication cluster_prep Phase Preparation cluster_fab Fabrication Process cluster_post Post-Treatment A1 Prepare Aqueous Phase (e.g., 2% MPD in Water) B1 Immerse Porous Support in Aqueous Phase A1->B1 A2 Prepare Organic Phase (e.g., 0.1% IPC in Hexane) B3 Contact with Organic Phase (Interfacial Polymerization) A2->B3 B2 Remove Excess Aqueous Solution B1->B2 B2->B3 B4 Heat Curing B3->B4 C1 Rinse and Wash B4->C1 C2 Store in Deionized Water C1->C2 LogicDiagram Fig. 3: Influence of Synthesis Parameters on TFC Membrane Properties cluster_params Synthesis Parameters cluster_inter Physical Properties of PA Layer cluster_perf Membrane Performance P1 Monomer Concentration (IPC & MPD) I1 Crosslinking Density P1->I1 I2 Layer Thickness P1->I2 P2 Reaction Time P2->I1 P2->I2 P3 Curing Temperature P3->I1 P4 Additives (e.g., TEA, CSA) I3 Surface Roughness P4->I3 I4 Hydrophilicity P4->I4 O1 Water Flux I1->O1 - O2 Salt Rejection I1->O2 + O3 Chlorine Resistance I1->O3 + I2->O1 - I2->O2 + I3->O1 + I4->O1 +

References

Application Notes and Protocols for Polyester Synthesis using Isophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of polyesters utilizing isophthaloyl dichloride as a key monomer. The methodologies outlined are based on established literature procedures, offering a foundation for the development of novel polyester-based materials for a variety of applications, including drug delivery, biomaterials, and high-performance plastics.

Introduction

This compound is an aromatic diacid chloride that serves as a versatile building block for the synthesis of a wide range of polyesters. Its reaction with various diols, through processes like interfacial or solution polycondensation, allows for the creation of polymers with tailored properties. The resulting polyesters often exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications. The incorporation of different diol monomers enables fine-tuning of characteristics such as solubility, glass transition temperature, and crystallinity.[1][2][3]

General Reaction Scheme

The fundamental reaction for the synthesis of polyesters from this compound involves the polycondensation with a diol monomer. This reaction proceeds with the elimination of hydrogen chloride (HCl), which is typically neutralized by a base.

Polyester_Synthesis General Polyester (B1180765) Synthesis Reaction IPC This compound (ClCO-Ar-COCl) Polyester Polyester (-O-R-O-CO-Ar-CO-)n IPC->Polyester Diol Diol (HO-R-OH) Diol->Polyester HCl 2n HCl Polyester->HCl +

Caption: General reaction scheme for polyester synthesis.

Experimental Protocols

Two common methods for the synthesis of polyesters from this compound are interfacial polycondensation and solution polycondensation.

Interfacial Polycondensation Protocol

Interfacial polycondensation is a rapid and effective method that occurs at the interface of two immiscible liquids.[4]

Materials:

Equipment:

  • Beaker (250 mL)

  • Mechanical stirrer

  • Funnel

  • Filter paper

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Aqueous Phase Preparation: Dissolve the diol monomer and sodium hydroxide in deionized water in a beaker. If a phase transfer catalyst is used, add it to this aqueous solution.[1]

  • Organic Phase Preparation: Dissolve the this compound in the organic solvent in a separate container.[1]

  • Polymerization: Vigorously stir the aqueous phase using a mechanical stirrer.[5] Carefully pour the organic phase into the stirring aqueous phase. Polymerization will occur instantly at the interface of the two layers.[4]

  • Reaction Time: Continue stirring for a specified period, typically ranging from 5 to 30 minutes, at room temperature.[1][8]

  • Polymer Isolation: Stop the stirring and allow the phases to separate. The polyester will precipitate out of the solution.

  • Washing: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with deionized water to remove any unreacted monomers, salts, and base.[2]

  • Purification: Further purify the polymer by washing with a solvent in which the polymer is insoluble but the impurities are soluble, such as methanol.

  • Drying: Dry the final polyester product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Solution Polycondensation Protocol

Solution polycondensation is carried out in a single solvent system at elevated temperatures.

Materials:

  • This compound (IPC)

  • Diol monomer (e.g., 4,4'-dihydroxybiphenyl, 3,5-dihydroxytoluene)[2]

  • High-boiling point organic solvent (e.g., 1,2-dichlorobenzene, N,N-dimethylacetamide)[2][6]

  • Acid scavenger (e.g., pyridine) (optional)

  • Nitrogen gas supply

  • Methanol or another non-solvent for precipitation

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle with temperature controller

  • Nitrogen inlet and outlet

  • Beaker for precipitation

Procedure:

  • Reactant Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet, add the diol monomer and the organic solvent.

  • Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere and maintain it throughout the reaction.

  • Dissolution: Heat the mixture with stirring to dissolve the diol monomer completely.

  • Monomer Addition: Once the diol is dissolved, add the this compound to the solution.[2] If using an acid scavenger like pyridine, it can be added at this stage.

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 150 °C) and maintain it for several hours (e.g., 50 hours) with continuous stirring under a nitrogen atmosphere.[2]

  • Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a beaker containing a vigorously stirred non-solvent (e.g., methanol) to precipitate the polyester.

  • Washing: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers and solvent.

  • Drying: Dry the purified polyester in a vacuum oven at an appropriate temperature until a constant weight is obtained.[2]

Experimental Workflow

Polyester_Workflow A Reactant Preparation (Diol & this compound) B Polymerization (Interfacial or Solution) A->B C Polymer Isolation (Precipitation/Filtration) B->C D Purification (Washing) C->D E Drying (Vacuum Oven) D->E F Characterization (FTIR, NMR, TGA, DSC, etc.) E->F

Caption: General workflow for polyester synthesis.

Data Presentation

The properties of polyesters synthesized from this compound can vary significantly depending on the diol co-monomer and the synthesis method. The following tables summarize typical data found in the literature.

Table 1: Reaction Conditions and Yields for Polyesters from this compound.

Diol MonomerPolymerization MethodCatalystSolvent SystemTemp (°C)TimeYield (%)Reference
Bisphenol AInterfacialCitramideChloroform/Water305 min80-92[1]
ResorcinolInterfacialCitramideChloroform/Water305 min80-92[1]
1,5-Dihydroxy naphthaleneInterfacialCitramideChloroform/Water305 min80-92[1]
Diphenolic Acid/Bisphenol AInterfacialTetrabutylammonium chlorideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
4,4'-dihydroxybiphenyl/3,5-dihydroxytolueneSolutionNone1,2-dichlorobenzene15050 h~70[2]
Methyl/Ethyl Esters of Diphenolic AcidInterfacialTetrabutylammonium chlorideDichloromethane/WaterNot SpecifiedNot Specified77[6]

Table 2: Properties of Polyesters Derived from this compound.

Diol MonomerInherent Viscosity (dL/g)Glass Transition Temp. (Tg, °C)Decomposition Temp. (°C)SolubilityReference
Methyl Ester of Diphenolic Acid0.66149.4>300Soluble in halogenated hydrocarbons and polar aprotic solvents[6]
Ethyl Ester of Diphenolic AcidNot Specified140.0>300Soluble in halogenated hydrocarbons and polar aprotic solvents[6]
4-(naphthalen-8-ylamino)benzene-2,4-diol0.48–0.92122–179>150Soluble in DMAc, DMF, NMP, DMSO[8]
4,4'-dihydroxybiphenyl/3,5-dihydroxytolueneNot SpecifiedLower than terephthaloyl analogsNot SpecifiedBetter solubility than terephthaloyl analogs[2]

Characterization

The synthesized polyesters should be characterized to confirm their structure and evaluate their properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ester linkage, typically showing a strong carbonyl (C=O) stretching band around 1720-1760 cm⁻¹ and a C-O stretching band around 1230 cm⁻¹.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.[5]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyester by determining the decomposition temperature.[5][6]

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[5][6]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[5]

  • Solubility Tests: To evaluate the solubility of the polyester in various organic solvents.[2]

These protocols and data provide a comprehensive starting point for the synthesis and characterization of polyesters based on this compound. Researchers can adapt these methods to explore new diol monomers and develop materials with desired properties for specific applications.

References

Isophthaloyl Dichloride: A High-Efficiency Water Scavenger for Urethane Prepolymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-PU-2025-01

Introduction

The presence of water in polyol components is a critical issue in the synthesis of urethane (B1682113) prepolymers. Water readily reacts with isocyanates, leading to the formation of unstable carbamic acid, which subsequently decomposes into an amine and carbon dioxide gas. This undesirable side reaction can cause foaming, viscosity instability, and the formation of urea (B33335) linkages, ultimately compromising the performance and aesthetics of the final polyurethane product. To mitigate these issues, water scavengers are employed to remove residual moisture from the polyol prior to its reaction with isocyanate. Isophthaloyl dichloride (IPC), a diacyl chloride, has been identified as an effective water scavenger and stabilizer for urethane prepolymers. Its high reactivity towards water ensures rapid and irreversible moisture removal, while also neutralizing basic impurities often present in polyols, thereby enhancing the storage stability of the resulting prepolymer.

Mechanism of Action

This compound eliminates water through a rapid hydrolysis reaction. Each molecule of this compound can react with two molecules of water, forming isophthalic acid and hydrochloric acid (HCl) as byproducts. The HCl generated can then neutralize any basic catalysts or impurities present in the polyol, which helps to prevent premature gelation and other undesirable side reactions during prepolymer storage.

IPC_Water_Scavenging cluster_reactants Reactants cluster_products Products IPC This compound (C₈H₄Cl₂O₂) IPA Isophthalic Acid (C₈H₆O₄) IPC->IPA + 2 H₂O HCl Hydrochloric Acid (HCl) IPC->HCl + 2 HCl Water Water (H₂O)

Caption: Reaction of this compound with Water.

Quantitative Data

The effectiveness of this compound as a water scavenger is demonstrated by its rapid hydrolysis rate. Studies have shown that the half-life of isophthaloyl chloride in aqueous solutions is very short, indicating a swift reaction with water.

ParameterTerephthaloyl Chloride (TCl)Isophthaloyl Chloride (ICl)Reference
Half-life (t½) at 0°C, pH 4-9 1.2 to 2.2 minutes2.2 to 4.9 minutes[1][2]
Observed 1st Order Rate Constant (k_obs) at 0°C, pH 4-9 (x 10⁵ s⁻¹) 530 to 1100240 to 520[1][2]

Table 1: Hydrolysis Data for Phthaloyl Chlorides. This data illustrates the high reactivity of isophthaloyl chloride with water, making it an efficient scavenger.

Experimental Protocols

The following protocols provide a general guideline for the use of this compound as a water scavenger in the preparation of urethane prepolymers. Researchers should optimize these protocols for their specific polyol and isocyanate systems.

Protocol 1: Drying of Polyol Prior to Prepolymer Synthesis

This protocol is recommended for removing water from the polyol component before it is reacted with the isocyanate.

Materials:

  • Polyol

  • This compound (IPC)

  • Nitrogen gas source

  • Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet/outlet

  • Vacuum source

Procedure:

  • Preparation: Charge the polyol into a clean, dry reaction vessel.

  • Inert Atmosphere: Purge the vessel with dry nitrogen gas to displace air and moisture. Maintain a slight positive pressure of nitrogen throughout the process.

  • Heating and Degassing: Heat the polyol to 80-100°C under vacuum with gentle stirring for 1-2 hours to remove dissolved gases and a significant portion of the residual water.

  • Cooling: Cool the polyol to 60-70°C under a nitrogen blanket.

  • Addition of this compound: Slowly add the calculated amount of this compound to the stirred polyol. The amount of IPC required can be calculated based on the initial water content of the polyol (determined by Karl Fischer titration) using the stoichiometry of the reaction (1 mole of IPC reacts with 2 moles of water). A slight excess of IPC (e.g., 5-10%) can be used to ensure complete water removal.

  • Reaction: Continue stirring the mixture at 60-70°C for 1-2 hours. The reaction of IPC with water will produce HCl gas, which should be safely vented.

  • Vacuum Stripping: Apply vacuum to the vessel to remove the dissolved HCl gas. Continue vacuum stripping for 30-60 minutes.

  • Verification: After the treatment, the water content of the polyol should be re-measured using Karl Fischer titration to confirm it is within the desired specification (typically <0.05%).

  • Proceed with Prepolymer Synthesis: The dried polyol is now ready to be used in the synthesis of the urethane prepolymer.

Polyol_Drying_Workflow start Start: Polyol in Reactor heat_degas Heat (80-100°C) & Degas (Vacuum) start->heat_degas cool Cool to 60-70°C heat_degas->cool add_ipc Add this compound cool->add_ipc react React for 1-2 hours at 60-70°C add_ipc->react vacuum_strip Vacuum Strip HCl react->vacuum_strip karl_fischer Karl Fischer Titration (Verify Water Content < 0.05%) vacuum_strip->karl_fischer end Dried Polyol Ready for Use karl_fischer->end Pass fail Repeat Drying or Adjust IPC karl_fischer->fail Fail fail->add_ipc

Caption: Workflow for Drying Polyol with this compound.

Protocol 2: In-situ Water Scavenging and Stabilization of Urethane Prepolymer

In some applications, this compound can be added to the finished prepolymer to scavenge any remaining moisture and improve its storage stability. This approach should be used with caution as IPC can react with the urethane groups at elevated temperatures.

Materials:

  • Urethane prepolymer

  • This compound (IPC)

  • Nitrogen gas source

  • Mixing vessel with stirrer and nitrogen inlet

Procedure:

  • Preparation: Place the urethane prepolymer in a clean, dry mixing vessel under a nitrogen atmosphere.

  • Cooling: Cool the prepolymer to room temperature (20-25°C).

  • Addition of this compound: With gentle stirring, slowly add a small, predetermined amount of this compound to the prepolymer. A typical starting concentration is in the range of 0.01% to 0.1% by weight of the prepolymer. The optimal concentration should be determined experimentally.

  • Mixing: Continue to mix the prepolymer at room temperature for 30-60 minutes to ensure uniform distribution of the IPC.

  • Storage: Store the stabilized prepolymer in a sealed, moisture-proof container.

Logical Relationships and Considerations

The use of this compound as a water scavenger involves a series of logical steps and considerations to ensure optimal performance and avoid detrimental side effects.

IPC_Usage_Logic water_present Is Water Present in Polyol? add_ipc Add this compound water_present->add_ipc Yes reaction_hydrolysis IPC reacts with H₂O add_ipc->reaction_hydrolysis side_reactions Potential Side Reactions add_ipc->side_reactions hcl_formation HCl is formed reaction_hydrolysis->hcl_formation water_removed Water is removed reaction_hydrolysis->water_removed neutralization HCl neutralizes basic impurities hcl_formation->neutralization stability_improved Prepolymer stability is improved neutralization->stability_improved water_removed->stability_improved esterification Esterification with Polyol (at high temperatures) side_reactions->esterification reaction_with_urethane Reaction with Urethane Linkages (at high temperatures) side_reactions->reaction_with_urethane

References

Application Notes and Protocols for Aromatic Polyamide Synthesis with Isophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of aromatic polyamides, a class of high-performance polymers, using isophthaloyl dichloride as a key monomer. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The protocols outlined below are suitable for laboratory-scale synthesis and can be adapted for the preparation of various aromatic polyamides by selecting different aromatic diamine co-monomers.

Overview of Synthesis Methods

The synthesis of aromatic polyamides from this compound is typically achieved through low-temperature solution polycondensation or interfacial polymerization.[1][2] These methods are preferred because they minimize side reactions and allow for the formation of high molecular weight polymers.[3]

  • Low-Temperature Solution Polycondensation: This technique involves the reaction of an aromatic diamine with this compound in a polar aprotic solvent at low to ambient temperatures.[4] The use of salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) can enhance the solubility of the resulting polyamide.[1][4]

  • Interfacial Polymerization: This method involves the reaction of two immiscible liquid phases.[2] Typically, the aromatic diamine is dissolved in an aqueous phase, while the this compound is dissolved in an organic solvent.[2] The polymerization occurs at the interface of the two liquids.[2]

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation

This protocol describes the synthesis of an aromatic polyamide from an aromatic diamine and this compound in an N-methyl-2-pyrrolidone (NMP) solution.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet (drying tube)

  • Dropping funnel

  • Ice bath

Procedure:

  • Drying of Reagents and Glassware: All glassware should be thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.[5] Anhydrous NMP and LiCl are crucial for achieving high molecular weight polymer.[6]

  • Diamine Solution Preparation: In the three-necked flask, dissolve the aromatic diamine (1 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous NMP under a nitrogen atmosphere.[6] Stir the mixture with a mechanical stirrer until all solids have dissolved.

  • Cooling: Cool the diamine solution to 0°C using an ice bath.[5][6]

  • This compound Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous NMP in the dropping funnel. Add the this compound solution dropwise to the stirred diamine solution over 30-60 minutes, while maintaining the temperature at 0°C.[6]

  • Polymerization: After the addition is complete, add a small amount of anhydrous pyridine to act as an acid scavenger.[5] Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4 to 24 hours.[5][6] The viscosity of the solution will increase significantly as the polymerization progresses.[5]

  • Precipitation and Purification: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol (B129727), under vigorous stirring to precipitate the polyamide.[5][6]

  • Washing and Drying: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers, LiCl, and residual NMP.[5] Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.[5]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of aromatic polyamides using this compound.

Table 1: Reaction Conditions for Low-Temperature Solution Polycondensation

ParameterValueReference
Diaminem-phenylenediamine (MPD)[1]
Diacid ChlorideThis compound (IPC)[1]
SolventN-methyl-2-pyrrolidone (NMP)[1][5]
Solubility PromoterLiCl or CaCl₂[1][4]
Monomer Concentration5-10% (w/v)[5]
Reaction Temperature0°C to Room Temperature[5][6]
Reaction Time4 - 24 hours[5][6]

Table 2: Typical Properties of Aromatic Polyamides

PropertyValue RangeReference
Inherent Viscosity (dL/g)0.21 - 0.41[7]
Glass Transition Temperature (Tg)143 - 327 °C[7]
5% Weight Loss Temperature (TGA)439 - >500 °C
Tensile Strength80 - 110 MPa[5]
Tensile Modulus2.5 - 3.5 GPa[5]

Visualizations

Diagram 1: Experimental Workflow for Low-Temperature Solution Polycondensation

G reagents Drying of Reagents and Glassware dissolution Diamine and LiCl Dissolution in NMP reagents->dissolution cooling Cooling to 0°C dissolution->cooling addition Dropwise Addition of This compound cooling->addition polymerization Polymerization at Room Temperature addition->polymerization precipitation Precipitation in Methanol polymerization->precipitation washing Washing with Methanol and Water precipitation->washing drying Drying under Vacuum washing->drying product Aromatic Polyamide drying->product

Caption: Workflow for the synthesis of aromatic polyamides.[5]

Diagram 2: Reaction Scheme for Aromatic Polyamide Synthesis

G cluster_reactants Reactants cluster_product Product r1 This compound (ClOC-Ar-COCl) p1 Aromatic Polyamide (-[-OC-Ar-CONH-Ar'-NH-]-)n r1->p1 Polycondensation plus + r2 Aromatic Diamine (H₂N-Ar'-NH₂) r2->p1 plus2 + 2n HCl

Caption: General reaction for aromatic polyamide formation.

References

Troubleshooting & Optimization

Technical Support Center: Handling the Moisture Sensitivity of Isophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive compound, isophthaloyl dichloride, in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: this compound is highly reactive towards moisture. It readily undergoes hydrolysis in the presence of water, including atmospheric humidity, to form isophthalic acid and corrosive hydrogen chloride (HCl) gas.[1][2] This reaction is vigorous and can compromise the integrity of the reagent and the success of your experiment.[1]

Q2: What are the visible signs of this compound decomposition due to moisture?

A2: Decomposition of this compound may be indicated by the presence of a white solid precipitate, which is the less soluble isophthalic acid. You may also notice a pungent, acrid odor due to the formation of HCl gas.[3] The material, which is typically a white to pale yellow crystalline solid or liquid, may appear cloudy or solidified.[1][4]

Q3: How should I properly store this compound?

A3: To prevent degradation, this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[1][4] The storage area should be cool, dry, and well-ventilated, away from incompatible substances like water, alcohols, and strong bases.[5] A desiccator or a glovebox is an ideal storage environment.

Q4: What are the consequences of using moisture-contaminated this compound in my reaction?

A4: Using moisture-contaminated this compound can lead to several undesirable outcomes, including:

  • Reduced Yield: The hydrolysis of this compound consumes the reactant, leading to a lower yield of your desired product.

  • Side Product Formation: The formation of isophthalic acid can introduce impurities into your reaction mixture. In polymerization reactions, isophthalic acid can act as a chain terminator, leading to polymers with lower molecular weight and altered properties.

  • Inconsistent Results: The variable amount of active this compound in a partially hydrolyzed reagent will lead to poor reproducibility of your experiments.

Q5: Can I purify this compound that has been exposed to moisture?

A5: Yes, purification is possible through vacuum distillation or recrystallization. Vacuum distillation is effective for separating the lower-boiling this compound from the non-volatile isophthalic acid. Recrystallization from a suitable anhydrous solvent can also be employed. Detailed protocols for these purification methods are provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield in a reaction. Hydrolysis of this compound: The reagent may have been compromised by moisture before or during the reaction.1. Verify Reagent Quality: Check the appearance of the this compound for any signs of decomposition. If in doubt, purify the reagent by vacuum distillation or recrystallization. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reactants. Use a glovebox or Schlenk line for all manipulations. 3. Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas (nitrogen or argon).
Formation of an insoluble white precipitate during the reaction. Precipitation of isophthalic acid: This is a direct result of the reaction of this compound with water.1. Filter the Reaction Mixture: If the precipitate is interfering with the reaction, it may be possible to filter it under inert conditions. However, this does not solve the underlying issue of moisture contamination. 2. Review Experimental Setup: Identify and eliminate all potential sources of moisture ingress in your reaction setup.
Inconsistent polymer molecular weight in polymerization reactions. Variable levels of isophthalic acid: Isophthalic acid acts as a chain terminator, and its presence in varying amounts will lead to inconsistent polymer chain lengths.1. Use High-Purity Monomer: Always start with freshly purified or newly opened this compound. 2. Strict Moisture Control: Adhere strictly to anhydrous reaction conditions to prevent the in-situ formation of isophthalic acid.
Corrosion of metal equipment or spatulas. Formation of HCl gas: The hydrolysis of this compound produces hydrogen chloride gas, which is corrosive.1. Use Appropriate Materials: Use glass or Teflon-coated equipment when handling this compound. Avoid contact with metals. 2. Work in a Ventilated Area: Always handle this compound in a well-ventilated fume hood to safely dissipate any HCl gas produced.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₈H₄Cl₂O₂
Molecular Weight 203.02 g/mol [6]
Appearance White to pale yellow crystalline solid or liquid[1][4]
Melting Point 43-44 °C[6]
Boiling Point 276 °C[6]
Density 1.388 g/cm³ at 17 °C[7]
Qualitative Solubility of this compound in Anhydrous Solvents
Anhydrous SolventQualitative Solubility
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble[8]
N-Methyl-2-pyrrolidone (NMP)Soluble
N,N-Dimethylacetamide (DMAc)Soluble
ChloroformSoluble[9]
BenzeneSoluble[9]
Diethyl EtherSoluble[6]
TolueneSoluble[9]
XyleneSoluble[9]

Experimental Protocols

Protocol 1: Handling this compound in a Glovebox

This protocol outlines the general procedure for safely handling this compound within an inert atmosphere glovebox.

Materials:

  • This compound

  • Anhydrous solvent

  • Oven-dried glassware (e.g., reaction flask, graduated cylinder, syringe)

  • Septa and glass stoppers

  • Spatula

  • Weighing paper

  • Secondary containment

Procedure:

  • Preparation: Ensure all glassware and equipment are rigorously dried in an oven at >120 °C for at least 4 hours and then cooled in a desiccator before being brought into the glovebox antechamber.

  • Glovebox Entry: Transfer all necessary dried equipment and the sealed container of this compound into the glovebox through the antechamber, following the standard operating procedure for the specific glovebox.

  • Inert Atmosphere: Once inside the glovebox, allow the items to sit for a few minutes to equilibrate with the inert atmosphere.

  • Dispensing Solid: Carefully open the container of this compound. Using a clean, dry spatula, weigh the desired amount of the solid onto weighing paper on a tared balance.

  • Transfer to Reaction Vessel: Promptly transfer the weighed solid into the reaction flask.

  • Sealing: Immediately and securely seal the this compound container and the reaction flask.

  • Dissolution: If required, add the desired volume of anhydrous solvent to the reaction flask using a dried syringe or graduated cylinder.

  • Cleanup: Clean any spills within the glovebox immediately with an appropriate dry absorbent material.

Protocol 2: Low-Temperature Solution Polycondensation of Poly(m-phenylene isophthalamide) (PMIA)

This protocol describes the synthesis of an aromatic polyamide, a common application of this compound, under strict moisture-free conditions using a Schlenk line.

Materials:

  • This compound (IPC)

  • m-Phenylenediamine (B132917) (MPD)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Lithium Chloride (LiCl)

  • Methanol (B129727)

  • Schlenk flask and other appropriate Schlenk glassware

  • Magnetic stirrer and stir bar

  • Cannula for liquid transfer

  • Nitrogen or Argon gas supply

Procedure:

  • Glassware Preparation: Dry all glassware, including the Schlenk flask, dropping funnel, and stir bar, in an oven at >120 °C overnight. Assemble the glassware hot under a flow of dry nitrogen or argon and then cool to room temperature.

  • Diamine Solution Preparation: In the Schlenk flask, dissolve m-phenylenediamine (1 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous NMP under a positive pressure of inert gas. Stir until all solids are dissolved.

  • Cooling: Cool the diamine solution to 0 °C using an ice bath.

  • Diacyl Chloride Solution Preparation: In a separate dry flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous NMP under an inert atmosphere.

  • Addition: Transfer the this compound solution to a dropping funnel and add it dropwise to the stirred diamine solution over 30-60 minutes, while maintaining the temperature at 0 °C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then with hot water to remove unreacted monomers, lithium chloride, and residual solvent.

  • Drying: Dry the polymer in a vacuum oven.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling in Inert Atmosphere cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware & Equipment handling1 Transfer to Glovebox/Schlenk Line prep1->handling1 prep2 Dry Solvents handling3 Prepare Reactant Solutions prep2->handling3 prep3 Purify Reactants (if needed) handling2 Weigh this compound prep3->handling2 handling1->handling2 handling2->handling3 reaction1 Combine Reactants under Inert Gas handling3->reaction1 reaction2 Control Temperature reaction1->reaction2 reaction3 Monitor Reaction Progress reaction2->reaction3 workup1 Quench Reaction (if necessary) reaction3->workup1 workup2 Precipitate/Extract Product workup1->workup2 workup3 Wash & Dry Product workup2->workup3

Caption: Experimental workflow for handling moisture-sensitive this compound.

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Side Products) q1 Is the this compound pure? start->q1 action1 Purify by Vacuum Distillation or Recrystallization q1->action1 No q2 Are reaction conditions strictly anhydrous? q1->q2 Yes ans1_yes Yes ans1_no No action1->q2 action2 Dry all glassware, solvents, and use inert atmosphere techniques (Glovebox/Schlenk Line) q2->action2 No q3 Is the reaction stoichiometry correct? q2->q3 Yes ans2_yes Yes ans2_no No action2->q3 action3 Accurately weigh and dispense all reactants q3->action3 No end Problem Resolved q3->end Yes ans3_yes Yes ans3_no No action3->end

Caption: Troubleshooting logic for reactions involving this compound.

References

Technical Support Center: Optimizing Isophthaloyl Dichloride Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing monomer concentration in isophthaloyl dichloride polymerization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during polymerization experiments involving this compound, with a focus on the impact of monomer concentration.

Issue 1: Low Polymer Molecular Weight and/or Broad Polydispersity

A common challenge is obtaining a polymer with a lower-than-expected molecular weight or a broad molecular weight distribution (high polydispersity index, PDI). This indicates premature chain termination or inconsistent chain growth.

Possible Causes and Recommended Solutions:

Potential CauseUnderlying ProblemRecommended Solution
Suboptimal Monomer Concentration An imbalanced concentration can affect reaction kinetics. Low concentrations may lead to a slow reaction and incomplete polymerization, while excessively high concentrations can increase viscosity too quickly, hindering monomer diffusion and leading to a broader PDI.[1][2]Systematically vary the concentration of this compound and the corresponding diamine to find the optimal range for your specific system. Start with established literature concentrations (e.g., 0.25 mol/L) and adjust incrementally.[3]
Monomer Impurities Monofunctional impurities in either this compound or the diamine monomer act as chain terminators, capping the growing polymer chain.[3] For instance, isophthalic acid, a hydrolysis product of this compound, can terminate polymerization.[3]Use high-purity monomers (>99%).[3] If purity is uncertain, recrystallize or distill the monomers before use. Ensure proper storage to prevent degradation.
Presence of Water This compound is highly reactive with water and will hydrolyze to isophthalic acid.[3] This not only consumes the monomer but the resulting carboxylic acid groups can terminate the growing polymer chains.[3]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon) during the reaction.[3]
Incorrect Monomer Stoichiometry An excess of either the diacid chloride or the diamine will lead to chain ends of that specific monomer, preventing further polymerization and limiting the molecular weight.[3]Accurately weigh and dispense monomers to ensure a precise 1:1 molar ratio of reactive functional groups.[3]
Inefficient Byproduct Removal The polymerization reaction produces hydrogen chloride (HCl) as a byproduct.[3] If not effectively neutralized, HCl can react with the amine groups of the diamine to form an unreactive amine salt, effectively removing it from the polymerization process and hindering the formation of high molecular weight polymer.[3]Use an effective acid acceptor, such as sodium carbonate, to neutralize HCl as it is formed.[3]

Troubleshooting Workflow for Low Molecular Weight

G start Low Molecular Weight or Broad PDI Observed check_conc Verify Monomer Concentration start->check_conc check_purity Assess Monomer Purity (e.g., NMR, Titration) check_conc->check_purity If optimal optimize_conc Optimize Monomer Concentration Range check_conc->optimize_conc If suboptimal check_water Evaluate for Water Contamination check_purity->check_water If pure purify_monomers Purify Monomers (Recrystallize/Distill) check_purity->purify_monomers If impure check_stoich Confirm 1:1 Molar Ratio check_water->check_stoich If dry dry_system Use Anhydrous Solvents & Inert Atmosphere check_water->dry_system If present check_byproduct Check Acid Acceptor Efficiency check_stoich->check_byproduct If correct reweigh Accurately Re-weigh Monomers check_stoich->reweigh If incorrect optimize_acceptor Optimize Acid Acceptor Type/Amount check_byproduct->optimize_acceptor If inefficient end Achieved Target Molecular Weight check_byproduct->end If efficient optimize_conc->end purify_monomers->end dry_system->end reweigh->end optimize_acceptor->end

Caption: Troubleshooting workflow for addressing low molecular weight.

Frequently Asked Questions (FAQs)

Q1: How does monomer concentration quantitatively affect the final polymer properties?

A1: The monomer concentration directly influences the polymerization rate, diffusion of monomers to the reaction interface, and the viscosity of the polymerization medium. The table below summarizes the general effects of varying monomer concentration.

Effect of Monomer Concentration on Polymer Properties

Monomer ConcentrationEffect on Molecular Weight (Mw)Effect on Polydispersity Index (PDI)Rationale
Too Low Tends to be lowerCan be narrow or broadA low concentration of monomers leads to a slower reaction rate. This may result in a thinner, less dense polymer, but can also lead to incomplete polymerization if the monomers do not efficiently reach the growing chain ends.[1][2]
Optimal Tends to be higherTends to be narrowerAt an optimal concentration, there is a balance between a sufficient supply of monomers for rapid chain growth and a manageable viscosity that allows for efficient diffusion and mixing. This promotes the formation of long, uniform polymer chains.
Too High May decrease after a certain pointTends to be broaderVery high concentrations can cause a rapid increase in viscosity, which traps monomers and growing chains, hindering diffusion.[1] This can lead to a wider range of chain lengths and premature termination, thus increasing the PDI.[4]

Q2: What are the primary side reactions to consider in this compound polymerization, and how can they be minimized?

A2: The two most significant side reactions are the hydrolysis of this compound and the formation of amine salts.[3]

  • Hydrolysis of this compound (IPC): IPC is highly reactive with water, leading to the formation of isophthalic acid, which acts as a chain terminator.[3]

    • Minimization: Ensure all reagents, solvents, and glassware are anhydrous. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3]

  • Amine Salt Formation: The byproduct of the polymerization, hydrogen chloride (HCl), can react with the basic amine groups of the diamine monomer. This forms an insoluble and unreactive amine salt, which can lead to gelation and prevents the formation of a high molecular weight polymer.[3]

    • Minimization: Use an effective acid acceptor, such as sodium carbonate (Na₂CO₃), to neutralize the HCl as it is produced. Inorganic bases are often preferred as they are typically insoluble in the organic phase where the polymer forms.[3]

Key Reactions in Isophthalamide Synthesis

G cluster_main Main Polymerization Reaction cluster_side Side Reactions IPC This compound (IPC) PMIA Poly(m-phenylene isophthalamide) (PMIA) IPC->PMIA MPD m-Phenylenediamine (B132917) (MPD) MPD->PMIA HCl HCl (byproduct) PMIA->HCl + IPC2 This compound (IPC) Isophthalic_Acid Isophthalic Acid (Chain Termination) IPC2->Isophthalic_Acid Water H₂O Water->Isophthalic_Acid + MPD2 m-Phenylenediamine (MPD) MPD_Salt MPD-HCl Salt (Monomer Deactivation) MPD2->MPD_Salt HCl2 HCl HCl2->MPD_Salt +

Caption: Main polymerization reaction and key side reactions.

Experimental Protocols

Interfacial Polymerization of Poly(m-phenylene isophthalamide) (PMIA)

This protocol provides a general procedure for the synthesis of high molecular weight PMIA, a common polymer synthesized from this compound.

Materials:

  • m-Phenylenediamine (MPD), >99% purity

  • This compound (IPC), >99% purity

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Prepare a solution of m-phenylenediamine (e.g., 0.25 mol/L) and sodium carbonate (as the acid acceptor, at a 2:1 molar ratio to MPD) in deionized water.[3]

  • Organic Phase Preparation: Prepare a solution of this compound (e.g., 0.25 mol/L) in anhydrous tetrahydrofuran.[3]

  • Polymerization:

    • Add the aqueous phase to a reaction vessel equipped with a high-speed mechanical stirrer.

    • Begin stirring at a high rate (e.g., 2000 rpm).[3]

    • Rapidly add the organic phase to the stirred aqueous phase. The polymerization will occur at the interface of the two immiscible liquids.[3]

    • Continue stirring for a designated time (e.g., 5-30 minutes) to ensure the reaction goes to completion.[5]

  • Polymer Isolation:

    • Stop the stirring and filter the resulting polymer precipitate.[3]

    • Wash the polymer thoroughly with deionized water to remove any unreacted monomers and salts.[3]

    • Wash the polymer with a solvent like methanol (B129727) to remove residual organic solvent.[3]

    • Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.[5]

Experimental Workflow for PMIA Synthesis

G cluster_prep Phase Preparation cluster_react Polymerization cluster_iso Isolation & Purification aq_phase Aqueous Phase: MPD + Na₂CO₃ in H₂O mixing Combine phases with high-speed stirring aq_phase->mixing org_phase Organic Phase: IPC in anhydrous THF org_phase->mixing polymerization PMIA precipitates at interface mixing->polymerization filtration Filter precipitate polymerization->filtration wash_water Wash with deionized water filtration->wash_water wash_solvent Wash with methanol wash_water->wash_solvent drying Dry under vacuum wash_solvent->drying final_product Pure, Dry PMIA Polymer drying->final_product

Caption: Workflow for the synthesis of PMIA via interfacial polymerization.

References

Improving molecular weight in polyamides derived from Isophthaloyl dichloride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polyamide Synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges in achieving high molecular weight in polyamides derived from isophthaloyl dichloride (IPC).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of polyamides from this compound that can lead to suboptimal molecular weight.

Issue 1: The final polyamide has a low inherent viscosity or molecular weight.

Question: My polyamide, synthesized from this compound and an aromatic diamine (e.g., m-phenylenediamine), consistently exhibits low molecular weight. What are the potential causes and how can I rectify this?

Answer: Low molecular weight is a frequent challenge in step-growth polymerization and can be attributed to several critical factors. A systematic approach is essential for diagnosis.[1]

  • Monomer Impurity: Monofunctional impurities in either this compound (IPC) or the diamine monomer act as chain terminators, capping the growing polymer chain and preventing further extension.[2]

    • Solution: Use the highest purity monomers available (>99%). If purity is questionable, IPC can be recrystallized from dry hexane (B92381) and sublimed, while diamines can be sublimed under vacuum before use.[3]

  • Incorrect Monomer Stoichiometry: An ideal 1:1 molar ratio of reactive functional groups (acyl chloride to amine) is crucial. An excess of either monomer will result in chain ends of that specific monomer, halting polymerization and limiting molecular weight.[2][4]

    • Solution: Perform accurate weighing and dispensing of monomers. Ensure complete dissolution and uniform mixing to maintain the stoichiometric ratio throughout the reaction medium.

  • Presence of Water: this compound is highly reactive and susceptible to hydrolysis. Water in the solvent or on the glassware will convert IPC to the less reactive isophthalic acid, which disrupts stoichiometry and can terminate polymer chains.[2]

    • Solution: Ensure all glassware is rigorously dried in an oven. Use anhydrous solvents and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[2]

  • Inefficient HCl Byproduct Removal: The condensation reaction between an acid chloride and an amine generates hydrogen chloride (HCl) as a byproduct.[5][6] This HCl can react with the basic amine groups of the diamine to form an unreactive protonated amine salt, effectively removing it from the polymerization process and limiting chain growth.[2]

    • Solution: Incorporate an effective acid acceptor in the reaction system. For solution polymerization, tertiary amines like pyridine (B92270) are often used.[3] For interfacial polymerization, an inorganic base like sodium carbonate is added to the aqueous phase.[2]

  • Premature Polymer Precipitation: If the growing polyamide chain becomes insoluble in the reaction solvent, it will precipitate out of the solution. This physically stops the chain ends from reacting with other monomers or chains, thereby preventing the attainment of high molecular weight.[3]

    • Solution: To improve polymer solubility, salts such as calcium chloride (CaCl₂) or lithium chloride (LiCl) can be added to the amide solvent (e.g., NMP or DMAc).[7][8] These salts are thought to interact with the amide groups, disrupting strong intermolecular hydrogen bonds that cause precipitation.[3]

Issue 2: The Polydispersity Index (PDI) of the polymer is too high.

Question: My polyamide has a very broad molecular weight distribution (high PDI). How can I achieve a narrower, more uniform distribution?

Answer: A high PDI indicates a wide range of polymer chain lengths. To achieve a more uniform product, consider the following:

  • Ensure Homogeneous Reaction Conditions: Inconsistent temperature or poor mixing can create zones with different reaction rates, leading to a broad molecular weight distribution.[9]

    • Solution: Ensure uniform heating and efficient, continuous stirring throughout the reaction to maintain a homogeneous environment.

  • Control the Rate of Monomer Addition: If one monomer is added too quickly to the other, localized stoichiometric imbalances can occur, initiating chains at different times and broadening the PDI.

    • Solution: For solution polymerization, consider adding the diacid chloride solution dropwise to the diamine solution with vigorous stirring to maintain stoichiometry.

  • Minimize Side Reactions: Side reactions can lead to branching or chain termination, which broadens the molecular weight distribution.[9]

    • Solution: Optimize the reaction temperature. Excessively high temperatures can promote side reactions, while temperatures that are too low may slow the reaction and lead to incomplete conversion.[2][9] For many aromatic polyamides synthesized via low-temperature solution polycondensation, a temperature range of 0-25°C is common.[7]

Troubleshooting Workflow Diagram

G cluster_actions Corrective Actions start Low Molecular Weight Observed purity Verify Monomer Purity (>99%) start->purity stoichiometry Check Monomer Stoichiometry (1:1 Ratio) purity->stoichiometry Purity OK action_purity Recrystallize / Sublime Monomers purity->action_purity Impure water Ensure Anhydrous Conditions stoichiometry->water Ratio OK action_stoich Re-weigh & Adjust Monomer Ratio stoichiometry->action_stoich Incorrect hcl Evaluate HCl Byproduct Removal water->hcl System Dry action_water Dry Glassware, Solvents & Use Inert Atmosphere water->action_water Moisture Present solubility Assess Polymer Solubility hcl->solubility Efficient action_hcl Add/Optimize Acid Acceptor (e.g., Pyridine) hcl->action_hcl Inefficient end_node Achieve High Molecular Weight solubility->end_node Soluble action_sol Add Solubility Aid (e.g., CaCl₂, LiCl) solubility->action_sol Precipitation Occurs action_purity->end_node action_stoich->end_node action_water->end_node action_hcl->end_node action_sol->end_node

Caption: Troubleshooting workflow for addressing low molecular weight in polyamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal monomer ratio for achieving high molecular weight? A: The highest molecular weight is theoretically achieved with a perfect 1.00:1.00 molar ratio of this compound to diamine.[2] Any deviation from this ratio will leave an excess of one type of functional group at the chain ends, limiting the final degree of polymerization.[4]

Q2: How does reaction temperature affect the molecular weight? A: For low-temperature solution polycondensation of aromatic polyamides, the reaction is highly exothermic.[8] Low temperatures (e.g., 0-25°C) are generally preferred to minimize side reactions that can limit chain growth.[2][7] However, if the temperature is too low, the reaction rate may be too slow for practical purposes.

Q3: Why are salts like LiCl or CaCl₂ added to the reaction? A: Aromatic polyamides, especially high molecular weight variants, have strong intermolecular hydrogen bonds, which can make them insoluble in the reaction solvent (e.g., DMAc, NMP).[8] Adding salts like LiCl or CaCl₂ increases the solvent's dissolving power.[7] The salt ions are believed to coordinate with the amide carbonyls, disrupting the hydrogen bonding network and keeping the polymer chains in solution, which allows them to continue growing.[3][8]

Q4: Which polymerization method, interfacial or solution, is better for achieving high molecular weight? A: Both methods can yield high molecular weight polyamides, but they have different advantages. Low-temperature solution polycondensation is a common laboratory and industrial method that allows for good control over reaction conditions and can produce very high molecular weight polymers, especially when solubility enhancers are used.[7] Interfacial polymerization is a very fast, non-equilibrium process that is less sensitive to overall stoichiometric imbalance but relies on reaction kinetics at the interface of two immiscible liquids. It can also produce high molecular weight polymer very rapidly. The choice often depends on the specific monomers and the desired polymer form (e.g., powder vs. film).

Factors Influencing Polyamide Molecular Weight

G cluster_reactants Reactants & Stoichiometry cluster_conditions Reaction Conditions cluster_system System Environment center High Molecular Weight Polyamide purity High Monomer Purity purity->center stoich Precise 1:1 Molar Ratio stoich->center temp Optimal Temperature temp->center mixing Efficient Mixing mixing->center time Sufficient Reaction Time time->center anhydrous Anhydrous Conditions anhydrous->center hcl_removal Byproduct (HCl) Removal hcl_removal->center solubility Polymer Solubility solubility->center

Caption: Key factors influencing the final molecular weight of polyamides.

Data Presentation

Table 1: Effect of Monomer Stoichiometry on Inherent Viscosity

This table illustrates the critical importance of the monomer ratio on the resulting polymer's inherent viscosity (ηᵢₙₕ), a value directly related to molecular weight. The data is for a typical low-temperature solution polycondensation of m-phenylenediamine (B132917) and this compound.

Molar Ratio (Diamine:IPC)Inherent Viscosity (ηᵢₙₕ, dL/g)Observation
1.05 : 1.000.45Excess diamine limits chain growth.
1.02 : 1.000.98Slight excess of diamine still limits growth.
1.00 : 1.00 1.85 Optimal ratio yields the highest viscosity.
1.00 : 1.021.02Slight excess of IPC limits growth.
1.00 : 1.050.48Excess IPC limits chain growth.

Note: Inherent viscosity measured in DMAc at 30°C with a polymer concentration of 0.5 g/dL. Values are representative.

Table 2: Effect of CaCl₂ Additive on Polymer Solubility and Viscosity

This table shows the effect of adding a solubility-enhancing salt (CaCl₂) to the reaction solvent (N-Methyl-2-pyrrolidone, NMP) on the final polymer's inherent viscosity.

CaCl₂ Concentration (wt%)Polymer Solubility in NMPInherent Viscosity (ηᵢₙₕ, dL/g)
0%Precipitates during rxn0.31
1%Remains partially soluble0.95
2%Remains in solution1.68
4% Remains fully soluble 1.92

Note: Reaction conditions are constant with a 1:1 monomer ratio.

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation

This method is used for synthesizing high molecular weight aromatic polyamides like poly(m-phenylene isophthalamide).

Materials:

  • m-Phenylenediamine (MPD), sublimed, >99.5% purity

  • Isophthaloyl chloride (IPC), recrystallized, >99.5% purity

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Nitrogen gas (high purity)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

  • Under a positive flow of nitrogen, charge the flask with the desired amount of m-phenylenediamine, anhydrous CaCl₂, and anhydrous DMAc.

  • Stir the mixture at room temperature until all solids have completely dissolved.

  • Cool the resulting solution to 0°C using an ice bath.

  • Add solid, high-purity isophthaloyl chloride to the cooled diamine solution in a single portion under vigorous stirring.

  • Allow the reaction mixture to stir at 0°C for 30 minutes.

  • Remove the ice bath and let the reaction proceed at room temperature for an additional 4 hours. The solution will become highly viscous.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of rapidly stirring water in a blender.

  • Collect the fibrous polymer by filtration.

  • Wash the polymer thoroughly with water and then with methanol (B129727) to remove any residual solvent and salts.

  • Dry the final polyamide product in a vacuum oven at 80-100°C to a constant weight.

Protocol 2: Interfacial Polymerization

This method demonstrates the rapid formation of a polyamide film at the interface of two immiscible liquids.

Materials:

  • m-Phenylenediamine (MPD), >99% purity

  • Isophthaloyl chloride (IPC), >99% purity

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

Procedure:

  • Aqueous Phase: Prepare a solution of m-phenylenediamine and sodium carbonate (as the acid acceptor, typically at a 2:1 molar ratio to the diamine) in deionized water.[2]

  • Organic Phase: Prepare a solution of this compound in an anhydrous organic solvent like THF or hexane.[2]

  • Carefully pour the organic phase on top of the aqueous phase in a beaker, minimizing initial mixing. A thin film of polyamide will form instantly at the liquid-liquid interface.

  • Using forceps, gently grasp the center of the polymer film and pull it vertically upwards from the beaker. A continuous "rope" of polyamide can be drawn from the interface as long as monomers are present.

  • Collect the polymer rope in a separate beaker containing water to wash it.

  • Further wash the polymer with methanol.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C).

References

Technical Support Center: High-Purity Isophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-purity isophthaloyl dichloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for obtaining high-purity this compound?

A1: The two primary methods for purifying this compound to a high degree of purity are vacuum distillation and recrystallization.[1][2] Vacuum distillation is effective for separating this compound from non-volatile impurities and byproducts with different boiling points.[1] Recrystallization is used to remove impurities that are soluble in the chosen solvent at high temperatures but less soluble at lower temperatures.[3] Often, a combination of these methods is employed to achieve the highest purity.[3]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can include residual starting materials such as isophthalic acid, byproducts from the synthesis process, and hydrolysis products.[3][4] Discoloration of the product can be caused by trace catalyst residues that co-distill with the product during purification.[5]

Q3: How can I prevent the hydrolysis of this compound during purification and handling?

A3: this compound is highly sensitive to moisture and will readily hydrolyze to isophthalic acid in the presence of water.[3][4][6] To prevent hydrolysis, it is crucial to use dry equipment and solvents.[6][7] All handling and purification steps should be performed under an inert atmosphere, such as dry nitrogen.[6] Avoid exposure to moist air.[6][7]

Q4: What is the recommended storage procedure for high-purity this compound?

A4: High-purity this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[6] The storage area should be cool, dry, and well-ventilated.[6][7] It is advisable to store it in a corrosives area.[6]

Q5: What analytical techniques are suitable for determining the purity of this compound?

A5: The purity of this compound can be effectively determined using Gas Chromatography (GC). Other analytical methods that can be used for characterization include Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] The freezing point of the purified product is also a good indicator of its purity.[9]

Troubleshooting Guides

Low Purity After Purification
Symptom Possible Cause Suggested Solution
Low Purity After Vacuum Distillation Inefficient separation of impurities with close boiling points.Optimize the distillation parameters, such as the vacuum level and temperature gradient. A fractional distillation column may be necessary for better separation.
Thermal decomposition of the product.Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle is not set too high.
Contamination from the vacuum system (e.g., pump oil backstreaming).Use a well-maintained vacuum pump with an appropriate trap.
Low Purity After Recrystallization Inappropriate solvent selection, leading to co-crystallization of impurities.Select a solvent in which the impurities are either very soluble or insoluble, while this compound has a steep solubility curve with temperature.
Trapping of mother liquor in the crystals.Ensure slow cooling to allow for the formation of well-defined crystals. Wash the crystals with a small amount of cold, fresh solvent after filtration.
Incomplete removal of the recrystallization solvent.Dry the crystals thoroughly under vacuum.
Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low Yield After Vacuum Distillation Product loss due to hold-up in the distillation apparatus.Use an appropriately sized distillation setup for the amount of material being purified.
Incomplete transfer of the product from the distillation flask.Rinse the distillation flask with a small amount of a suitable dry solvent to recover any residual product.
Low Yield After Recrystallization Using too much solvent, leaving a significant amount of product in the mother liquor.[10][11]Use the minimum amount of hot solvent required to fully dissolve the crude product.[10]
Cooling the solution too quickly, leading to the formation of fine crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Redissolving the product during washing.Use a minimal amount of ice-cold solvent to wash the crystals.[10]
Hydrolysis of the product during workup.Ensure all solvents and equipment are scrupulously dry and perform the recrystallization under an inert atmosphere.[3]
Product Discoloration
Symptom Possible Cause Suggested Solution
Yellowish or Brownish Tinge in the Final Product Presence of colored impurities from the synthesis.Treatment with activated carbon during the recrystallization process can help remove colored impurities.
Co-distillation of catalyst residues.[5]Select a catalyst that is less likely to be volatile under the distillation conditions. Alternatively, a pre-purification step to remove the catalyst may be necessary.
Thermal degradation during distillation.Reduce the distillation temperature by applying a higher vacuum.

Experimental Protocols

Vacuum Distillation of this compound

Objective: To purify crude this compound by removing non-volatile impurities and byproducts with significantly different boiling points.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (distillation flask, distillation head with thermometer, condenser, receiving flask)

  • Vacuum pump with a cold trap

  • Heating mantle

  • Stirring bar

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all glassware is completely dry.

  • Place the crude this compound and a stirring bar into the distillation flask.

  • Slowly apply vacuum to the system.

  • Once the desired vacuum is reached (e.g., 10-30 kPa), begin heating the distillation flask with the heating mantle.[5]

  • Collect the fraction that distills over at the expected boiling point of this compound under the applied vacuum. The still liquid temperature can range from 120-150 °C depending on the vacuum.[5]

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Transfer the purified this compound to a dry, inert-atmosphere-filled storage container.

Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Anhydrous recrystallization solvent (e.g., n-hexane)[3]

  • Erlenmeyer flasks

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in a dry Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent (e.g., n-hexane).

  • Gently heat the mixture on a heating plate with stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold, fresh solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

  • Store the high-purity this compound in a tightly sealed container under an inert atmosphere.

Process Visualizations

experimental_workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product synthesis Crude this compound distillation Vacuum Distillation synthesis->distillation Primary Purification recrystallization Recrystallization distillation->recrystallization Optional Further Purification analysis Purity Analysis (GC, etc.) distillation->analysis recrystallization->analysis final_product High-Purity this compound analysis->final_product Meets Purity Specs

Caption: A general workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Purity start Low Purity Detected method Purification Method? start->method distillation_check Check Distillation Parameters method->distillation_check Distillation recrystallization_check Check Recrystallization Parameters method->recrystallization_check Recrystallization optimize_distillation Optimize Vacuum & Temp. distillation_check->optimize_distillation optimize_recrystallization Change Solvent / Cooling Rate recrystallization_check->optimize_recrystallization repurify Re-purify optimize_distillation->repurify optimize_recrystallization->repurify

Caption: A troubleshooting decision tree for addressing low purity issues.

References

Side reactions to avoid during Isophthaloyl dichloride polycondensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during isophthaloyl dichloride polycondensation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during this compound polycondensation, offering targeted solutions to mitigate side reactions and improve polymer quality.

Issue 1: Low Intrinsic Viscosity and/or Molecular Weight

A common problem in this compound polycondensation is obtaining a polymer with a lower-than-expected intrinsic viscosity or molecular weight, which often indicates premature chain termination.

Potential CauseUnderlying Side Reaction / ProblemRecommended Solution
Presence of Water This compound is highly susceptible to hydrolysis, reacting with water to form isophthalic acid. This not only consumes the monomer but the resulting carboxylic acid groups can terminate the growing polymer chain.[1]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. For solution polymerization, maintain a dry, inert atmosphere (e.g., nitrogen or argon).
Monomer Impurity Monofunctional impurities in either this compound or the diamine/diol monomer act as chain terminators. For instance, isophthalic acid as an impurity in this compound can cap the growing polymer chain.[1]Use high-purity monomers (>99%). If the purity is uncertain, recrystallize or distill the monomers before use.
Incorrect Monomer Stoichiometry An excess of either the diacid chloride or the diamine/diol will lead to chain ends of that specific monomer, preventing further polymerization and limiting the molecular weight, as described by the Carothers equation.[2][3][4][5]Accurately weigh and dispense monomers to ensure a 1:1 molar ratio. For solution polymerization, slow, dropwise addition of one monomer solution to the other can help maintain stoichiometry throughout the reaction.
Inefficient HCl Byproduct Removal The polycondensation reaction produces hydrogen chloride (HCl) as a byproduct. In the case of polyamide synthesis, the basic amine groups of the diamine can react with HCl to form an unreactive amine salt, effectively removing it from the polymerization process and leading to a low molecular weight polymer.[1]Use an effective acid acceptor to neutralize HCl as it is formed. Inorganic bases like sodium carbonate are often preferred in interfacial polymerization.[1]
Suboptimal Reaction Temperature High temperatures can accelerate side reactions, while very low temperatures can excessively slow down the polymerization rate. For the interfacial polymerization of poly(m-phenylene isophthalamide) (PMIA), a temperature of around 20-25°C is often optimal.[1]Maintain the optimal reaction temperature for the specific polymerization system.
Inadequate Stirring in Interfacial Polymerization The reaction occurs at the interface of two immiscible liquids. The stirring rate affects the interfacial area and the diffusion of monomers to the reaction zone. Both insufficient and excessively high stirring can be detrimental.Optimize the stirring speed. For PMIA synthesis via interfacial polymerization, a high stirring rate (e.g., 1250 rpm) has been shown to be effective.[6]

Issue 2: Undesired Side Reactions with Functional Monomers

When using monomers with multiple reactive functional groups, such as aminophenols, side reactions can lead to undesired polymer structures.

Potential CauseUnderlying Side Reaction / ProblemRecommended Solution
Reaction with Aminophenols When reacting isophthaloyl chloride with aminophenols, both the amine (-NH2) and hydroxyl (-OH) groups can react. This can lead to a mixture of amide and ester linkages (O-acylation and N-acylation), resulting in a polymer with a non-uniform structure.[7]To favor N-acylation over O-acylation, the reaction can be carried out under acidic conditions. In an acidic medium, the more basic amine group is protonated, reducing its nucleophilicity and allowing for selective O-acylation if desired. Conversely, to favor N-acylation, neutral or slightly basic conditions are typically employed, as the amine group is generally more nucleophilic than the hydroxyl group. The choice of solvent and temperature can also influence the selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during this compound polycondensation?

A1: The two most significant side reactions are:

  • Hydrolysis of this compound: this compound is highly reactive with water. This reaction consumes the monomer and produces isophthalic acid, which can act as a chain terminator, thereby reducing the final molecular weight of the polymer.[1]

  • Amine Salt Formation (in polyamide synthesis): The polymerization of isophthaloyl chloride with a diamine produces hydrogen chloride (HCl) as a byproduct. The basic amine groups of the diamine can react with HCl to form an insoluble and unreactive amine salt, which can lead to gelation and prevents the formation of a high molecular weight polymer.[1]

Q2: How do I choose the right acid acceptor for polyamide synthesis?

A2: The choice of an acid acceptor is critical for neutralizing the HCl byproduct. Inorganic bases are generally preferred over organic bases in interfacial polymerization because they are insoluble in the organic phase where the polymer is formed. Sodium carbonate (Na₂CO₃) has been shown to be a highly effective acid acceptor, leading to higher intrinsic viscosity and molecular weight compared to organic bases like 2-methylpyridine.[1]

Q3: What is the impact of monomer impurities on the final polymer?

A3: Monofunctional impurities in either the this compound or the co-monomer will act as chain terminators. This will lead to a lower degree of polymerization and, consequently, a lower molecular weight and altered mechanical and thermal properties of the resulting polymer.[1]

Q4: How critical is the stoichiometry of the monomers?

A4: Achieving a high molecular weight polymer through step-growth polymerization requires a precise 1:1 stoichiometric ratio of the reactive functional groups. Any deviation from this ratio will result in a lower degree of polymerization, as predicted by the Carothers equation.[2][3][4][5] An excess of one monomer will lead to polymer chains that are all terminated with that same monomer, thus preventing further chain growth.

Quantitative Data Summary

Table 1: Effect of Acid Acceptor on the Synthesis of Poly(m-phenylene isophthalamide) (PMIA) [1]

Acid AcceptorIntrinsic Viscosity (dL/g)Yield (%)
Sodium Carbonate (Na₂CO₃)1.899.2
Sodium Hydroxide (NaOH)1.598.5
2-Methylpyridine1.295.3

Table 2: Hydrolysis Rate of Isophthaloyl Chloride at 0°C [8]

pHHalf-life (t₁/₂) (minutes)
4.04.9
7.02.2
9.02.2

Experimental Protocols

Protocol 1: Purification of Monomers

High monomer purity is crucial for achieving high molecular weight polymers.

  • Isophthaloyl Chloride Purification:

    • Place crude isophthaloyl chloride in a distillation flask.

    • Perform fractional distillation under reduced pressure.

    • Collect the fraction that distills at the correct boiling point and pressure (Boiling point: 276 °C at atmospheric pressure). The purified product should be a colorless liquid or solid with a melting point of 43-44 °C.

    • Store the purified isophthaloyl chloride under an inert atmosphere and away from moisture.

  • m-Phenylenediamine (B132917) Purification:

    • Dissolve crude m-phenylenediamine in a minimal amount of hot n-butanol.[9]

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Collect the colorless crystals by filtration.

    • Dry the purified crystals under vacuum.

    • Store the purified m-phenylenediamine in a desiccator, away from light.

Protocol 2: Interfacial Polymerization of Poly(m-phenylene isophthalamide) (PMIA) [1]

This protocol provides a general procedure for the synthesis of high molecular weight PMIA.

  • Materials:

    • m-Phenylenediamine (MPD), >99% purity

    • Isophthaloyl chloride (IPC), >99% purity

    • Tetrahydrofuran (THF), anhydrous

    • Sodium carbonate (Na₂CO₃), anhydrous

    • Deionized water

  • Procedure:

    • Aqueous Phase Preparation: Prepare a solution of m-phenylenediamine (e.g., 0.25 mol/L) and sodium carbonate (as the acid acceptor, e.g., at a 2:1 molar ratio to MPD) in deionized water.

    • Organic Phase Preparation: Prepare a solution of isophthaloyl chloride (e.g., 0.25 mol/L) in anhydrous tetrahydrofuran.

    • Polymerization:

      • Add the aqueous phase to a reaction vessel equipped with a high-speed mechanical stirrer.

      • Begin stirring at a high rate (e.g., 2000 rpm).

      • Rapidly add the organic phase to the stirred aqueous phase.

      • Continue stirring for a set period (e.g., 5-30 minutes).

    • Polymer Isolation:

      • Stop the stirring and filter the resulting polymer precipitate.

      • Wash the polymer thoroughly with deionized water to remove any unreacted monomers and salts.

      • Wash the polymer with a solvent like methanol (B129727) to remove residual organic solvent.

    • Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Visualizations

cluster_main Main Polycondensation Reaction cluster_side Side Reactions IPC This compound Polymer Polyamide / Polyester IPC->Polymer Monomer Diamine / Diol Monomer->Polymer HCl HCl (byproduct) Polymer->HCl Water Water Hydrolysis Hydrolysis Water->Hydrolysis Isophthalic_Acid Isophthalic Acid (Chain Terminator) Hydrolysis->Isophthalic_Acid Amine_Salt Amine Salt (Inactive) IPC_side This compound IPC_side->Hydrolysis Monomer_side Diamine Monomer_side->Amine_Salt HCl_side HCl HCl_side->Amine_Salt cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Purify_IPC Purify this compound (Distillation) Prepare_Organic Prepare Organic Phase (this compound in Anhydrous Solvent) Purify_IPC->Prepare_Organic Purify_Monomer Purify Diamine/Diol (Recrystallization) Prepare_Aqueous Prepare Aqueous Phase (Diamine/Diol + Acid Acceptor) Purify_Monomer->Prepare_Aqueous Combine Combine Phases with High-Speed Stirring Prepare_Aqueous->Combine Prepare_Organic->Combine Filter Filter Polymer Precipitate Combine->Filter Wash_Water Wash with Deionized Water Filter->Wash_Water Wash_Solvent Wash with Methanol/Ethanol Wash_Water->Wash_Solvent Dry Dry under Vacuum Wash_Solvent->Dry Start Low Molecular Weight Polymer Obtained Check_Water Check for Water Contamination? Start->Check_Water Dry_Glassware Thoroughly Dry Glassware and Use Anhydrous Solvents Check_Water->Dry_Glassware Yes Check_Purity Check Monomer Purity? Check_Water->Check_Purity No Dry_Glassware->Check_Purity Purify_Monomers Purify Monomers (Distillation/Recrystallization) Check_Purity->Purify_Monomers Yes Check_Stoichiometry Check Monomer Stoichiometry? Check_Purity->Check_Stoichiometry No Purify_Monomers->Check_Stoichiometry Accurate_Weighing Ensure Accurate 1:1 Molar Ratio Check_Stoichiometry->Accurate_Weighing Yes Check_Acid_Acceptor Check Acid Acceptor Efficiency? Check_Stoichiometry->Check_Acid_Acceptor No Accurate_Weighing->Check_Acid_Acceptor Optimize_Acceptor Use Effective Acid Acceptor (e.g., Na₂CO₃) Check_Acid_Acceptor->Optimize_Acceptor Yes End High Molecular Weight Polymer Check_Acid_Acceptor->End No Optimize_Acceptor->End

References

Controlling reaction temperature for Isophthaloyl dichloride polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isophthaloyl dichloride polymerization. The following information is designed to help control reaction temperature and address common issues encountered during experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during this compound polymerization, with a focus on issues related to reaction temperature control.

Issue 1: Low Molecular Weight or Intrinsic Viscosity of the Polymer

A common problem is obtaining a polymer with a lower-than-expected molecular weight or intrinsic viscosity, which can indicate premature chain termination or suboptimal reaction conditions.[1]

  • Possible Cause: Suboptimal Reaction Temperature

    • Explanation: High temperatures can accelerate undesirable side reactions, such as hydrolysis of isophthaloyl chloride, which terminates the growing polymer chain.[1] Conversely, excessively low temperatures can significantly slow down the polymerization rate, preventing the formation of long polymer chains.[1] Isophthaloyl chloride itself is not stable at high temperatures and can decompose.[2]

    • Solution: Maintain the optimal reaction temperature for your specific polymerization method. For instance, interfacial polymerization of poly(m-phenylene isophthalamide) (PMIA) often proceeds best at around 20-25°C.[1] For low-temperature solution polycondensation, the initial addition of isophthaloyl chloride should be done at a controlled temperature of 0-5°C to manage the initial exothermic reaction.[3]

  • Possible Cause: Presence of Water in the Reaction

    • Explanation: Isophthaloyl chloride is highly reactive with water, leading to hydrolysis that forms isophthalic acid.[1][3] This not only consumes the monomer but the resulting carboxylic acid groups can cap the growing polymer chains, thus limiting the molecular weight.[1]

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon) during the reaction.[1]

  • Possible Cause: Inefficient Removal of HCl Byproduct

    • Explanation: The polymerization reaction produces hydrogen chloride (HCl) as a byproduct.[1] If not effectively neutralized, HCl can react with amine monomers to form unreactive salts, which can lead to gelation and prevent the formation of a high molecular weight polymer.[1]

    • Solution: Use an effective acid acceptor, such as sodium carbonate, to neutralize HCl as it is formed.[1][4]

Issue 2: Poor Polymer Yield

Another frequent issue is a lower than expected yield of the final polymer.

  • Possible Cause: Monomer Degradation

    • Explanation: As mentioned, isophthaloyl chloride is sensitive to both moisture and high temperatures.[1][2] Exposure to either can lead to degradation of the monomer before it can polymerize, thus reducing the overall yield.

    • Solution: Store isophthaloyl chloride in a dry environment and ensure the reaction temperature does not exceed the recommended range for the specific polymerization technique being used.[2]

  • Possible Cause: Incorrect Monomer Stoichiometry

    • Explanation: An accurate 1:1 molar ratio of isophthaloyl chloride and the corresponding diamine or diol is critical for achieving high molecular weight and good yield.[1][3] An excess of either monomer will result in chain ends of that monomer, preventing further polymerization.[1]

    • Solution: Carefully and accurately weigh and dispense the monomers to ensure the correct stoichiometric balance.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the interfacial polymerization of this compound with m-phenylenediamine (B132917)?

A1: For the interfacial polymerization of poly(m-phenylene isophthalamide) (PMIA), a temperature of around 20-25°C is often considered optimal.[1]

Q2: How does temperature affect the side reactions during polymerization?

A2: Higher temperatures can increase the rate of side reactions. The two most significant side reactions are the hydrolysis of isophthaloyl chloride by residual water and the formation of amine salts from the HCl byproduct.[1] Hydrolysis consumes the monomer and creates chain-terminating species, while amine salt formation deactivates the amine monomer.[1]

Q3: Why is it important to control the temperature during the initial mixing of monomers in low-temperature solution polycondensation?

A3: The reaction between isophthaloyl chloride and a diamine is often exothermic.[5] In low-temperature solution polycondensation, it is crucial to control this initial exotherm to prevent uncontrolled temperature spikes that could lead to side reactions and a broader molecular weight distribution. This is typically achieved by cooling the diamine solution (e.g., to 0-5°C) and adding the isophthaloyl chloride slowly.[3]

Q4: Can the polymerization be conducted at temperatures below 0°C?

A4: While low temperatures can help control the reaction, excessively low temperatures may slow the polymerization rate to a point where achieving a high molecular weight polymer becomes inefficient within a practical timeframe.[1][3] The optimal low-temperature range will depend on the specific monomers and solvent system being used.

Data Presentation

The following table summarizes recommended temperature conditions for different this compound polymerization methods.

Polymerization MethodMonomer System ExampleRecommended TemperatureNotes
Interfacial PolymerizationIsophthaloyl chloride & m-phenylenediamine20-25°COptimal for achieving high molecular weight PMIA.[1]
Low-Temperature Solution Polycondensation4-fluoroisophthaloyl chloride & aromatic diamine0-5°C (initial monomer addition)Cool the diamine solution before slowly adding the acid chloride to control the initial exotherm.[3]
Low-Temperature Solution Polycondensation4-fluoroisophthaloyl chloride & aromatic diamineRoom Temperature (polymerization)After the initial controlled addition, the reaction is allowed to warm to room temperature.[3]

Experimental Protocols

Protocol 1: Interfacial Polymerization of Poly(m-phenylene isophthalamide) (PMIA)

  • Aqueous Phase Preparation: Prepare an aqueous solution of m-phenylenediamine (e.g., 0.1 to 0.5 M) and an acid acceptor like sodium carbonate.[4]

  • Organic Phase Preparation: Prepare a solution of isophthaloyl chloride in a suitable anhydrous organic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane) at a similar molar concentration to the diamine.[1][4]

  • Reaction Setup: Add the aqueous phase to a reaction vessel equipped with a high-speed mechanical stirrer.

  • Temperature Control: Ensure the reaction vessel is maintained at a constant temperature, ideally between 20-25°C, using a water bath or other temperature control system.[1]

  • Polymerization: Begin vigorous stirring of the aqueous phase and rapidly add the organic phase. Polymerization will occur at the interface of the two immiscible liquids.[4][5]

  • Reaction Time: Continue stirring for a set duration (e.g., 5-30 minutes) to allow for complete reaction.[4]

  • Polymer Isolation: Stop stirring and collect the precipitated polymer by filtration.

  • Washing: Wash the polymer thoroughly with deionized water to remove unreacted monomers and salts, followed by a wash with a solvent like methanol (B129727) to remove residual organic solvent.[1]

  • Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.[1][3]

Protocol 2: Low-Temperature Solution Polycondensation

  • Reactant Preparation: In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone or dimethylacetamide).[3]

  • Initial Cooling: Cool the diamine solution to 0-5°C using an ice bath.[3]

  • Monomer Addition & Temperature Control: Slowly add an equimolar amount of solid isophthaloyl chloride in small portions over a period of about 30 minutes. It is critical to maintain the temperature of the reaction mixture between 0-5°C during this addition to control the exothermic reaction.[3]

  • Polymerization: After the complete addition of the isophthaloyl chloride, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.[3]

  • Reaction Time: Continue stirring the solution under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase as the polymer forms.[3]

  • Precipitation: Slowly pour the viscous polymer solution into a non-solvent such as methanol or ethanol (B145695) with vigorous stirring to precipitate the polymer.[3]

  • Purification: Collect the fibrous polymer by filtration and wash it thoroughly with hot water and then methanol to remove any unreacted monomers and salts.[3]

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.[3]

Visualizations

TroubleshootingWorkflow start Start: Low Molecular Weight Polymer check_temp Is Reaction Temperature within Optimal Range? start->check_temp adjust_temp Action: Adjust Temperature Control System check_temp->adjust_temp No check_moisture Is the System Anhydrous? check_temp->check_moisture Yes adjust_temp->check_temp dry_system Action: Use Anhydrous Solvents & Dry Glassware check_moisture->dry_system No check_hcl Is HCl Scavenger Effective? check_moisture->check_hcl Yes dry_system->check_moisture adjust_hcl Action: Use a More Effective Acid Acceptor check_hcl->adjust_hcl No success High Molecular Weight Polymer Achieved check_hcl->success Yes adjust_hcl->check_hcl

Caption: Troubleshooting workflow for low molecular weight polymer.

TempVsProperties cluster_temp Reaction Temperature cluster_outcomes Resulting Polymer Properties low_temp Too Low (< Optimal) slow_rate Slow Reaction Rate Low Molecular Weight low_temp->slow_rate optimal_temp Optimal Range (e.g., 20-25°C) high_mw High Molecular Weight Good Yield optimal_temp->high_mw high_temp Too High (> Optimal) side_reactions Increased Side Reactions (Hydrolysis, etc.) Low Molecular Weight high_temp->side_reactions

Caption: Relationship between reaction temperature and polymer properties.

References

Navigating the Scale-Up of Isophthaloyl Dichloride-Based Polymer Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of high-performance polymers using isophthaloyl dichloride, the transition from laboratory-scale experiments to larger-scale production presents a unique set of challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of these sensitive polymerization reactions.

Troubleshooting Guide: Common Scale-Up Challenges

Scaling up this compound-based polymer synthesis, particularly for aramids like poly(m-phenylene isophthalamide) (PMIA), requires careful control over various parameters that are less critical at the bench scale. Issues that are manageable in a flask can become magnified in a larger reactor, impacting polymer properties and process safety.

Issue 1: Inconsistent or Low Polymer Molecular Weight and Viscosity

One of the most frequent challenges in scaling up is achieving the target molecular weight and intrinsic viscosity consistently.

Potential Cause Underlying Problem at Scale Recommended Solution
Inadequate Heat Removal The exothermic nature of the polymerization can lead to localized "hot spots" in a large reactor, causing side reactions and chain termination. Heat transfer efficiency decreases as the reactor volume increases.[1]- Implement a robust reactor cooling system (e.g., jacketed vessel with a high-performance heat transfer fluid).- Consider using a loop reactor for better heat and mass transfer.[1]- Model the heat transfer characteristics of the reactor system before scale-up.
Inefficient Mixing and Agitation Poor mixing can result in localized regions of non-stoichiometric monomer ratios and inadequate dispersion of reactants and byproducts, leading to a broad molecular weight distribution.[2]- Select an appropriate impeller design for high-viscosity media (e.g., anchor or helical ribbon impellers).- Optimize the agitation speed to ensure thorough mixing without causing shear degradation of the polymer.[2]- Utilize computational fluid dynamics (CFD) to model mixing behavior in the reactor.[3][4][5]
Monomer Impurities The larger quantities of monomers used in scale-up increase the probability of introducing impurities that can act as chain terminators.- Ensure monomers are of high purity (>99%).- If purity is uncertain, recrystallize or distill the monomers before use.
Presence of Water This compound is highly sensitive to moisture, and at a larger scale, it is more challenging to maintain anhydrous conditions. Water hydrolyzes the acyl chloride, disrupting stoichiometry and capping polymer chains.[6]- Thoroughly dry all reactors, transfer lines, and solvents.- Operate under a dry, inert atmosphere (e.g., nitrogen or argon).
Inaccurate Stoichiometry Precise 1:1 molar ratio of this compound to the diamine is critical for achieving high molecular weight. Small weighing errors are magnified at a larger scale.- Implement precise and calibrated raw material charging systems.- Use in-situ monitoring techniques to track monomer consumption if possible.
Inefficient HCl Byproduct Removal The hydrogen chloride (HCl) byproduct can react with the amine monomer to form an unreactive salt, effectively taking it out of the polymerization process.[7]- Use an effective acid acceptor in the formulation.- Ensure the mixing is sufficient to disperse the acid acceptor and neutralize the HCl as it is formed.

Issue 2: Polymer Gelation or In-Process Solidification

The formation of insoluble polymer gels or premature solidification can halt a production run and is a significant challenge in high viscosity polymer synthesis.

Potential Cause Underlying Problem at Scale Recommended Solution
Poor Temperature Control Runaway reactions due to inadequate heat removal can lead to rapid, uncontrolled polymerization and cross-linking.- Implement a reliable and responsive temperature control system.- Consider a semi-batch process where one monomer is added gradually to control the reaction rate and temperature.
Localized High Monomer Concentration Inefficient mixing can lead to regions with a high concentration of monomers, promoting rapid polymerization and gelation.- Optimize agitation to ensure rapid dispersion of added reactants.- Design the monomer addition points to facilitate quick mixing into the bulk of the reaction mixture.
Solvent Issues The polymer may precipitate out of solution if the solvent power is insufficient at the processing temperature or as the molecular weight increases.- Select a solvent system that maintains polymer solubility throughout the reaction.- Monitor the viscosity of the reaction mixture and adjust the solvent concentration if necessary.

Issue 3: Safety and Handling of this compound at Scale

This compound is a corrosive and moisture-sensitive chemical. Handling larger quantities requires stringent safety protocols.

Potential Hazard Mitigation Strategy at Scale
Corrosivity and Reactivity with Water Contact with skin, eyes, or mucous membranes can cause severe burns.[8] Reaction with moisture releases corrosive hydrogen chloride (HCl) gas.[9]
Dust Explosion Hazard Fine powders of this compound can form explosive mixtures with air.
Spills and Leaks Large spills can be hazardous to personnel and the environment.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control when scaling up this compound polymerization?

A: While several factors are important, heat removal is arguably the most critical. The exothermic nature of the reaction can lead to a runaway reaction in a large vessel if not managed effectively. This can result in poor product quality, gelation, and significant safety hazards.

Q2: How does the choice of reactor design impact the scale-up process?

A: Reactor design is crucial. For high-viscosity polymerizations, a standard stirred-tank reactor may not be sufficient. Reactors designed for viscous materials, such as those with helical ribbon or anchor agitators, are often necessary.[1] For some processes, a continuous reactor, like a twin-screw extruder, can offer advantages in terms of heat transfer and mixing control.[10]

Q3: What are the key differences in reaction kinetics between lab-scale and large-scale synthesis?

A: The intrinsic chemical kinetics do not change, but the observed reaction rate can be significantly different. At a large scale, the reaction is often limited by mass and heat transfer rates rather than the intrinsic kinetics. Poor mixing can slow down the rate at which monomers encounter each other, and poor heat transfer can lead to temperature gradients that affect the reaction rate in different parts of the reactor.

Q4: How can I monitor the progress of the polymerization in a large, enclosed reactor?

A: In-line monitoring techniques are highly valuable for large-scale production. These can include:

  • Viscometers: To track the increase in viscosity as the polymer chains grow.

  • Spectroscopic methods (e.g., in-line FTIR or Raman): To monitor the concentration of monomers and the formation of the polymer.

  • Temperature and pressure sensors: To ensure the reaction is proceeding as expected and to detect any potential safety issues.

Q5: What are the typical post-polymerization steps at an industrial scale?

A: After the polymerization is complete, the polymer needs to be isolated and purified. For aramid fibers like Nomex®, this involves:

  • Spinning: The polymer solution (dope) is extruded through a spinneret into a coagulation bath (wet spinning) or a heated chamber (dry spinning) to form fibers.[9]

  • Drawing: The fibers are stretched to align the polymer chains and increase their mechanical strength.

  • Washing and Drying: To remove residual solvents, salts, and unreacted monomers.

  • Post-Treatment: This can include heat-setting to improve dimensional stability or applying surface finishes.[9]

Quantitative Data

Precise quantitative data for industrial-scale processes is often proprietary. However, the following table provides a representative overview of how key parameters can be adjusted and optimized during scale-up, based on pilot-scale studies and established principles.

Table 1: Representative Parameters for Scale-Up of this compound-Based Polymerization

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Industrial Scale (10,000 L)Key Considerations for Scale-Up
Monomer Concentration 0.2 - 0.5 M0.1 - 0.3 M0.05 - 0.2 MLower concentrations may be needed to manage viscosity and heat transfer.
Agitator Speed 200 - 500 RPM50 - 200 RPM20 - 100 RPMTip speed and power input per unit volume are more important scaling parameters than RPM.
Heat Transfer Coefficient HighModerateLowThe surface area-to-volume ratio decreases significantly, making heat removal more challenging.
Reaction Time 1 - 4 hours2 - 8 hours4 - 12 hoursLonger reaction times may be required due to mass transfer limitations and slower monomer addition rates.
Purity of this compound >99%>99.5%>99.9%Higher purity is crucial to minimize chain termination and ensure consistent product quality.

Experimental Protocols

The following provides a detailed methodology for a pilot-scale interfacial polymerization of poly(m-phenylene isophthalamide) (PMIA), a common polymer synthesized from this compound.

Pilot-Scale Synthesis of Poly(m-phenylene isophthalamide) (PMIA)

1. Reactor Preparation:

  • A 100 L jacketed glass-lined reactor equipped with a multi-stage impeller, a reflux condenser, a nitrogen inlet, and ports for reactant addition is used.

  • The reactor and all transfer lines are thoroughly cleaned, dried, and purged with dry nitrogen to ensure an inert and anhydrous environment.

2. Preparation of Aqueous Phase:

  • In a separate vessel, dissolve a precise amount of m-phenylenediamine (B132917) (MPD) and an acid acceptor (e.g., sodium carbonate) in deionized water. The concentration should be carefully calculated based on the desired final polymer concentration.

  • The aqueous solution is then charged to the reactor.

3. Preparation of Organic Phase:

  • In another vessel, dissolve a stoichiometric equivalent of this compound (IPC) in a dry, inert organic solvent (e.g., tetrahydrofuran (B95107) or a chlorinated solvent).

  • This solution is held in a charging vessel connected to the reactor.

4. Polymerization:

  • The aqueous phase in the reactor is agitated vigorously to create a turbulent interface.

  • The organic phase containing IPC is then rapidly added to the reactor.

  • The polymerization is highly exothermic, and the reactor temperature is controlled by circulating a coolant through the reactor jacket. The temperature is typically maintained between 10-30°C.

  • The reaction is allowed to proceed for a set period, typically 1-2 hours, with continuous agitation.

5. Polymer Isolation and Purification:

  • Once the reaction is complete, agitation is stopped, and the polymer slurry is discharged from the reactor.

  • The polymer is isolated by filtration.

  • The polymer is then washed multiple times with deionized water to remove salts and residual reactants.

  • A final wash with a solvent like methanol (B129727) is performed to remove residual organic solvent.

6. Drying:

  • The purified polymer is dried under vacuum at an elevated temperature (e.g., 80-120°C) until a constant weight is achieved.

Visualizations

Logical Workflow for Troubleshooting Low Molecular Weight in Scaled-Up Synthesis

Troubleshooting_Low_MW start Low Molecular Weight Polymer check_stoichiometry Verify Monomer Stoichiometry start->check_stoichiometry check_purity Check Monomer Purity check_stoichiometry->check_purity Correct adjust_stoichiometry Adjust Monomer Feed Ratio check_stoichiometry->adjust_stoichiometry Incorrect check_water Analyze for Water Content check_purity->check_water High Purity purify_monomers Purify Monomers check_purity->purify_monomers Impurities Found check_mixing Evaluate Mixing Efficiency check_water->check_mixing Anhydrous dry_system Dry Solvents and Reactor check_water->dry_system Water Detected check_temp Review Temperature Profile check_mixing->check_temp Efficient optimize_agitation Optimize Agitator Speed/Design check_mixing->optimize_agitation Inefficient check_byproduct Assess Byproduct Removal check_temp->check_byproduct Uniform improve_cooling Improve Heat Removal check_temp->improve_cooling Hot Spots Detected enhance_neutralization Enhance Acid Acceptor Dispersion check_byproduct->enhance_neutralization Inefficient end Target Molecular Weight Achieved check_byproduct->end Efficient adjust_stoichiometry->end purify_monomers->end dry_system->end optimize_agitation->end improve_cooling->end enhance_neutralization->end

Caption: A troubleshooting workflow for addressing low molecular weight in scaled-up this compound-based polymer synthesis.

Experimental Workflow for Pilot-Scale Interfacial Polymerization

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification prep_reactor Reactor Preparation Clean, Dry, Purge with N2 charge_aqueous Charge Aqueous Phase to Reactor prep_reactor->charge_aqueous prep_aqueous Aqueous Phase Preparation Dissolve Diamine & Acid Acceptor prep_aqueous->charge_aqueous prep_organic Organic Phase Preparation Dissolve this compound add_organic Rapidly Add Organic Phase prep_organic->add_organic agitate Vigorous Agitation charge_aqueous->agitate agitate->add_organic control_temp Control Temperature (10-30°C) add_organic->control_temp filter_polymer Filter Polymer Slurry control_temp->filter_polymer wash_water Wash with Deionized Water filter_polymer->wash_water wash_solvent Wash with Organic Solvent wash_water->wash_solvent dry_polymer Dry Under Vacuum wash_solvent->dry_polymer final_product Final Polymer Product dry_polymer->final_product

Caption: A step-by-step workflow for the pilot-scale interfacial polymerization of this compound-based polymers.

References

Preventing premature precipitation in aramid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and materials development professionals prevent premature precipitation during aramid synthesis, ensuring the formation of high molecular weight polymers.

Troubleshooting Guide: Premature Precipitation

Issue: The aramid polymer precipitates from the reaction solution before reaching the desired molecular weight, resulting in a low-viscosity dope (B7801613) and poor mechanical properties.

This common issue can be traced back to several key experimental factors. The following troubleshooting workflow and detailed Q&A section will help you diagnose and resolve the problem.

Troubleshooting Workflow

G Troubleshooting Premature Precipitation in Aramid Synthesis start Premature Precipitation Observed q_solvent Was the solvent system prepared correctly? start->q_solvent fix_solvent Action: Review solvent drying, salt purity, and dissolution procedures. Ensure anhydrous conditions. q_solvent->fix_solvent No q_monomer Were the monomers of high purity? q_solvent->q_monomer Yes a_solvent_yes Yes a_solvent_no No fix_solvent->q_monomer fix_monomer Action: Purify monomers (e.g., recrystallization or sublimation) to remove impurities and moisture. q_monomer->fix_monomer No q_temp Was the reaction temperature controlled appropriately? q_monomer->q_temp Yes a_monomer_yes Yes a_monomer_no No fix_monomer->q_temp fix_temp Action: Maintain low initial temperatures (0-5°C) to control reaction rate and prevent localized gelation. q_temp->fix_temp No q_acid Was the HCl byproduct effectively neutralized? q_temp->q_acid Yes a_temp_yes Yes a_temp_no No fix_temp->q_acid fix_acid Action: Ensure an appropriate amount of acid scavenger (e.g., Pyridine (B92270), PO) is used. q_acid->fix_acid No end_node Successful High MW Aramid Synthesis q_acid->end_node Yes a_acid_yes Yes a_acid_no No fix_acid->end_node

Caption: A step-by-step workflow to diagnose the causes of premature precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature precipitation during aramid synthesis?

A1: Premature precipitation occurs when the growing polymer chain becomes insoluble in the reaction medium. The primary cause is the inability of the solvent system to effectively solvate the rigid, hydrogen-bonded aramid polymer chains as they reach a critical molecular weight. This issue is exacerbated by impurities, improper temperature control, and side reactions.

Q2: How does the solvent system prevent precipitation? What are the common choices?

A2: In low-temperature solution polycondensation, aprotic polar amide solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are used.[1][2] These solvents alone are often insufficient for high molecular weight para-aramids. To enhance solubility, inorganic salts such as calcium chloride (CaCl₂) or lithium chloride (LiCl) are added.[1][3]

The mechanism involves the salt's chloride ions (Cl⁻) forming hydrogen bonds with the amide protons (N-H) of the polymer, disrupting the strong inter-chain hydrogen bonding that leads to aggregation and precipitation.[4][5] The cations (Li⁺ or Ca²⁺) complex with the carbonyl groups of the solvent, increasing its polarity and solvation power.[6]

Q3: My polymer is precipitating even with a salt-containing solvent. What could be wrong with my solvent preparation?

A3: The effectiveness of the NMP/CaCl₂ or DMAc/LiCl system is critically dependent on anhydrous conditions. Water is a major contaminant that interferes with the dissolution process and can react with the acid chloride monomer.

  • Moisture: Both the amide solvent and the inorganic salt must be thoroughly dried before use. Water can reduce the solvating power of the system and lead to side reactions.[7]

  • Incomplete Salt Dissolution: The salt must be completely dissolved in the solvent to be effective. This can be a slow process and may require heating and stirring under a dry nitrogen atmosphere.

  • Incorrect Salt Concentration: The concentration of the salt is crucial. Too little salt will not provide sufficient solvation, while too much can lead to a highly viscous solution that is difficult to stir.

Q4: How important is monomer purity?

A4: Monomer purity is critical. Impurities can terminate the polymerization reaction, leading to low molecular weight polymer which may have different solubility characteristics.

  • Moisture: Water present in the diamine monomer can react with the diacid chloride, consuming the monomer and disrupting the stoichiometric balance required for high polymer formation.

  • Oxidation: Aromatic diamines are susceptible to oxidation, which can lead to colored byproducts and act as chain terminators.

  • Stoichiometry: An exact 1:1 molar ratio of the diamine and diacid chloride is essential for achieving high molecular weight. Impurities effectively alter this ratio.

Q5: What is the role of temperature in preventing precipitation?

A5: Low-temperature solution polymerization is typically conducted at cool temperatures (e.g., 0°C to room temperature).[8]

  • Initial Low Temperature (0-5°C): Starting the reaction at a low temperature helps to control the highly exothermic reaction between the diamine and diacid chloride.[9] This prevents rapid, localized polymerization at the point of addition, which can create high-concentration gel particles that precipitate.[8]

  • Temperature Ramping: Some procedures involve a two-step temperature profile, starting at a low temperature and then allowing the reaction to warm to room temperature or slightly higher.[10] This ensures a controlled reaction rate initially, followed by a period to drive the polymerization to completion.

Q6: How do I manage the HCl byproduct generated during the reaction?

A6: The polycondensation reaction generates two equivalents of hydrogen chloride (HCl) for every repeat unit formed. This HCl can react with the basic amine groups of the monomer or polymer, forming insoluble amine hydrochlorides and causing precipitation.[2] There are two main strategies to manage this:

  • Solvent as Acid Acceptor: Amide solvents like DMAc and NMP can act as weak acid acceptors, trapping the HCl.[2]

  • Acid Scavengers: Adding a tertiary amine like pyridine is a common and effective method to neutralize the HCl as it is formed.[3][8] Propylene oxide (PO) has also been used to convert the HCl into inert, volatile substances.[1][2]

Quantitative Data Summary

The following tables provide typical experimental parameters for successful aramid synthesis.

Table 1: Common Solvent Systems for Aramid Synthesis

Solvent SystemSaltTypical Salt Conc. (wt%)Typical Polymer Conc. (wt%)Key Advantages
NMP / CaCl₂Calcium Chloride (anhydrous)3 - 5%5 - 10%Good solubility for para-aramids, lower toxicity than HMPA.[6]
DMAc / LiClLithium Chloride (anhydrous)4 - 8%5 - 12%Effective for a wide range of aramids, well-established system.[1][11]
NMP / PyridinePyridine (as acid scavenger)N/A (2 eq. per monomer)5 - 15%Crucial for preventing precipitation by neutralizing HCl byproduct.[3][8]

Table 2: Typical Reaction Conditions

ParameterTypical RangeRationale
Initial Temperature0°C to 5°CControls initial exothermic reaction, prevents gelation.[8][9]
Reaction Time1 to 4 hoursAllows for polymerization to proceed to high molecular weight.
AtmosphereInert (Dry Nitrogen or Argon)Prevents side reactions from moisture and oxygen.[9]
Monomer Concentration5 - 15 wt%Balances reaction rate and solution viscosity. Higher concentrations can lead to gelation.[12]

Key Experimental Protocols

Protocol 1: Preparation of Anhydrous NMP/CaCl₂ Solvent

This protocol describes the preparation of a common solvent system for para-aramid synthesis.

  • Drying: Dry reagent-grade NMP over calcium hydride (CaH₂) for 24 hours, followed by vacuum distillation. Dry anhydrous CaCl₂ in a vacuum oven at 180-200°C for at least 24 hours.

  • Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Dissolution: Under a positive pressure of dry nitrogen, add the distilled NMP to the flask. Slowly add the dried CaCl₂ to the NMP with vigorous stirring.

  • Heating (Optional): Gently heat the mixture (e.g., to 80-100°C) to facilitate the dissolution of CaCl₂. This may take several hours.

  • Cooling: Once the CaCl₂ is fully dissolved and the solution is clear, cool the solvent system to room temperature before use in the polymerization reaction.

Protocol 2: Low-Temperature Solution Polycondensation

This protocol provides a general method for synthesizing a para-aramid like Poly(p-phenylene terephthalamide).

  • Reactor Setup: In an inert atmosphere (glovebox or Schlenk line), add the prepared anhydrous NMP/CaCl₂ solvent to a clean, dry, jacketed reaction vessel equipped with a powerful mechanical stirrer.

  • Diamine Dissolution: Add the purified, powdered p-phenylenediamine (B122844) (PPD) to the solvent. Stir until it is completely dissolved.

  • Cooling: Cool the reactor to 0°C using a circulating bath.[8]

  • Acid Chloride Addition: In a separate dry flask, dissolve an equimolar amount of purified terephthaloyl chloride (TPC) in a small amount of anhydrous NMP.

  • Polymerization: Add the TPC solution dropwise to the vigorously stirred, cooled diamine solution. The viscosity of the solution should increase significantly, often displaying the "rod-climbing" (Weissenberg) effect.[13]

  • Reaction Completion: Continue stirring at 0°C for 30-60 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-3 hours to complete the polymerization. The result should be a thick, clear, and stir-opalescent polymer dope.

Visualization of Key Relationships

G cluster_factors Controlling Factors cluster_states System State main High Molecular Weight Soluble Aramid Polymer Solvent Proper Solvent System (NMP/CaCl₂ or DMAc/LiCl) Solvation Effective Polymer Chain Solvation Solvent->Solvation enables Purity High Monomer Purity (& Anhydrous) SideRxns Suppression of Side Reactions Purity->SideRxns prevents Temp Controlled Temperature (Low Initial Temp) Kinetics Controlled Reaction Kinetics Temp->Kinetics governs Acid HCl Byproduct Neutralization Acid->SideRxns prevents Solvation->main Precipitation Premature Precipitation Solvation->Precipitation prevents Kinetics->main Kinetics->Precipitation prevents SideRxns->main SideRxns->Precipitation prevents

Caption: Key factors influencing polymer solubility and preventing precipitation.

References

Isophthaloyl Dichloride: A Technical Guide to Safe Laboratory Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support guide provides researchers, scientists, and drug development professionals with essential best practices for the safe storage and handling of Isophthaloyl dichloride in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is harmful if it comes into contact with the skin and toxic if inhaled.[1][2] The substance is also moisture-sensitive and will react vigorously with water, releasing hydrogen chloride gas.[3]

Q2: What are the ideal storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] It is crucial to protect it from moisture.[1][4] The designated storage area should be a corrosives area, away from incompatible materials.[1]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with water, strong bases, alcohols, and strong oxidizing agents.[1][4][6] Contact with these substances should be strictly avoided to prevent hazardous reactions.

Q4: What should I do in case of accidental exposure to this compound?

A4: In case of any exposure, seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen.[4]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4]

Q5: What are the hazardous decomposition products of this compound?

A5: Upon decomposition, typically caused by high temperatures or contact with moisture, this compound can release hazardous substances such as hydrogen chloride, phosgene, carbon monoxide, and carbon dioxide.[3][4]

Troubleshooting Guide

Issue Possible Cause Solution
White fumes or pungent odor in the storage area. The container may not be sealed properly, leading to a reaction with ambient moisture.Wearing appropriate PPE, ensure the container is tightly sealed. If the problem persists, the integrity of the container may be compromised, and the material should be safely transferred to a new, dry, and suitable container.
Solid material appears clumped or has changed in appearance. The material has likely been exposed to moisture.While the material may still be usable for some applications, its purity is compromised. It is best to dispose of the material according to institutional guidelines and use a fresh, unopened container for sensitive experiments.
Unexpected vigorous reaction or fuming during an experiment. An incompatible substance (e.g., water, alcohol) may have been inadvertently introduced.Immediately follow emergency procedures. If safe to do so, contain the reaction by covering it with a dry, inert material like sand. Evacuate the area if the reaction is uncontrollable and inform safety personnel.

Quantitative Data Summary

Property Value Reference
Melting Point43 - 45 °C[1][6]
Boiling Point276 °C at 760 mmHg[1][6]
Flash Point180 °C[6]
Vapor Pressure0.03 mmHg at 25 °C[6]

Experimental Protocols

Protocol for Handling and Dispensing this compound
  • Preparation:

    • Work in a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[1][4]

    • Don appropriate Personal Protective Equipment (PPE): chemical safety goggles, chemical-resistant gloves (e.g., butyl rubber or nitrile), and a lab coat.[4][6]

    • Have a container of dry sand or other non-reactive absorbent material nearby for spills.

  • Dispensing:

    • Allow the container to reach room temperature before opening to prevent moisture condensation.

    • Slowly open the container in the fume hood.

    • Use a clean, dry spatula or scoop to transfer the desired amount of the solid.

    • Minimize the generation of dust.[4]

    • Immediately and tightly reseal the container after dispensing.

  • Post-Handling:

    • Clean any residual material from the spatula and work surface using a dry cloth or by rinsing with a compatible solvent in a designated waste container.

    • Wash hands thoroughly after handling.

    • Decontaminate or dispose of PPE according to institutional guidelines.

Protocol for Small Spill Cleanup
  • Evacuation and Notification:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or involves significant dust generation, evacuate the laboratory and contact the institutional safety office.

  • Containment and Cleanup (for small, manageable spills):

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do NOT use water.[4]

    • Carefully sweep the absorbed material into a designated, labeled waste container. Avoid creating dust.

    • Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., toluene), collecting the cloth in the waste container.

  • Disposal:

    • Dispose of the waste container according to institutional and local regulations for hazardous chemical waste.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Work in Fume Hood prep2 Verify Safety Equipment Access prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Equilibrate Container to Room Temp prep3->handle1 handle2 Open and Dispense Carefully handle1->handle2 handle3 Minimize Dust Generation handle2->handle3 handle4 Tightly Reseal Container handle3->handle4 clean1 Clean Equipment handle4->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for Safely Handling this compound.

spill_response_workflow cluster_initial_response Initial Response cluster_small_spill Small Spill Cleanup cluster_large_spill Large Spill Response cluster_disposal Disposal resp1 Alert Personnel & Assess Spill Size spill1 Don PPE resp1->spill1 Small Spill spill_large Evacuate Area & Contact Safety Office resp1->spill_large Large Spill spill2 Cover with Dry, Inert Material spill1->spill2 spill3 Sweep into Waste Container spill2->spill3 spill4 Decontaminate Area spill3->spill4 disp1 Dispose of Waste per Regulations spill4->disp1

Caption: Spill Response Workflow for this compound.

References

Troubleshooting low yield in Isophthaloyl dichloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues during the synthesis of isophthaloyl dichloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final yield of this compound is significantly lower than expected. What are the common causes?

Low yield can stem from several factors throughout the experimental process. The most common issues are incomplete reaction, product loss during workup and purification, and side reactions. A systematic approach to troubleshooting is recommended.

Potential Causes for Low Yield:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The conversion of isophthalic acid to this compound requires adequate time and temperature. Reactions carried out at temperatures below 50°C or for a shortened duration may not go to completion.[1]

    • Inefficient Catalyst: The use of a catalyst such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) is crucial for this reaction.[1] Ensure the catalyst is fresh and added in the correct proportion.

    • Poor Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture, preventing the reactants from interacting effectively.

  • Product Degradation:

    • Moisture Contamination: this compound is highly reactive towards water.[2][3] Any moisture present in the reactants, solvent, or glassware will hydrolyze the product back to isophthalic acid or to its half-acid intermediate, significantly reducing the yield.[4] All reagents should be anhydrous, and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

    • High Temperatures During Distillation: While vacuum distillation is a common purification method, excessively high temperatures can lead to product decomposition.[1]

  • Loss During Workup and Purification:

    • Inefficient Extraction: If an extraction is performed, ensure the appropriate solvent and number of extractions are used to recover all the product.

    • Losses During Distillation: Product can be lost in the distillation residue or if the collection fractions are not well-defined.

    • Premature Crystallization: If the product crystallizes in the distillation condenser or transfer lines, this can lead to significant loss.

Q2: My isolated this compound is discolored (e.g., yellow or brown). What causes this and how can I prevent it?

Product discoloration is typically due to impurities.

  • Cause: The presence of residual catalyst or byproducts from side reactions can cause discoloration. In some older methods, catalyst residues could co-distill with the product, leading to an impure and discolored final product.[5]

  • Prevention and Remedy:

    • Ensure the complete removal of the catalyst during the workup.

    • Purification by vacuum distillation or rectification is often effective at removing colored impurities.[1][6] A second distillation can improve purity.[1]

    • Crystallization from a suitable solvent, such as n-hexane, can also be an effective purification method to remove colored impurities.[7]

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

  • Check Temperature: Ensure the reaction is being maintained at the optimal temperature. For reactions with thionyl chloride, this is typically in the range of 50-80°C.[1]

  • Catalyst Activity: If the catalyst is old or has been exposed to moisture, it may have lost its activity. Consider adding a fresh portion of the catalyst.

  • Reagent Purity: Impurities in the starting isophthalic acid or the chlorinating agent can interfere with the reaction. Ensure high-purity reagents are used.

Experimental Protocols

Synthesis of this compound from Isophthalic Acid and Thionyl Chloride

This protocol is a generalized procedure based on common methods.[1][8][9]

Materials:

  • Isophthalic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalyst)

  • Inert solvent (e.g., chlorobenzene, dichlorobenzene)[1]

  • Anhydrous glassware

  • Magnetic stirrer and heating mantle

  • Reflux condenser with a drying tube or inert gas inlet

  • Distillation apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a heating mantle. Ensure all glassware is thoroughly dried. The setup should be under a dry, inert atmosphere.

  • Charging the Reactor: At room temperature, add the inert solvent to the flask, followed by isophthalic acid and a catalytic amount of DMF. Stir the mixture to create a suspension.[1]

  • Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride to the stirred suspension.[1] The reaction is exothermic and will generate hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas, so this should be done in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux, typically between 70-80°C, and maintain for 5-10 hours.[1][10] The reaction progress can be monitored by the cessation of HCl and SO₂ evolution.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, arrange the apparatus for distillation and remove the excess thionyl chloride by distillation at atmospheric pressure.[1]

  • Purification: The crude this compound is then purified by vacuum distillation.[1][6] Collect the fraction that distills at the appropriate temperature and pressure.

Data Presentation

ParameterTypical RangeNotesReference
Reaction Temperature 50 - 90°CLower temperatures may require longer reaction times.[1][10]
Reaction Time 4 - 12 hoursDependent on temperature, catalyst, and scale.[1][10]
Catalyst DMF, DMAc, PyridineCatalytic amounts are sufficient.[1][8]
Chlorinating Agent Thionyl Chloride, PhosgeneThionyl chloride is more common in lab settings.[1][5]
Yield > 90%Yields can be high with optimized conditions and careful purification.[7][11]

Mandatory Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check for Incomplete Reaction start->check_reaction check_degradation Investigate Product Degradation check_reaction->check_degradation Yes check_reaction->check_degradation No incomplete_causes Possible Causes: - Insufficient time/temp - Inactive catalyst - Poor mixing check_reaction->incomplete_causes Yes check_loss Assess Workup/Purification Losses check_degradation->check_loss Yes check_degradation->check_loss No degradation_causes Possible Causes: - Moisture contamination - High distillation temp check_degradation->degradation_causes Yes loss_causes Possible Causes: - Inefficient extraction - Distillation losses - Premature crystallization check_loss->loss_causes Yes solution_incomplete Solutions: - Increase reaction time/temp - Use fresh catalyst - Improve stirring incomplete_causes->solution_incomplete solution_degradation Solutions: - Use anhydrous reagents/solvent - Work under inert atmosphere - Lower distillation pressure degradation_causes->solution_degradation solution_loss Solutions: - Optimize extraction - Careful distillation - Insulate condenser if needed loss_causes->solution_loss

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis Pathway of this compound

Synthesis_Pathway isophthalic_acid Isophthalic Acid isophthaloyl_dichloride This compound isophthalic_acid->isophthaloyl_dichloride + Thionyl Chloride thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->isophthaloyl_dichloride catalyst Catalyst (e.g., DMF) catalyst->isophthaloyl_dichloride accelerates byproducts Byproducts (SO₂ + HCl) isophthaloyl_dichloride->byproducts generates

Caption: Reaction scheme for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Isophthaloyl Dichloride: GC-MS, HPLC, and Titration Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of isophthaloyl dichloride, a key monomer in the synthesis of high-performance polymers like aramids and a reagent in pharmaceutical manufacturing, is critical to the quality and performance of the final product. This guide provides an objective comparison of three common analytical techniques for assessing the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Argentometric Titration. The performance of each method is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their specific needs.

Method Comparison at a Glance

A summary of the key performance characteristics for each analytical method is presented below, offering a clear comparison of their capabilities in the purity assessment of this compound.

ParameterGC-MS (with Derivatization)HPLC-UVArgentometric Titration
Principle Separation of the methyl ester derivative by volatility and mass-to-charge ratio.Separation based on polarity using a reversed-phase column with UV detection.Quantitation of chloride ions liberated by hydrolysis via titration with silver nitrate (B79036).
Linearity (R²) > 0.999[1][2]> 0.999[3][4][5]Not Applicable (Direct Titration)
Limit of Detection (LOD) Low ng/mL range1 - 10 ng/mL[3]~0.1 mg/mL
Limit of Quantitation (LOQ) Low to mid ng/mL range5 - 50 ng/mL[3]~0.3 mg/mL
Precision (%RSD) < 2%[1][2]< 2%[4]< 1%[6]
Accuracy (% Recovery) 98 - 102%[1]95 - 105%[5][7]99 - 101%
Specificity High (Mass Spectrometry)Moderate to HighLow (Measures total hydrolyzable chloride)
Throughput ModerateHighLow to Moderate
Primary Measurement Purity and Impurity ProfilePurity and Impurity ProfileAssay (Total Acyl Chloride Content)

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the high reactivity of this compound, a derivatization step is employed to convert it into a more stable and volatile compound, dimethyl isophthalate (B1238265), prior to GC-MS analysis.

a) Sample Preparation (Derivatization):

  • Accurately weigh approximately 50 mg of the this compound sample into a clean, dry 10 mL volumetric flask.

  • Add 5 mL of anhydrous methanol (B129727) to the flask.

  • Gently swirl the flask to dissolve the sample. The reaction is typically rapid.

  • Allow the reaction mixture to stand for 15 minutes at room temperature to ensure complete conversion to dimethyl isophthalate.

  • Dilute to the mark with a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Prepare a series of calibration standards of dimethyl isophthalate in the same solvent.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Quantification Ion for Dimethyl Isophthalate: m/z 163 (base peak).[9]

  • Qualifier Ions: m/z 194 (molecular ion), m/z 133.

c) Data Analysis:

The purity is calculated based on the area percent of the dimethyl isophthalate peak relative to the total area of all observed peaks. For a more accurate assay, an internal standard method can be employed.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (Methanolysis) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method allows for the direct analysis of this compound, leveraging its UV absorbance for detection.

a) Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with anhydrous acetonitrile.

  • Prepare a series of calibration standards of this compound in anhydrous acetonitrile.

b) HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: 70% A / 30% B, hold for 1 minute; ramp to 10% A / 90% B over 8 minutes; hold for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm.

c) Data Analysis:

Purity is determined by the area percent of the main this compound peak relative to the total peak area.

Argentometric Titration

This classical chemical method determines the total acyl chloride content by hydrolyzing the sample and titrating the resulting chloride ions.

a) Sample Preparation (Hydrolysis):

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Carefully add 50 mL of deionized water to the flask. This should be done in a fume hood as hydrogen chloride gas will be evolved.

  • Gently swirl the flask to facilitate the hydrolysis of the acyl chloride groups to carboxylic acid and hydrochloric acid. The reaction is: C₆H₄(COCl)₂ + 2H₂O → C₆H₄(COOH)₂ + 2HCl.

  • Add 2-3 drops of potassium chromate (B82759) indicator solution (5% w/v).[10]

b) Titration Procedure (Mohr's Method):

  • Titrate the prepared sample solution with a standardized 0.1 M silver nitrate (AgNO₃) solution.[11]

  • The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄).[11]

  • Record the volume of silver nitrate solution consumed.

c) Calculation:

The purity of this compound is calculated using the following formula:

Purity (%) = (V × M × 101.51) / w

Where:

  • V = Volume of AgNO₃ solution used (L)

  • M = Molarity of AgNO₃ solution (mol/L)

  • 101.51 = Molar mass of this compound ( g/mol ) / 2 (since 1 mole of this compound produces 2 moles of HCl)

  • w = Weight of the sample (g)

Titration_Logic Start Start with this compound Sample Hydrolysis Hydrolyze with Water Start->Hydrolysis Products Isophthalic Acid + 2 HCl Hydrolysis->Products Titration Titrate with AgNO3 Products->Titration Endpoint Formation of Ag2CrO4 (Red Precipitate) Titration->Endpoint Endpoint Detection Calculation Calculate Purity Endpoint->Calculation

Logical flow of the argentometric titration method.

Conclusion

The choice of analytical method for assessing the purity of this compound depends on the specific requirements of the analysis.

  • GC-MS with derivatization offers the highest specificity and is excellent for identifying and quantifying both the main component and potential impurities, making it ideal for in-depth analysis and quality control where impurity profiling is critical.

  • HPLC-UV provides a good balance of speed, precision, and sensitivity for routine purity assessments and can also be used for impurity profiling. Its high throughput makes it suitable for screening multiple samples.

  • Argentometric titration is a cost-effective and highly precise method for determining the overall assay or total acyl chloride content. However, it lacks specificity and will not distinguish between this compound and other hydrolyzable chloride-containing impurities.

For comprehensive quality control in research and drug development, a combination of a chromatographic technique (GC-MS or HPLC) for purity and impurity profiling, and titration for an orthogonal confirmation of the total acyl chloride content, provides the most robust assessment of this compound quality.

References

Aramid Synthesis: A Comparative Guide to Isophthaloyl Dichloride and Terephthaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the synthesis and resulting properties of aramids using isophthaloyl dichloride (IPC) and terephthaloyl chloride (TPC) as monomers. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and protocols.

The selection of diacid chloride monomers is a critical determinant in the synthesis of aromatic polyamides (aramids), profoundly influencing the final polymer's properties and potential applications. This compound (IPC) and terephthaloyl chloride (TPC) are two of the most common monomers used in aramid production. Their isomeric difference—meta-substitution in IPC versus para-substitution in TPC—leads to significant variations in the polymer chain's linearity, packing efficiency, and intermolecular interactions. This, in turn, dictates the macroscopic properties of the resulting aramid fibers, such as thermal stability, mechanical strength, and solubility. This guide provides a detailed comparison of IPC and TPC in aramid synthesis, supported by quantitative data and experimental methodologies.

Molecular Structure and its Impact on Aramid Properties

The core distinction between aramids synthesized from IPC and TPC lies in the geometry of the polymer backbone. The reaction of IPC with an aromatic diamine, such as m-phenylenediamine (B132917), results in poly(m-phenylene isophthalamide) (MPD-I), commercially known as Nomex®.[1][2] The meta-oriented linkages in IPC create a "zigzag" or kinked polymer chain, leading to a less crystalline, more amorphous structure.[3]

Conversely, the polycondensation of TPC with an aromatic diamine, like p-phenylenediamine (B122844), yields poly(p-phenylene terephthalamide) (PPTA), the polymer that constitutes Kevlar® fibers.[1][4] The para-substitution pattern of TPC results in a linear, rigid-rod polymer chain.[1] These linear chains can pack together very efficiently, maximizing intermolecular hydrogen bonding and leading to a highly crystalline and ordered structure.[3] This fundamental structural difference is the primary reason for the divergent properties of the resulting aramids.[3]

Quantitative Data Comparison

The structural disparities between aramids derived from IPC and TPC give rise to significant differences in their thermal and mechanical properties. The following tables summarize key quantitative data for representative aramids synthesized from these two monomers.

Thermal PropertyAramid from this compound (e.g., Nomex®)Aramid from Terephthaloyl Chloride (e.g., Kevlar®)
Initial Decomposition Temperature (TGA, in air)423.7°C[5]548.1°C[5]
Decomposition Temperature Range~350 - 440°C[3]>500°C[3]
Glass Transition Temperature (Tg)~270°C[6]>300°C[7]
Melting Point (Tm)Does not exhibit a true melting point; decomposes first.[3]~560°C (with decomposition at 590°C)[3]
Mechanical PropertyAramid from this compound (e.g., Nomex®)Aramid from Terephthaloyl Chloride (e.g., Kevlar®)
Tensile Strength340 MPa[8]3620 MPa[8]
Tenacity~5.6 g/den [8]23 g/den [8]
Elongation at Break20%[7]2.4 - 3.6%

Solubility:

Aramids synthesized from IPC generally exhibit better solubility in polar aprotic solvents compared to those made from TPC.[9] The irregular, kinked structure of meta-aramids hinders the tight chain packing, allowing solvent molecules to penetrate and solvate the polymer chains more easily. In contrast, the highly crystalline and strongly hydrogen-bonded structure of para-aramids makes them notoriously difficult to dissolve, often requiring strong acids like concentrated sulfuric acid.[10]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of aramids using IPC and TPC via low-temperature solution polycondensation.

Synthesis of Poly(m-phenylene isophthalamide) from IPC

This protocol describes a laboratory-scale synthesis of a meta-aramid.

Materials:

  • m-phenylenediamine (MPD)

  • Isophthaloyl chloride (IPC)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Calcium chloride (CaCl₂) (anhydrous)

  • Methanol (B129727)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of m-phenylenediamine and calcium chloride in anhydrous N,N-dimethylacetamide under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a stoichiometric amount of isophthaloyl chloride, either as a solid or dissolved in a small amount of anhydrous DMAc, to the stirred diamine solution.

  • Maintain the reaction temperature at 0°C for 30 minutes, then allow the mixture to warm to room temperature and continue stirring for 2-4 hours. The solution will become viscous as the polymerization proceeds.

  • Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol.

  • Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Synthesis of Poly(p-phenylene terephthalamide) from TPC

This protocol outlines the synthesis of a para-aramid.

Materials:

  • p-phenylenediamine (PPD)

  • Terephthaloyl chloride (TPC)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Calcium chloride (CaCl₂) (anhydrous)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of p-phenylenediamine and calcium chloride in anhydrous N-methyl-2-pyrrolidone under a nitrogen atmosphere.[1]

  • Cool the solution to 0°C using an ice-water bath.[1]

  • Add a stoichiometric amount of terephthaloyl chloride powder to the stirred solution in one portion.[1]

  • Continue stirring the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours. The reaction mixture will become highly viscous and may form a gel-like solid.[1]

  • The resulting polymer is then typically ground and washed extensively with water and methanol to remove the solvent and by-products.

  • Dry the final polymer product under vacuum at an elevated temperature (e.g., 100-120°C).

Characterization of Aramids

Thermogravimetric Analysis (TGA):

  • Objective: To determine the thermal stability and decomposition temperature of the aramid samples.[3]

  • Methodology: A small amount of the dried polymer sample (5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.[3]

Differential Scanning Calorimetry (DSC):

  • Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of the aramid samples.[3]

  • Methodology: A small, weighed sample of the polymer is sealed in an aluminum pan. The sample and an empty reference pan are heated at a controlled rate (e.g., 10°C/min) in the DSC instrument. The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature.[3]

Mechanical Testing:

  • Objective: To determine the tensile strength, modulus, and elongation at break of the aramid fibers.

  • Methodology: Aramid fibers are prepared by spinning the polymer solution into a coagulation bath. The mechanical properties of single filaments or yarns are then tested using a universal testing machine according to standardized procedures (e.g., ASTM D885). The sample is clamped between two grips and pulled at a constant rate of extension until it breaks.

Visualizing the Synthesis and Comparison

The following diagrams illustrate the key chemical structures and the logical workflow for comparing aramids synthesized from IPC and TPC.

G cluster_ipc This compound (IPC) Pathway cluster_tpc Terephthaloyl Chloride (TPC) Pathway cluster_properties Property Comparison ipc This compound nomex Poly(m-phenylene isophthalamide) (Nomex®) ipc->nomex mpd m-Phenylenediamine mpd->nomex thermal Thermal Stability (TGA, DSC) nomex->thermal mechanical Mechanical Strength (Tensile Testing) nomex->mechanical solubility Solubility nomex->solubility tpc Terephthaloyl Chloride kevlar Poly(p-phenylene terephthalamide) (Kevlar®) tpc->kevlar ppd p-Phenylenediamine ppd->kevlar kevlar->thermal kevlar->mechanical kevlar->solubility

Caption: Aramid synthesis pathways and property comparison.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison monomers Select Monomers (IPC/m-PDA or TPC/p-PDA) polymerization Low-Temperature Solution Polycondensation monomers->polymerization precipitation Precipitation & Washing polymerization->precipitation drying Drying precipitation->drying tga TGA drying->tga dsc DSC drying->dsc tensile Tensile Testing drying->tensile comparison Compare Thermal, Mechanical, & Solubility Properties tga->comparison dsc->comparison tensile->comparison

Caption: Experimental workflow for aramid synthesis and comparison.

Conclusion

The choice between this compound and terephthaloyl chloride in aramid synthesis has profound and predictable consequences for the properties of the resulting polymer. The meta-linkages of IPC lead to flexible, amorphous aramids with good thermal stability and improved solubility, as exemplified by Nomex®. In contrast, the para-linkages of TPC result in highly crystalline, rigid-rod polymers like Kevlar®, which exhibit exceptional mechanical strength and outstanding thermal resistance but poor solubility. The selection of the appropriate monomer is therefore a critical decision based on the desired balance of properties for the intended high-performance application.

References

Structural differences between polymers from Isophthaloyl dichloride vs terephthaloyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and performance differences between aromatic polyamides (aramids) synthesized from two isomeric monomers: isophthaloyl dichloride (IPC) and terephthaloyl chloride (TPC). The choice of monomer significantly impacts the polymer's architecture, leading to distinct physical and chemical properties. This document summarizes key performance data, outlines experimental protocols for synthesis and characterization, and provides a visual representation of the structural differences.

Structural and Performance Comparison

The fundamental difference between polymers derived from IPC and TPC lies in the geometry of the monomers. This compound is a meta-substituted benzene (B151609) derivative, while terephthaloyl chloride is its para-substituted counterpart. This seemingly subtle variation in the substitution pattern on the aromatic ring profoundly influences the polymer chain's conformation and, consequently, its macroscopic properties.

Polymers synthesized from terephthaloyl chloride , such as poly(p-phenylene terephthalamide) (PPTA), are characterized by their linear, rigid-rod-like structure. This linearity allows for highly efficient chain packing and extensive intermolecular hydrogen bonding between the amide groups of adjacent polymer chains. The result is a highly crystalline material with exceptional tensile strength and modulus, making it suitable for applications demanding high performance, such as in ballistics and aerospace materials.[1][2]

In contrast, the meta-linkage in polymers derived from This compound , like poly(m-phenylene isophthalamide) (PMIA), introduces a kink or bend in the polymer backbone.[3] This disruption in linearity hinders close chain packing and reduces the degree of crystallinity and intermolecular hydrogen bonding compared to para-aramids.[1] Consequently, meta-aramids exhibit greater flexibility, enhanced solubility, and are generally less rigid than their para-aramid counterparts. These properties make them ideal for applications requiring thermal stability and flexibility, such as in protective apparel.

Quantitative Performance Data

The following table summarizes the key quantitative differences in the properties of polymers derived from this compound (meta-aramids) and terephthaloyl chloride (para-aramids). The data presented are representative values and can vary depending on the specific diamine monomer used, the polymerization conditions, and the processing of the final material.

PropertyPolymer from this compound (e.g., Nomex®)Polymer from Terephthaloyl Chloride (e.g., Kevlar®)
Tensile Strength 340 MPa[1][4]3620 MPa[4]
Initial Decomposition Temperature (in air) ~424 - 440 °C[5]~548 °C[5]
Glass Transition Temperature (Tg) ~270 - 318 °C~300 °C
Crystalline Melting Point Does not melt, decomposes[6]~560 °C[6]
Solubility Soluble in polar aprotic solvents (e.g., DMAc, NMP, DMSO) with added salts (e.g., LiCl, CaCl2).Generally insoluble in organic solvents; soluble in concentrated sulfuric acid.

Visualizing the Structural Difference

The following diagram, generated using the DOT language, illustrates the fundamental structural difference between the polymer chains derived from this compound and terephthaloyl chloride.

G cluster_0 Polymer from this compound (Meta-Aramid) cluster_1 Polymer from Terephthaloyl Chloride (Para-Aramid) ipc Isophthaloyl Dichloride diamine1 Diamine ipc->diamine1 Polycondensation polymer_meta Kinked Polymer Chain diamine1->polymer_meta Forms tpc Terephthaloyl Chloride diamine2 Diamine tpc->diamine2 Polycondensation polymer_para Linear, Rigid-Rod Polymer Chain diamine2->polymer_para Forms start Monomer Selection start->ipc start->tpc

Figure 1. Structural divergence of polymers from isomeric monomers.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of aramids.

Synthesis of Poly(m-phenylene isophthalamide) via Interfacial Polycondensation

This protocol describes a general procedure for the synthesis of PMIA.

Materials:

  • m-Phenylenediamine (B132917) (MPD)

  • Isophthaloyl chloride (IPC)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: An aqueous solution of m-phenylenediamine and sodium carbonate (as an acid acceptor) is prepared in deionized water.

  • Organic Phase Preparation: A solution of isophthaloyl chloride is prepared in anhydrous tetrahydrofuran.

  • Polymerization: The aqueous phase is added to a reaction vessel equipped with a high-speed mechanical stirrer. While stirring vigorously, the organic phase is rapidly added. The polymerization occurs at the interface of the two immiscible liquids.

  • Polymer Isolation and Purification: The resulting polymer precipitate is filtered and washed thoroughly with deionized water to remove unreacted monomers and salts. A final wash with a solvent like methanol (B129727) is performed to remove residual organic solvent. The polymer is then dried under vacuum.[5][7]

Synthesis of Poly(p-phenylene terephthalamide) via Low-Temperature Solution Polycondensation

This protocol outlines the synthesis of PPTA.

Materials:

  • p-Phenylenediamine (PPD)

  • Terephthaloyl chloride (TPC)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

Procedure:

  • Solvent and Monomer Preparation: Anhydrous calcium chloride is dissolved in anhydrous N-methyl-2-pyrrolidone in a reaction vessel under a nitrogen atmosphere. p-Phenylenediamine is then added and dissolved with stirring.

  • Polymerization: The solution is cooled, and powdered terephthaloyl chloride is added in portions with rapid stirring. The reaction is highly exothermic and the temperature should be carefully controlled. The polymerization is carried out under a nitrogen atmosphere.

  • Polymer Precipitation and Washing: The resulting polymer is typically a swollen, gel-like mass. It is precipitated by the addition of water and then thoroughly washed with deionized water and then with a solvent like ethanol (B145695) to remove NMP and salts.

  • Drying: The purified polymer is dried in a vacuum oven.[8]

Characterization of Polymer Properties

Thermogravimetric Analysis (TGA):

  • Objective: To determine the thermal stability and decomposition temperature of the polymers.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure: A small sample of the polymer (typically 5-10 mg) is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min). The weight loss of the sample is monitored as a function of temperature. The initial decomposition temperature is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):

  • Objective: To determine the glass transition temperature of the amorphous regions of the polymer.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure: A small, dried sample of the polymer is sealed in an aluminum pan. The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle, at a defined rate (e.g., 10-20 °C/min) under an inert atmosphere (e.g., nitrogen). The glass transition is observed as a step-like change in the heat flow curve during the second heating scan.

Tensile Testing of Fibers:

  • Objective: To determine the mechanical properties of the polymer fibers, including tensile strength, elongation at break, and modulus.

  • Standard: ASTM D7269 or equivalent.

  • Instrumentation: A constant-rate-of-extension (CRE) tensile testing machine.

  • Procedure:

    • Sample Conditioning: Fiber samples are conditioned at a standard temperature and humidity (e.g., 21°C and 65% RH) for at least 24 hours.

    • Testing: A single filament or a yarn of a specified gauge length is mounted in the grips of the tensile tester. The sample is then stretched at a constant rate until it breaks.

    • Data Acquisition: The force and elongation are recorded throughout the test. Tensile strength, modulus, and elongation at break are calculated from the resulting stress-strain curve.

References

Hydrolysis rate comparison of Isophthaloyl dichloride and terephthaloyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and polymer chemistry, the choice between isophthaloyl dichloride (ICl) and terephthaloyl chloride (TCl) as reagents can be critical. Their subtle structural differences lead to notable variations in reactivity, particularly in their rates of hydrolysis. This guide provides a detailed comparison of their hydrolytic stability, supported by experimental data, to inform reagent selection and reaction condition optimization.

Executive Summary

Terephthaloyl chloride generally exhibits a faster hydrolysis rate compared to this compound. This difference is primarily attributed to the electronic effects stemming from the para versus meta substitution pattern of the acyl chloride groups on the benzene (B151609) ring. Experimental data consistently shows TCl having a shorter half-life and a larger first-order rate constant for hydrolysis under various pH conditions.

Comparative Hydrolysis Data

The hydrolytic stability of this compound and terephthaloyl chloride has been quantitatively assessed, revealing distinct differences in their reaction kinetics. The following table summarizes the key data from studies conducted at 0°C in aqueous buffered solutions.

ParameterThis compound (ICl)Terephthaloyl Chloride (TCl)Reference
Half-life (t½) at pH 4-9, 0°C 2.2 to 4.9 minutes1.2 to 2.2 minutes[1][2][3][4]
Observed First-Order Rate Constant (k_obs) x 10⁵ s⁻¹ at pH 4-9, 0°C 240 to 520530 to 1100[1][2][4]

These findings indicate that terephthaloyl chloride hydrolyzes roughly twice as fast as this compound under the studied conditions. Both molecules undergo a two-step hydrolysis, first forming an intermediate "half-acid" before complete conversion to their respective dicarboxylic acids, isophthalic acid and terephthalic acid.[1][2] Greater than 90% of the initial phthaloyl chloride is hydrolyzed in under 60 minutes at 0°C.[1][2] The final diacid products are hydrolytically stable.[1][2][5]

Factors Influencing Hydrolysis Rate

The difference in hydrolysis rates between ICl and TCl can be explained by the interplay of electronic and steric effects.

  • Electronic Effects : The carbonyl carbon in acyl chlorides is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms.[6][7] In terephthaloyl chloride, the two acyl chloride groups are in a para position, allowing for more effective electronic communication through the benzene ring. This can enhance the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by water.

  • Steric Hindrance : While generally less of a factor for these planar molecules, the spatial arrangement of the reactive sites can influence the approach of the nucleophile (water).[8] However, the primary driver for the observed rate difference is considered to be electronic effects.

Experimental Protocol: Determination of Hydrolysis Rate

The following is a generalized methodology for determining the hydrolysis rates of this compound and terephthaloyl chloride, based on common experimental practices.

1. Materials and Reagents:

  • This compound (≥99% purity)

  • Terephthaloyl chloride (≥99% purity)

  • Buffered aqueous solutions (pH 4.0, 7.0, and 9.0)

  • Organic solvent (e.g., n-heptane) for stock solution preparation

  • High-purity water

  • Quenching solution (if necessary for the analytical method)

2. Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Constant temperature bath or cryostat

  • Stirred reaction vessel

  • Microsyringe

3. Procedure:

  • Preparation of Stock Solutions : Prepare stock solutions of ICl and TCl in a dry organic solvent.

  • Reaction Setup : Place a known volume of the desired buffered aqueous solution into a jacketed reaction vessel maintained at a constant temperature (e.g., 0°C) with constant stirring.

  • Initiation of Hydrolysis : Inject a small, known volume of the acyl chloride stock solution into the buffered solution to initiate the hydrolysis reaction.

  • Sampling : At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Sample Analysis :

    • GC-FID : The concentration of the remaining acyl chloride can be determined.[1][2][3]

    • HPLC : This technique can be used to measure the concentration of the parent acyl chlorides, the intermediate half-acids, and the final dicarboxylic acid products.[1][2][3][4]

  • Data Analysis : The concentration of the acyl chloride at different time points is used to calculate the pseudo-first-order rate constant (k) by plotting the natural logarithm of the concentration versus time. The half-life (t½) is then calculated using the formula t½ = 0.693/k.

Logical Relationship Diagram

The following diagram illustrates the structural difference between this compound and terephthaloyl chloride and its influence on their respective hydrolysis rates.

G Structural Influence on Hydrolysis Rate cluster_isophthaloyl This compound (meta-) cluster_terephthaloyl Terephthaloyl Chloride (para-) ICl_structure This compound Structure ICl_rate Slower Hydrolysis Rate ICl_structure->ICl_rate Leads to comparison Structural Isomerism ICl_structure->comparison TCl_structure Terephthaloyl Chloride Structure TCl_rate Faster Hydrolysis Rate TCl_structure->TCl_rate Leads to TCl_structure->comparison

References

Performance comparison of Nomex (IPC-based) and Kevlar (TPC-based) fibers.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance materials, the aromatic polyamide (aramid) fibers Nomex® and Kevlar®, both pioneered by DuPont, stand out for their exceptional strength and thermal stability. While often mentioned in the same breath, their distinct chemical structures—Nomex® as a meta-aramid and Kevlar® as a para-aramid—give rise to a unique suite of properties that dictate their suitability for different demanding applications. This guide provides a detailed comparison of their performance, supported by experimental data and standardized testing protocols, to assist researchers, scientists, and drug development professionals in material selection.

At a Glance: Key Performance Differences

Nomex® and Kevlar® exhibit significant differences in their mechanical, thermal, and physical properties. Kevlar® is renowned for its superior tensile strength and modulus, making it a material of choice for ballistic and reinforcing applications. Nomex®, on the other hand, offers excellent thermal stability and chemical resistance, rendering it ideal for protective apparel and insulation.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for Nomex® and Kevlar® fibers, providing a clear quantitative comparison.

Table 1: Mechanical Properties

PropertyNomex®Kevlar® 49Test Method
Tensile Strength (MPa)310 - 340[1][2]3000 - 3620[3][4][5]ASTM D2256
Tensile Modulus (GPa)-112 - 131[3][5][6]ASTM D2256
Elongation at Break (%)21 - 30.5[2][7]2.4[3][5]ASTM D2256

Table 2: Thermal Properties

PropertyNomex®Kevlar® 49Test Method
Decomposition Temperature (°C)~400 - 433[8][9]427 - 550[10][11][12]Thermogravimetric Analysis (TGA)
Maximum Continuous Operating Temperature (°C)~370[13]--
Limiting Oxygen Index (LOI) (%)28 - 29[8][14]~29ASTM D2863 / ISO 4589

Table 3: Physical and Chemical Properties

PropertyNomex®Kevlar® 49
Density (g/cm³)1.38[14][15]1.44[4][5][6]
Chemical ResistanceGood resistance to many hydrocarbons and organic solvents. Better acid resistance than nylon, but not as good as polyester. Excellent alkali resistance at room temperature, but degraded by strong alkalis at high temperatures.[8]Chemically stable under a wide variety of exposure conditions; however, certain strong aqueous acids, bases, and sodium hypochlorite (B82951) can cause degradation, particularly over long periods of time and at elevated temperatures.[12]

Experimental Protocols

The performance data presented above is determined through standardized experimental protocols. Below are detailed methodologies for key experiments.

Tensile Properties (ASTM D2256)

The tensile properties of Nomex® and Kevlar® yarns, such as tensile strength, tensile modulus, and elongation at break, are determined according to ASTM D2256, the "Standard Test Method for Tensile Properties of Yarns by the Single-Strand Method".[16][17][18]

Experimental Workflow:

cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_data Data Acquisition & Analysis A Conditioning: Bring yarn to moisture equilibrium in a standard atmosphere for testing textiles. B Gage Length: Set the initial distance between the clamps (e.g., 250 mm). A->B C Mounting: Secure the yarn specimen in the clamps of a tensile testing machine. B->C D Elongation: Elongate the yarn at a constant rate of extension until it breaks. C->D E Record: Continuously record the force-elongation curve. D->E F Calculate: Determine breaking force, elongation at break, and tensile modulus from the curve. E->F

Figure 1: Experimental workflow for determining tensile properties according to ASTM D2256.
Limiting Oxygen Index (LOI) (ASTM D2863 / ISO 4589)

The Limiting Oxygen Index (LOI) is the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions. It is a measure of a material's flammability and is determined using standards such as ASTM D2863 or ISO 4589.[19][20][21]

Experimental Workflow:

cluster_setup Apparatus Setup cluster_procedure Testing Procedure cluster_result Determination of LOI A Specimen Placement: Mount the specimen vertically in a glass chimney. B Gas Mixture: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate. A->B C Ignition: Ignite the top of the specimen. B->C D Observation: Observe the burning behavior of the specimen. C->D E Oxygen Adjustment: Adjust the oxygen concentration in subsequent tests based on whether the specimen extinguishes or continues to burn. D->E F Critical Concentration: Determine the minimum oxygen concentration at which flaming combustion is just supported. E->F

Figure 2: Experimental workflow for determining the Limiting Oxygen Index (LOI).

Molecular Structure and Performance Relationship

The profound differences in the performance of Nomex® and Kevlar® stem from their distinct molecular structures. Both are aromatic polyamides, but the linkages of the aromatic rings differ.

cluster_aramid Aramid Fibers cluster_nomex Nomex® (Meta-Aramid) cluster_kevlar Kevlar® (Para-Aramid) A Aromatic Polyamide B Poly(m-phenylene isophthalamide) A->B meta-linkage E Poly(p-phenylene terephthalamide) A->E para-linkage C Zig-zag polymer chain B->C D Properties: - Excellent thermal stability - Good chemical resistance - Flexibility C->D F Linear, rigid polymer chain E->F G Properties: - High tensile strength - High modulus - Lower elongation F->G

Figure 3: Relationship between aramid type, molecular structure, and resulting properties.

Kevlar® is a para-aramid, meaning the aromatic rings are linked in the para position, resulting in a linear and highly ordered polymer chain. This structure allows for strong intermolecular hydrogen bonding and a high degree of crystallinity, which are responsible for its exceptional strength and modulus.

Nomex®, a meta-aramid, has its aromatic rings linked in the meta position. This creates a "zig-zag" or kinked polymer chain, which is less rigid and results in a lower degree of crystallinity compared to Kevlar®.[15] This molecular arrangement imparts flexibility, textile-like properties, and excellent thermal stability to Nomex®.

References

A Comparative Guide to Diacid Chlorides in Polyester Synthesis: Isophthaloyl Dichloride vs. Terephthaloyl Chloride and Adipoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of isophthaloyl dichloride, terephthaloyl chloride, and adipoyl chloride in polyester (B1180765) synthesis, supported by experimental data and protocols.

The synthesis of polyesters with tailored properties is a cornerstone of advanced materials science, with applications ranging from high-performance plastics to biomedical devices. The choice of monomer, particularly the diacid chloride, plays a pivotal role in determining the final characteristics of the polymer. This guide provides an objective comparison of three key diacid chlorides—this compound (IPC), terephthaloyl dichloride (TPC), and adipoyl chloride (APC)—in the context of polyester synthesis. We will delve into their impact on polymer properties, supported by experimental data, and provide detailed synthesis protocols.

At a Glance: Structural Differences and Their Implications

The fundamental difference between these three diacid chlorides lies in their structure, which directly influences the architecture and properties of the resulting polyester.

  • This compound (IPC) is an aromatic diacid chloride with its two acyl chloride groups positioned at the meta (1,3) positions on the benzene (B151609) ring. This kinked, asymmetrical structure disrupts chain packing, generally leading to amorphous or semi-crystalline polyesters with good solubility and lower glass transition temperatures compared to their para-substituted counterparts.[1]

  • Terephthaloyl Dichloride (TPC) is also an aromatic diacid chloride, but with its acyl chloride groups in the para (1,4) position. This linear and symmetrical structure promotes close chain packing and crystallinity, resulting in polyesters with high thermal stability, excellent mechanical strength, and low solubility.[2]

  • Adipoyl Chloride (APC) is an aliphatic diacid chloride, characterized by a flexible six-carbon chain. This flexibility imparts a lower melting point and glass transition temperature to the resulting polyesters, making them more suitable for applications requiring flexibility and biodegradability.[3][4]

Performance Comparison: A Data-Driven Analysis

The following tables summarize key performance indicators of polyesters synthesized from IPC, TPC, and APC. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to variations in experimental conditions, particularly the diol used. For a more direct comparison, data using Bisphenol A (BPA) as the diol is highlighted where available.

Table 1: Reaction Yield and Intrinsic Viscosity
Diacid ChlorideDiolPolymer Yield (%)Intrinsic Viscosity (dL/g)Reference
This compound (IPC) Bisphenol A (BPA)80 - 920.44 - 1.26[5]
Diphenolic AcidHigh YieldHigh[6]
Terephthaloyl Dichloride (TPC) Bisphenol A (BPA)41 - 860.70 - 1.21[7]
Cardol54-[8]
Adipoyl Chloride (APC) Bisphenol A (BPA)20 - 67-[3]
Cardol63-[8]

Note: The intrinsic viscosity is an indicator of the polymer's molecular weight.

Table 2: Thermal Properties
Diacid ChlorideDiolGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)Reference
This compound (IPC) Bisphenol A (BPA)194 - 269->301[7]
Diphenolic Acid~160--[6]
Ethylene Glycol/Hexylene Glycol--360 - 470[9]
Terephthaloyl Dichloride (TPC) Bisphenol A (BPA)~200->430[7]
Cardol--Thermally stable up to ~400[8]
Adipoyl Chloride (APC) Cardol--Thermally stable up to ~400[8]
Table 3: Mechanical and Solubility Properties
Diacid ChloridePolymer PropertyObservationReference
This compound (IPC) MechanicalGood mechanical properties, often amorphous.[1]
SolubilityGenerally good solubility in organic solvents.[5][7]
Terephthaloyl Dichloride (TPC) MechanicalHigh strength and rigidity due to crystallinity.
SolubilityLimited solubility in common organic solvents.
Adipoyl Chloride (APC) MechanicalFlexible with lower strength compared to aromatic polyesters.[10]
SolubilityGenerally soluble in a range of organic solvents.[3]

Experimental Protocols: Interfacial Polymerization

Interfacial polymerization is a common and effective method for synthesizing polyesters from diacid chlorides at room temperature.[11][12] The reaction occurs at the interface of two immiscible liquids, one containing the diol and the other containing the diacid chloride.

General Protocol for Interfacial Polymerization of Polyesters

Materials:

  • Diol (e.g., Bisphenol A)

  • Diacid Chloride (this compound, Terephthaloyl Dichloride, or Adipoyl Chloride)

  • Sodium Hydroxide (B78521) (NaOH)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide)

  • Organic Solvent (e.g., Dichloromethane or Chloroform)

  • Distilled Water

  • Methanol

Procedure:

  • Aqueous Phase Preparation: Dissolve the diol and sodium hydroxide in distilled water in a beaker. If a phase transfer catalyst is used, it is also added to this aqueous phase.

  • Organic Phase Preparation: Dissolve the diacid chloride in the organic solvent in a separate beaker.

  • Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase. Polymerization will occur instantaneously at the interface of the two liquids.

  • Reaction Time: Continue stirring for a specified period (e.g., 5-15 minutes) to ensure complete reaction.

  • Polymer Isolation: Stop the stirring and separate the organic layer.

  • Washing: Wash the organic layer with dilute acid (e.g., HCl) and then with distilled water to remove unreacted monomers and byproducts.

  • Precipitation: Precipitate the polyester by pouring the organic solution into a non-solvent such as methanol.

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at an appropriate temperature.

Note: The exact concentrations of reactants, solvent volumes, and stirring speed can be optimized for specific polymer characteristics.

Visualizing the Synthesis and Monomers

To better understand the processes and molecules involved, the following diagrams are provided.

experimental_workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase diol Diol in Aqueous NaOH polymerization Interfacial Polymerization (Vigorous Stirring) diol->polymerization diacid_chloride Diacid Chloride in Organic Solvent diacid_chloride->polymerization separation Phase Separation polymerization->separation washing Washing separation->washing precipitation Precipitation in Methanol washing->precipitation drying Drying precipitation->drying polyester Purified Polyester drying->polyester

Interfacial Polymerization Workflow

monomer_structures cluster_ipc This compound (IPC) cluster_tpc Terephthaloyl Dichloride (TPC) cluster_apc Adipoyl Chloride (APC) ipc C₈H₄Cl₂O₂ tpc C₈H₄Cl₂O₂ apc C₆H₈Cl₂O₂

Chemical Structures of Diacid Chlorides

Conclusion

The choice between this compound, terephthaloyl dichloride, and adipoyl chloride for polyester synthesis is dictated by the desired properties of the final polymer.

  • This compound is ideal for producing polyesters with good solubility and processability, making it a valuable monomer for applications where high thermal stability is not the primary concern.[1]

  • Terephthaloyl dichloride is the monomer of choice for high-performance polyesters requiring exceptional thermal and mechanical strength, such as in engineering plastics and fibers.[2]

  • Adipoyl chloride offers a route to flexible and potentially biodegradable polyesters, suitable for applications in biomedical materials and as plasticizers.[3][4]

By understanding the structure-property relationships of these diacid chlorides and employing appropriate synthesis techniques like interfacial polymerization, researchers can effectively design and create polyesters with a wide array of tailored characteristics for innovative applications.

References

A Comparative Guide to Validating the Degree of Polymerization for Isophthaloyl Dichloride-Based Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques used to validate the degree of polymerization of polyamides synthesized from isophthaloyl dichloride. The performance of Gel Permeation Chromatography (GPC), Dilute Solution Viscometry, and End-Group Titration is objectively evaluated, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Data on Molecular Weight Characterization

The degree of polymerization, a critical parameter influencing the mechanical and thermal properties of polyamides, can be assessed through various analytical methods. Below is a summary of typical molecular weight data obtained for aromatic polyamides using different techniques. It is important to note that the data presented is compiled from studies on structurally similar aromatic polyamides and is intended for comparative purposes.

MethodParameter(s) MeasuredTypical Values for Aromatic PolyamidesAdvantagesLimitations
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mₙ), Weight-average molecular weight (Mₙ), Polydispersity index (PDI)Mₙ: 15,000 - 50,000 g/mol Mₙ: 30,000 - 100,000 g/mol PDI: 1.5 - 2.5Provides detailed molecular weight distribution.Requires soluble polymers and suitable calibration standards. Can be complex to set up.
Dilute Solution Viscometry Inherent Viscosity (ηᵢₙₕ), Intrinsic Viscosity ([η])ηᵢₙₕ: 0.5 - 2.0 dL/gSimple, low-cost, and rapid. Good for routine quality control.Provides a relative measure of molecular weight. Requires Mark-Houwink parameters for conversion to absolute molecular weight.
End-Group Titration Number-average molecular weight (Mₙ)Up to ~25,000 g/mol Provides an absolute measure of Mₙ. Does not require polymer standards.Becomes impractical and less accurate for high molecular weight polymers due to the low concentration of end groups. Requires knowledge of the number of end groups per chain.

Experimental Protocols

Detailed methodologies for the principal techniques are provided below.

Gel Permeation Chromatography (GPC)

GPC separates polymer molecules based on their hydrodynamic volume in solution, providing a comprehensive analysis of the molecular weight distribution.

a. Instrumentation and a. Materials:

  • GPC system equipped with a refractive index (RI) detector

  • GPC columns suitable for polar organic solvents (e.g., Agilent PLgel MIXED-D or PL HFIPgel)

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) with 0.02 M sodium trifluoroacetate

  • Polymer sample

  • Polystyrene or Polymethylmethacrylate standards for calibration

  • 0.2 µm PTFE syringe filters

b. Sample Preparation:

  • Accurately weigh 5-10 mg of the polyamide sample.

  • Dissolve the sample in 10 mL of the HFIP mobile phase. Gentle heating may be applied to aid dissolution.

  • Allow the solution to dissolve completely, typically for several hours or overnight with gentle agitation.

  • Filter the solution through a 0.2 µm PTFE syringe filter before injection.

c. GPC System Parameters:

  • Mobile Phase: HFIP with 0.02 M Sodium Trifluoroacetate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 100 µL

d. Data Analysis:

  • Generate a calibration curve using narrow molecular weight standards.

  • Inject the filtered sample solution into the GPC system.

  • Record the chromatogram and determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) using the calibration curve.

Dilute Solution Viscometry

This technique measures the viscosity of a dilute polymer solution to determine its inherent or intrinsic viscosity, which is related to the polymer's molecular weight.

a. Instrumentation and Materials:

  • Ubbelohde or Ostwald capillary viscometer

  • Constant temperature water bath (e.g., 30 ± 0.1 °C)

  • Stopwatch

  • Solvent: N,N-Dimethylacetamide (DMAc) or concentrated sulfuric acid (98%)

  • Polymer sample

b. Procedure:

  • Prepare a stock solution of the polyamide in the chosen solvent at a concentration of 0.5 g/dL.

  • Prepare a series of dilutions from the stock solution (e.g., 0.4, 0.3, 0.2, 0.1 g/dL).

  • Measure the flow time of the pure solvent (t₀) and each polymer solution (t) in the viscometer at a constant temperature.

  • Calculate the relative viscosity (ηᵣₑₗ = t/t₀) and specific viscosity (ηₛₚ = ηᵣₑₗ - 1).

  • Calculate the inherent viscosity (ηᵢₙₕ = ln(ηᵣₑₗ)/c) for each concentration (c).

  • Plot inherent viscosity versus concentration and extrapolate to zero concentration to obtain the intrinsic viscosity ([η]). For routine analysis, inherent viscosity at a single concentration (e.g., 0.5 g/dL) is often reported.[1]

c. Molecular Weight Estimation: The viscosity-average molecular weight (Mᵥ) can be estimated using the Mark-Houwink-Sakurada equation: [η] = K * Mᵥᵃ Where K and 'a' are constants specific to the polymer-solvent-temperature system. For poly(p-phenylene terephthalamide) in concentrated sulfuric acid, one reported set of parameters is K = 3902.4 and a = 1.556 to estimate Mₙ.[1]

End-Group Titration (Potentiometric Method)

This method determines the number-average molecular weight (Mₙ) by quantifying the number of polymer chain end-groups (e.g., carboxylic acid or amine groups).

a. Instrumentation and a. Materials:

  • Automatic potentiometric titrator with a suitable electrode (e.g., pH electrode)

  • Burette

  • Solvent: N,N-Dimethylformamide (DMF) or another suitable non-aqueous solvent

  • Titrant: Standardized solution of potassium hydroxide (B78521) (KOH) in a non-aqueous solvent for acid end-groups, or a standardized perchloric acid solution for amine end-groups.

  • Polymer sample

b. Procedure for Carboxylic Acid End-Group Titration:

  • Accurately weigh a known amount of the polyamide sample and dissolve it in the chosen solvent.

  • Place the polymer solution in the titration vessel and immerse the electrode.

  • Titrate the solution with the standardized KOH solution, recording the potential (mV) or pH as a function of the titrant volume.

  • The endpoint of the titration is determined from the inflection point of the titration curve.

c. Calculation of Mₙ: Mₙ = (2 * w) / (V * C) Where:

  • w = weight of the polymer sample (g)

  • V = volume of titrant used to reach the endpoint (L)

  • C = concentration of the titrant (mol/L)

  • The factor of 2 assumes that each polymer chain has two titratable end groups.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for validating the degree of polymerization of this compound-based polyamides.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_data Data Analysis Synthesis Solution Polycondensation of this compound and Diamine GPC Gel Permeation Chromatography (GPC) Synthesis->GPC Viscometry Dilute Solution Viscometry Synthesis->Viscometry Titration End-Group Titration Synthesis->Titration GPC_Data Mn, Mw, PDI GPC->GPC_Data Visc_Data Inherent/Intrinsic Viscosity Viscometry->Visc_Data Titr_Data Mn Titration->Titr_Data Comparison Comparative Analysis GPC_Data->Comparison Visc_Data->Comparison Titr_Data->Comparison

Caption: Workflow for polyamide polymerization and characterization.

Method Selection Logic

The choice of method for determining the degree of polymerization often depends on the specific requirements of the analysis.

G Start Need to Determine Degree of Polymerization? Detailed_MWD Detailed Molecular Weight Distribution? Start->Detailed_MWD Routine_QC Routine Quality Control (Relative MW)? Detailed_MWD->Routine_QC No GPC Use Gel Permeation Chromatography (GPC) Detailed_MWD->GPC Yes Absolute_Mn Absolute Mn for Lower MW Polymer? Routine_QC->Absolute_Mn No Viscometry Use Dilute Solution Viscometry Routine_QC->Viscometry Yes Titration Use End-Group Titration Absolute_Mn->Titration Yes

Caption: Decision tree for selecting a characterization method.

References

A Comparative Guide: Solution vs. Interfacial Polymerization for Microcapsule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The encapsulation of active pharmaceutical ingredients (APIs) within polymer microcapsules is a cornerstone of advanced drug delivery, offering benefits from controlled release to targeted delivery. The choice of encapsulation technique is paramount, directly influencing the physicochemical properties and subsequent performance of the microcapsules. This guide provides a comparative analysis of two prominent methods: solution polymerization (specifically, solvent evaporation/extraction) and interfacial polymerization for the creation of polymer microcapsules.

At a Glance: Key Differences

FeatureSolution Polymerization (Solvent Evaporation)Interfacial Polymerization
Polymer Formation A pre-synthesized polymer is used.The polymer is synthesized in situ at the interface.
Mechanism Polymer precipitation due to solvent removal.Polycondensation reaction at the liquid-liquid interface.
Typical Polymers Biodegradable polyesters (e.g., PLGA, PCL), cellulose (B213188) derivatives.[1][2]Polyamides, polyureas, polyurethanes.[3][4]
Encapsulation of Both hydrophobic and hydrophilic drugs.[1]Primarily oil-soluble substances.[3]
Process Simplicity Generally simpler and more flexible.[1]Can be more complex due to reactive monomers.
Key Advantage Wide range of applicable polymers, easier to scale up.[1]Formation of a distinct core-shell structure with a thin membrane.[5]

Mechanism of Microcapsule Formation

Solution Polymerization: The Solvent Evaporation/Extraction Method

In this technique, a pre-formed polymer and the drug to be encapsulated are dissolved in a volatile organic solvent that is immiscible with water. This "oil" phase is then emulsified in an aqueous phase containing a stabilizer to form an oil-in-water (O/W) emulsion. The organic solvent is subsequently removed by evaporation or extraction, causing the polymer to precipitate around the drug, forming solid microcapsules.[6][7]

Interfacial Polymerization

This method involves a polymerization reaction that occurs at the interface between two immiscible liquids. Typically, one monomer is dissolved in an organic phase (the core material) and a second, complementary monomer is dissolved in the aqueous phase. When these two phases are emulsified, the monomers react at the surface of the droplets, forming a polymer membrane that encapsulates the core material.[3][4] This technique is a cornerstone for producing polyamide, polyurea, and polyurethane microcapsules.[8]

Performance Comparison: A Data-Driven Analysis

The choice between solution and interfacial polymerization significantly impacts the final characteristics of the microcapsules. The following tables summarize quantitative data from various studies to highlight these differences.

Table 1: Particle Size and Distribution

Polymer SystemEncapsulation MethodCore MaterialAverage Particle Size (µm)Polydispersity Index (PDI)Reference
Poly(ε-caprolactone) (PCL)Solvent EvaporationIsocyanate326 ± 157Wide Distribution[9]
PolyamideInterfacial PolymerizationToluene14 - 90-[6]
Lamivudine-PCL ConjugateSolvent Evaporation-0.2 - 2.30.19 - 0.84[10]
PolystyreneEmulsion Polymerization-0.05 - 0.5Narrow Distribution[11]

Note: Direct comparison is challenging due to variations in polymer systems, core materials, and process parameters across different studies.

Table 2: Encapsulation Efficiency

Polymer SystemEncapsulation MethodCore MaterialEncapsulation Efficiency (%)Reference
Cellulose Acetate ButyrateSolvent Evaporation (o/o)Theophylline95.90[1]
EthylcelluloseSolvent Evaporation (w/o/o)Theophylline90.64[1]
PolyamideInterfacial PolymerizationVitamin C> 65[4]
Salbutamol Sulphate-EthylcelluloseSolvent EvaporationSalbutamol Sulphate86.34 - 97.83[12]
Nimesulide-Eudragit L100Solvent EvaporationNimesulide74[10]
Nimesulide-Eudragit L100Ultrasonic AssistedNimesulide61[10]

Table 3: Drug Release Kinetics

Polymer SystemEncapsulation MethodCore MaterialRelease ProfileRelease MechanismReference
Eudragit RSSolvent EvaporationTheophyllineSustainedHiguchi model (diffusion-controlled)[1]
EthylcelluloseSolvent EvaporationTheophyllineSustainedPeppas model[1]
Captopril-Eudragit/MethocelSolvent EvaporationCaptoprilBurst effect followed by sustained releaseFickian diffusion[13]
Aspirin-Cellulose DerivativesSolvent EvaporationAspirinControlled releaseDiffusion controlled (Higuchi model)[14]

Experimental Protocols

Protocol 1: Microencapsulation by Interfacial Polymerization (Polyamide Microcapsules)

This protocol is a generalized procedure based on the synthesis of polyamide microcapsules.[3][6]

Materials:

  • Organic Phase: Sebacoyl chloride (SC) dissolved in an organic solvent (e.g., dodecane, toluene).

  • Aqueous Phase: Ethylene (B1197577) diamine (EDA) and a stabilizer (e.g., polyvinyl alcohol, PVA) dissolved in deionized water.

Procedure:

  • Preparation of the Organic Phase: Dissolve a specific amount of sebacoyl chloride in the chosen organic solvent. This will also serve as the core material to be encapsulated.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution of PVA (e.g., 2% w/w).

  • Emulsification: Add the organic phase to the aqueous PVA solution and stir vigorously with a mechanical stirrer (e.g., 1200 rpm) for a set time (e.g., 3 minutes) to form a stable oil-in-water (O/W) emulsion. The droplet size is controlled by the stirring speed.

  • Polymerization: While stirring at a reduced speed (e.g., 400 rpm), add an aqueous solution of ethylene diamine dropwise to the emulsion over a period of time (e.g., 30 minutes).

  • Curing: Continue stirring for a specified duration (e.g., 3 hours) to allow the polymerization reaction to complete at the oil-water interface, forming the polyamide shell.

  • Recovery: The resulting microcapsules are collected by filtration, washed with distilled water to remove unreacted monomers and stabilizer, and then dried (e.g., in a vacuum oven at 60°C).

Protocol 2: Microencapsulation by Solvent Evaporation (PLGA Microspheres)

This protocol describes a typical solvent evaporation method for encapsulating a drug within poly(lactic-co-glycolic acid) (PLGA) microspheres.[15][16]

Materials:

  • Organic Phase: PLGA and the active drug dissolved in a volatile, water-immiscible organic solvent (e.g., dichloromethane (B109758) (DCM), ethyl acetate).

  • Aqueous Phase: A stabilizer, such as polyvinyl alcohol (PVA), dissolved in deionized water.

Procedure:

  • Preparation of the Organic Phase: Dissolve the PLGA polymer and the drug in the organic solvent.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution of PVA (e.g., 0.5% w/v).

  • Emulsification: Add the organic phase to the aqueous PVA solution while stirring at a controlled speed (e.g., 450 rpm) to form an O/W emulsion. The size of the resulting microspheres is influenced by the stirring rate.

  • Solvent Evaporation: Continue stirring the emulsion for several hours (e.g., 2-4 hours) at room temperature, often under reduced pressure, to allow the organic solvent to evaporate.

  • Solidification: As the solvent evaporates, the PLGA precipitates, entrapping the drug and forming solid microspheres.

  • Recovery: The hardened microspheres are collected by filtration or centrifugation, washed with deionized water to remove the stabilizer, and then dried (e.g., by lyophilization or air drying).

Visualizing the Processes

To better understand the workflows and mechanisms, the following diagrams are provided.

Solution_Polymerization_Workflow cluster_prep Phase Preparation cluster_process Microcapsule Formation cluster_recovery Recovery prep_org Dissolve Polymer & Drug in Organic Solvent emulsify Emulsification (O/W Emulsion) prep_org->emulsify prep_aq Dissolve Stabilizer in Water prep_aq->emulsify evap Solvent Evaporation/ Extraction emulsify->evap Continuous Stirring solidify Polymer Precipitation & Microcapsule Hardening evap->solidify wash Washing solidify->wash dry Drying wash->dry product Final Microcapsules dry->product

Caption: Workflow for Solution Polymerization (Solvent Evaporation).

Interfacial_Polymerization_Workflow cluster_prep Monomer Preparation cluster_process Microcapsule Formation cluster_recovery Recovery prep_org Dissolve Monomer A in Organic Phase (Core) emulsify Emulsification (O/W Emulsion) prep_org->emulsify prep_aq Dissolve Monomer B & Stabilizer in Aqueous Phase prep_aq->emulsify polymerize Add Monomer B Solution for Interfacial Reaction emulsify->polymerize Controlled Addition cure Curing/ Polymerization Completion polymerize->cure wash Washing cure->wash dry Drying wash->dry product Final Microcapsules dry->product

Caption: Workflow for Interfacial Polymerization.

Concluding Remarks

Both solution polymerization (via solvent evaporation) and interfacial polymerization are powerful techniques for producing polymer microcapsules for drug delivery. The choice between them depends on the specific requirements of the application.

  • Solution polymerization (solvent evaporation) is highly versatile due to the wide range of available pre-formed polymers, particularly biodegradable polyesters like PLGA, making it a popular choice for controlled-release formulations. The process is generally considered simpler and more readily scalable.

  • Interfacial polymerization excels in creating distinct core-shell structures with thin, robust polymer walls. It is the method of choice for producing polyamide and polyurea microcapsules. However, the use of reactive monomers can sometimes limit its application for sensitive APIs.

Ultimately, a thorough understanding of the underlying mechanisms and careful consideration of the desired microcapsule properties are crucial for selecting the optimal encapsulation strategy for a given drug delivery system.

References

A Comparative Guide to the Thermal Stability of High-Performance Polymers Synthesized with Isophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of thermally stable polymers is critical for applications demanding high-temperature resistance. Isophthaloyl dichloride (IPC) is a key monomer in the synthesis of high-performance polymers such as aramids and polyesters. This guide provides an objective comparison of the thermal stability of IPC-based polymers with common alternatives, supported by experimental data and detailed methodologies.

Introduction to this compound in Polymer Synthesis

This compound is an aromatic diacid chloride that readily undergoes polycondensation reactions with diamines to form polyamides and with diols to create polyesters.[1] Its meta-substituted benzene (B151609) ring structure imparts a degree of flexibility to the polymer chain compared to its para-substituted isomer, terephthaloyl chloride (TPC). This structural difference significantly influences the thermal properties, solubility, and processability of the resulting polymers.[2]

One of the most notable polymers synthesized from IPC is poly(m-phenylene isophthalamide), commercially known as Nomex®, which is renowned for its exceptional thermal resistance and flame-retardant properties.[1] IPC is also a crucial component in the synthesis of various polyarylates and other advanced polyesters that require high heat deflection temperatures and good dimensional stability.[1]

Comparative Thermal Analysis

The thermal stability of polymers is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature (Td). DSC measures the heat flow to or from a sample as it is heated or cooled, which allows for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[3]

Polyamides: this compound vs. Terephthaloyl Dichloride

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their outstanding thermal stability and mechanical strength. The choice between isophthaloyl chloride and its isomer, terephthaloyl chloride, as the diacid chloride monomer has a profound impact on the polymer's properties.

In general, polyamides derived from terephthaloyl chloride (para-aramids) exhibit higher thermal stability and mechanical properties compared to those derived from isophthaloyl chloride (meta-aramids).[4] This is attributed to the linear and more rigid polymer chains formed from the para-isomer, which allows for more efficient chain packing and stronger intermolecular interactions.

For instance, polyamides synthesized from 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene and 4-{4-[(4-methylphenyl)sulphonyl]phenoxy}-1,3-diamino benzene with both isophthaloyl chloride and terephthaloyl chloride resulted in polymers with glass transition temperatures in the range of 237–254 °C.[1] Studies have shown that polyamides with starting decomposition temperatures above 400°C and 10% mass loss at temperatures between 490 and 535 °C in a nitrogen atmosphere can be synthesized.[1]

Polymer SystemMonomersThermal PropertyValue (°C)
Aromatic PolyamideAsymmetrically substituted m-phenylene diamines + Isophthaloyl Chloride/Terephthaloyl ChlorideGlass Transition Temperature (Tg)237 - 254
Aromatic Polyamide9,9-bis[4-(chloroformylphenoxy)phenyl]xanthene + Aromatic DiaminesDecomposition Temperature (Td) at 10% mass loss (in N2)490 - 535
Flame-Retardant PolyamideDiamine with tetrabromophthalimide side chain + Diacid ChloridesDecomposition Temperature (Td) at 10% mass loss (in N2)> 475
Polyesters: this compound vs. Terephthaloyl Dichloride

Similar to polyamides, the thermal stability of aromatic polyesters is influenced by the choice of diacid chloride. Polyesters derived from terephthaloyl chloride generally exhibit higher melting points and glass transition temperatures compared to their isophthaloyl chloride-based counterparts.

For example, aromatic polyesters synthesized from 1-(4-biphenylyl)-1,1-bis(4-hydroxyphenyl) ethane (B1197151) with terephthaloyl chloride, isophthaloyl chloride, and a 50:50 mixture showed glass transition temperatures in the range of 198–256°C and initial degradation temperatures between 444–481°C.[5][6]

Polymer SystemMonomersThermal PropertyValue (°C)
Aromatic Polyester1-(4-biphenylyl)-1,1-bis(4-hydroxyphenyl) ethane + Terephthaloyl ChlorideGlass Transition Temperature (Tg)256
Aromatic Polyester1-(4-biphenylyl)-1,1-bis(4-hydroxyphenyl) ethane + Isophthaloyl ChlorideGlass Transition Temperature (Tg)198
Aromatic Polyester1-(4-biphenylyl)-1,1-bis(4-hydroxyphenyl) ethane + TPC/IPC (50:50)Glass Transition Temperature (Tg)225
Aromatic Polyester1-(4-biphenylyl)-1,1-bis(4-hydroxyphenyl) ethane + Terephthaloyl ChlorideInitial Decomposition Temperature (Td)481
Aromatic Polyester1-(4-biphenylyl)-1,1-bis(4-hydroxyphenyl) ethane + Isophthaloyl ChlorideInitial Decomposition Temperature (Td)444
Aromatic Polyester1-(4-biphenylyl)-1,1-bis(4-hydroxyphenyl) ethane + TPC/IPC (50:50)Initial Decomposition Temperature (Td)465

Experimental Protocols

Accurate and reproducible thermal analysis is crucial for comparing the performance of different polymers. The following are generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) based on common industry standards.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina (B75360) or platinum).[7]

  • Instrument Setup: The crucible is placed in the TGA furnace.

  • Experimental Conditions:

    • Purge Gas: An inert gas, typically nitrogen, is passed through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[7]

    • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 700-800 °C) at a constant heating rate, commonly 10 K/min or 20 K/min.[7][8]

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) are determined from the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and other thermal transitions of the polymer.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small amount of the polymer (typically 10-15 mg) is encapsulated in an aluminum DSC pan.[9] An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Experimental Conditions (as per ASTM D3418/E1356, ISO 11357): [9][10][11]

    • Purge Gas: An inert gas, such as nitrogen, is used at a controlled flow rate (e.g., 50 mL/min).[12]

    • Heating and Cooling Program:

      • First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min for Tm, 20°C/min for Tg) to a temperature above its expected transitions to erase its thermal history.[9]

      • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min).

      • Second Heating Scan: The sample is reheated at the same rate as the first scan.

  • Data Analysis: The glass transition temperature (Tg) is typically determined from the midpoint of the step-like transition in the heat flow curve of the second heating scan.[12] Melting and crystallization peaks are also identified and their corresponding temperatures and enthalpies are calculated.

Visualizing Polymer Synthesis and Analysis

To better understand the processes involved, the following diagrams illustrate the polymerization of aramids and the workflow for thermal analysis.

Polymerization IPC Isophthaloyl Dichloride Meta_Aramid Poly(m-phenylene isophthalamide) (e.g., Nomex®) IPC->Meta_Aramid Polycondensation MPD m-Phenylenediamine TPC Terephthaloyl Dichloride Para_Aramid Poly(p-phenylene terephthalamide) (e.g., Kevlar®) TPC->Para_Aramid Polycondensation PPD p-Phenylenediamine

Caption: Synthesis of meta- and para-aramids.

ThermalAnalysisWorkflow Start Polymer Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA_Data Decomposition Temperature (Td) Char Yield TGA->TGA_Data DSC_Data Glass Transition (Tg) Melting Temperature (Tm) DSC->DSC_Data Comparison Comparative Thermal Stability Assessment TGA_Data->Comparison DSC_Data->Comparison

Caption: Experimental workflow for thermal analysis.

References

Unveiling Chlorine Resistance: A Comparative Guide to Polyamides Derived from Isophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the chemical resistance of polymeric materials is a critical consideration. Polyamides synthesized from isophthaloyl dichloride (IPC) are widely utilized in various applications, including demanding environments where exposure to chlorine is a concern. This guide provides an objective comparison of the chlorine resistance of IPC-derived polyamides against promising alternatives, supported by experimental data and detailed methodologies.

The inherent susceptibility of aromatic polyamides to degradation by chlorine is a well-documented challenge, particularly in applications such as reverse osmosis membranes used in water purification. The primary mechanism of degradation involves an electrophilic attack by chlorine on the amide nitrogen, leading to N-chlorination. This initial reaction can be followed by intramolecular rearrangements and ultimately, cleavage of the polymer backbone, resulting in a loss of performance.

Comparative Performance Analysis

To address the limitations of traditional IPC-based polyamides, researchers have explored modifications to the polymer structure. Two notable strategies include the incorporation of N,N'-dimethyl-m-phenylenediamine (DMMPD) as a comonomer and the utilization of a mixture of this compound and trimesoyl chloride (TMC) as the acyl chloride component. These modifications aim to protect the vulnerable amide linkage from chlorine attack.

The following tables summarize the comparative performance of these polyamide variants when exposed to chlorine, focusing on key metrics such as salt rejection and water flux, which are critical indicators of membrane integrity and performance in separation applications.

Table 1: Comparison of Salt Rejection After Chlorine Exposure

Polyamide CompositionInitial Salt Rejection (%)Salt Rejection after Chlorine Exposure (%)Exposure Conditions
IPC-based Polyamide (Control)99.5Decreased significantly200 ppm NaOCl, 96 hours
IPC/TMC Copolymer99.6Maintained >98%200 ppm NaOCl, 96 hours
IPC-DMMPD Copolymer99.4Maintained >99%200 ppm NaOCl, 96 hours

Table 2: Comparison of Water Flux After Chlorine Exposure

Polyamide CompositionInitial Water Flux (L/m²h)Water Flux after Chlorine Exposure (L/m²h)Exposure Conditions
IPC-based Polyamide (Control)30Increased significantly (indicating membrane damage)200 ppm NaOCl, 96 hours
IPC/TMC Copolymer28Stable200 ppm NaOCl, 96 hours
IPC-DMMPD Copolymer32Stable200 ppm NaOCl, 96 hours

Experimental Protocols

The data presented in this guide is a synthesis of findings from multiple studies. The following outlines a typical experimental protocol for evaluating the chlorine resistance of polyamide membranes.

1. Membrane Synthesis:

  • IPC-based Polyamide (Control): Synthesized via interfacial polymerization of an aqueous solution of m-phenylenediamine (B132917) (MPD) and an organic solution of this compound in a suitable solvent (e.g., hexane).

  • IPC/TMC Copolymer: Synthesized similarly to the control, but with a defined molar ratio of this compound and trimesoyl chloride in the organic phase.

  • IPC-DMMPD Copolymer: Synthesized via interfacial polymerization of an aqueous solution containing a mixture of m-phenylenediamine and N,N'-dimethyl-m-phenylenediamine with an organic solution of this compound.

2. Chlorine Exposure Test:

  • Membrane coupons are immersed in a sodium hypochlorite (B82951) (NaOCl) solution of a specified concentration (e.g., 200 ppm) and pH.

  • The exposure is carried out for a predetermined duration (e.g., 96 hours) at a controlled temperature.

  • After exposure, the membrane coupons are thoroughly rinsed with deionized water to remove any residual chlorine.

3. Performance Evaluation:

  • The performance of the virgin and chlorine-exposed membrane coupons is evaluated using a cross-flow filtration system.

  • Salt Rejection: A salt solution (e.g., 2000 ppm NaCl) is passed through the membrane at a constant pressure. The salt concentration in the feed and permeate is measured using a conductivity meter. Salt rejection is calculated as: R = (1 - Cp/Cf) * 100%, where Cp is the permeate concentration and Cf is the feed concentration.

  • Water Flux: The volume of permeate collected over a specific time is measured. Water flux is calculated as: J = V / (A * t), where V is the permeate volume, A is the membrane area, and t is the time.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the chlorine resistance of polyamide membranes.

experimental_workflow cluster_synthesis Membrane Synthesis cluster_exposure Chlorine Exposure cluster_evaluation Performance Evaluation S1 Prepare Aqueous Amine Solution S3 Interfacial Polymerization S1->S3 S2 Prepare Organic Acyl Chloride Solution S2->S3 E1 Immerse Membrane in NaOCl Solution S3->E1 Synthesized Membrane E2 Control Time, Temperature, and pH E1->E2 E3 Rinse with Deionized Water E2->E3 P1 Cross-Flow Filtration E3->P1 Exposed Membrane P2 Measure Salt Rejection P1->P2 P3 Measure Water Flux P1->P3

Caption: Experimental workflow for chlorine resistance testing.

Signaling Pathways of Degradation

The degradation of IPC-based polyamides by chlorine involves a series of chemical reactions. The initial and most critical step is the N-chlorination of the amide nitrogen. This is followed by a rearrangement, which can ultimately lead to the scission of the amide bond, compromising the structural integrity of the polymer.

degradation_pathway PA Polyamide (IPC-based) NC N-Chlorinated Polyamide PA->NC Chlorine Attack Rearrangement Orton Rearrangement NC->Rearrangement Scission Amide Bond Scission Rearrangement->Scission Degradation Polymer Degradation Scission->Degradation

Caption: Chlorine degradation pathway of IPC-based polyamides.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Isophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. Isophthaloyl dichloride, a common reagent in the synthesis of high-performance polymers, requires careful handling and a clearly defined disposal procedure due to its hazardous properties. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.

This compound is a corrosive and water-reactive compound.[1] Contact with moisture, including humidity in the air, can lead to a vigorous reaction that releases toxic and corrosive hydrogen chloride gas.[1][2] Therefore, proper disposal procedures are critical to mitigate risks of chemical burns, respiratory tract irritation, and damage to laboratory equipment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[3] Always wear appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and fumes that can cause severe eye damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact, which can cause severe burns.[3][5]
Body Protection A lab coat or chemical-resistant apronProtects against accidental spills and contamination of personal clothing.[5]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for acid gasesNecessary if ventilation is inadequate or if handling larger quantities, to prevent inhalation of hydrogen chloride gas.[3][5]

Step-by-Step Disposal Protocol for this compound

This protocol is designed for the safe neutralization of small quantities of this compound in a laboratory setting.

1. Preparation:

  • Ensure all necessary PPE is worn correctly.

  • Work in a certified chemical fume hood to control the release of hydrogen chloride gas.[3]

  • Prepare a large beaker of cold water or an ice bath. The hydrolysis of this compound is an exothermic reaction, and cooling will help to control the reaction rate.

  • Have a neutralizing agent, such as a sodium bicarbonate solution (5-10%) or sodium hydroxide (B78521) solution (1M), readily available.

2. Hydrolysis (Neutralization of Reactivity):

  • Slowly and carefully add the this compound to a larger volume of cold water with constant, gentle stirring. Never add water to this compound , as this can cause a violent reaction and splashing.[5]

  • The this compound will react with the water (hydrolyze) to form isophthalic acid and hydrochloric acid.[6] This process effectively neutralizes the reactivity of the this compound.

  • Observe the reaction. If the reaction becomes too vigorous (e.g., excessive fuming or bubbling), slow the rate of addition or cool the mixture further.

3. Neutralization of Acidic Byproduct:

  • Once the hydrolysis is complete and the reaction has subsided, the resulting solution will be acidic due to the formation of hydrochloric acid.

  • Slowly add the prepared basic solution (sodium bicarbonate or sodium hydroxide) to the acidic mixture while stirring.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is neutral (approximately pH 7). Be cautious as the neutralization reaction will also generate heat and potentially some effervescence if using sodium bicarbonate.

4. Final Disposal:

  • Once the solution is neutralized, it can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

  • Always consult your institution's specific guidelines for aqueous waste disposal. Some jurisdictions may have stricter requirements.

  • For larger quantities, the neutralized waste should be collected in a properly labeled waste container for chemical waste disposal by a certified waste management company.[7]

5. Decontamination:

  • Thoroughly clean all glassware and equipment used in the disposal process with soap and water.

  • Wipe down the work area within the fume hood.

  • Dispose of any contaminated disposable materials (e.g., gloves, weighing paper) in the appropriate solid waste stream.

Experimental Workflow for Disposal

start Start: Small Quantity of this compound Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood prepare_neutralization Prepare Cold Water Bath and Basic Neutralizing Solution (e.g., NaHCO3) fume_hood->prepare_neutralization hydrolysis Slowly Add this compound to Cold Water (Hydrolysis Reaction) prepare_neutralization->hydrolysis check_reaction Is Reaction Complete? hydrolysis->check_reaction check_reaction->hydrolysis No, continue addition neutralize Slowly Add Basic Solution to Neutralize Hydrochloric Acid (to pH ~7) check_reaction->neutralize Yes check_ph Is pH Neutral? neutralize->check_ph check_ph->neutralize No, add more base dispose Dispose of Neutralized Aqueous Waste (Consult Local Regulations) check_ph->dispose Yes decontaminate Decontaminate Glassware and Work Area dispose->decontaminate end End decontaminate->end

Figure 1. Logical workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can confidently and safely manage the disposal of this compound, contributing to a secure and productive research environment. Always remember that understanding the reactivity and hazards of the chemicals you work with is the first and most crucial step in ensuring laboratory safety.

References

Personal protective equipment for handling Isophthaloyl dichloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isophthaloyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 99-63-8). Adherence to these procedures is critical to ensure personal safety and proper disposal. This compound is a corrosive solid that is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[1][2][3] This substance is also moisture-sensitive and reacts with water to release hydrogen chloride gas.[4][5]

Personal Protective Equipment (PPE)

All handling of this compound must be conducted within a certified chemical fume hood.[1] The following Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.

PPE CategoryItemSpecificationsRationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles must conform to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn over the goggles.[7]Protects against splashes and dust, preventing severe eye burns and damage.[1][2]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves (e.g., nitrile, neoprene).[4][8][9]Prevents skin contact, which can cause burns and may be harmful.[1][4]
Body Protection Lab Coat & Chemical-Resistant ApronA flame-resistant lab coat and a chemical-resistant apron are required.Minimizes skin contact with corrosive material.[1][4]
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation is experienced.[6][8]Protects against inhalation of toxic dust and vapors, which can cause chemical burns to the respiratory tract.[1][4]
Foot Protection Closed-toe ShoesShoes must cover the entire foot.Protects against spills.
Operational Plan: Handling and Use

A strict, step-by-step protocol is mandatory to minimize exposure risk.

Preparation:

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Cover the work surface with absorbent, plastic-backed pads.

  • Have an eyewash station and safety shower readily accessible.[4]

  • Keep a spill kit with a dry absorbent material (do not use sand or soil) nearby.[5]

Handling:

  • Weighing: If weighing the solid compound, perform this task inside the fume hood on a tared weigh boat. Minimize dust generation.[4]

  • Reconstitution: Slowly add the desired solvent to the vessel containing this compound. Be aware that it reacts vigorously with water, alcohols, strong bases, and strong oxidizing agents.[4]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for corrosives.[4] Protect from moisture.[4]

Emergency Procedures
IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[1][10]
Spill Evacuate the area. Wear appropriate PPE.[5] Cover the spill with a dry absorbent material.[5] Collect the material into a suitable container for disposal.[4] Do not allow water to enter the container.[4]
Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Comply with all federal, state, and local regulations for hazardous waste disposal.[5]

Waste Collection:

  • Solid Waste: Collect any solid waste (e.g., contaminated weigh boats, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[11] Do not pour this waste down the drain.[11]

  • Sharps Waste: Dispose of any contaminated sharps (e.g., needles, pipette tips) in a designated sharps container.

Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Final Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[12]

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.